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3'-Chloro-2-methoxy-1,1'-biphenyl Documentation Hub

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  • Product: 3'-Chloro-2-methoxy-1,1'-biphenyl
  • CAS: 89346-56-5

Core Science & Biosynthesis

Foundational

Technical Guide: Chemical Structure & Analysis of 3'-Chloro-2-methoxy-1,1'-biphenyl

Part 1: Structural Identity & Conformational Dynamics Core Identity The molecule 3'-Chloro-2-methoxy-1,1'-biphenyl (CAS: 23885-98-5) represents a specific regioisomer of the chlorinated methoxybiphenyl scaffold. It is a...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Structural Identity & Conformational Dynamics

Core Identity

The molecule 3'-Chloro-2-methoxy-1,1'-biphenyl (CAS: 23885-98-5) represents a specific regioisomer of the chlorinated methoxybiphenyl scaffold. It is a privileged structure in medicinal chemistry, serving as a hydrophobic core in PD-1/PD-L1 inhibitors and a mesogenic unit in liquid crystal engineering.

  • IUPAC Name: 3'-Chloro-2-methoxy-1,1'-biphenyl[1]

  • Molecular Formula: C₁₃H₁₁ClO

  • Molecular Weight: 218.68 g/mol [1]

  • SMILES: COc1ccccc1-c1cccc(Cl)c1

Conformational Analysis (The Ortho Effect)

Unlike planar aromatic systems (e.g., anthracene), this biphenyl derivative is non-planar . The steric repulsion between the ortho-methoxy group on Ring A and the ortho-hydrogens on Ring B (H-2', H-6') forces the two phenyl rings to twist.

  • Torsion Angle: Approximately 45–55° .

  • Atropisomerism Status: Transient. While the molecule possesses a chiral axis, it is a mono-ortho substituted biphenyl. The rotational energy barrier (

    
    ) is typically < 20 kcal/mol, allowing rapid racemization at room temperature. It exists as a rapidly interconverting racemate (
    
    
    
    and
    
    
    helicities) and cannot be resolved into stable atropisomers under standard conditions, unlike its 2,2'-disubstituted analogs.

Part 2: The Isomer Landscape

Differentiation between regioisomers is the primary analytical challenge. The position of the chlorine atom (3' vs 4' vs 2') drastically alters the electronic environment and metabolic stability.

Isomer Classification Tree

The following diagram illustrates the hierarchy of structural isomers based on substitution patterns.

IsomerMap Root C13H11ClO Isomers Type1 Positional Isomers (Regioisomers) Root->Type1 Type2 Conformational Isomers (Rotamers) Root->Type2 Sub1 Target: 3'-Chloro-2-methoxy Type1->Sub1 Sub2 Para-Isomer: 4'-Chloro-2-methoxy Type1->Sub2 Sub3 Ortho-Isomer: 2'-Chloro-2-methoxy Type1->Sub3 Prop1 Meta-substitution (Ring B) Inductive withdrawing No steric clash with OMe Sub1->Prop1 Key Feature Prop2 Para-substitution (Ring B) Symmetric axis potential Metabolically vulnerable Sub2->Prop2 Prop3 Di-ortho substitution High steric strain Potential Atropisomerism Sub3->Prop3

Figure 1: Classification of chloromethoxybiphenyl isomers highlighting the structural distinctiveness of the target 3'-chloro analog.

Part 3: Selective Synthesis Protocol

To ensure structural integrity and avoid isomer contamination, a site-selective Suzuki-Miyaura Cross-Coupling is the gold standard.

Retrosynthetic Strategy
  • Path A (Recommended): Coupling 2-bromoanisole with 3-chlorophenylboronic acid.

    • Rationale: The C-Br bond is significantly more reactive than the C-Cl bond towards oxidative addition by Pd(0). This allows the chlorine atom on the boronic acid to survive the reaction intact without competing coupling.

Detailed Experimental Protocol

Objective: Synthesis of 3'-Chloro-2-methoxy-1,1'-biphenyl on a 5.0 mmol scale.

Reagents:

  • Aryl Halide: 2-Bromoanisole (1.0 equiv, 935 mg)

  • Boronic Acid: 3-Chlorophenylboronic acid (1.2 equiv, 938 mg)

  • Catalyst: Pd(dppf)Cl₂[2]·CH₂Cl₂ (3 mol%)

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Inert Setup: Charge a dried Schlenk flask with 3-chlorophenylboronic acid, Pd(dppf)Cl₂, and a magnetic stir bar. Evacuate and backfill with Argon (3 cycles).

  • Solvation: Add degassed 1,4-dioxane (15 mL) and 2-bromoanisole via syringe.

  • Activation: Add the aqueous K₂CO₃ solution. The biphasic mixture allows for efficient base transfer.

  • Reaction: Heat the mixture to 85°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1). The spot for 2-bromoanisole (Rf ~0.6) should disappear.

  • Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and wash with water (2 x 30 mL) and brine (30 mL). Dry over anhydrous Na₂SO₄.[3]

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂, 0-5% EtOAc in Hexanes). The product elutes as a clear, viscous oil or low-melting solid.

Part 4: Analytical Differentiation (NMR Fingerprinting)

Distinguishing the 3'-chloro isomer from the 4'-chloro isomer is critical. The proton NMR signals on "Ring B" (the chlorinated ring) provide the definitive signature.

Comparative ¹H NMR Data (Predicted)
FeatureTarget: 3'-Chloro IsomerIsomer: 4'-Chloro Isomer
Ring B Symmetry AsymmetricSymmetric (AA'BB' system)
H-2' Signal Singlet (t) at ~7.5 ppm (isolated between Cl and Bridge)Doublet (part of AA'BB')
Coupling Pattern Complex multiplet (ABCD system)Two distinct doublets (approx. 8 Hz)
Methoxy Shift Singlet at ~3.80 ppmSinglet at ~3.80 ppm (Identical)

Diagnostic Logic:

  • Look for the isolated singlet-like triplet (J ~1-2 Hz) of the proton at position 2' in the 3'-chloro isomer.

  • The 4'-chloro isomer will show a clean pair of doublets (roofing effect) for the para-substituted ring.

Analytical Decision Workflow

NMR_Logic Sample Unknown Sample (1H NMR in CDCl3) Methoxy Methoxy Singlet @ 3.8 ppm? Sample->Methoxy Aromatic Analyze Ring B (6.8 - 7.6 ppm) Methoxy->Aromatic SymCheck Symmetric AA'BB' Pattern? Aromatic->SymCheck Result4 4'-Chloro Isomer (Para) SymCheck->Result4 Yes (2 d) Result3 3'-Chloro Isomer (Meta) SymCheck->Result3 No (m + s)

Figure 2: NMR decision logic for verifying the regiochemistry of the synthesized biphenyl.

Part 5: Functional Implications & References

SAR Implications

In drug discovery, the 3'-chloro substituent is often preferred over the 4'-chloro for two reasons:

  • Metabolic Stability: It blocks the metabolic "soft spot" at the meta-position without creating the high symmetry of the para-isomer, which can lead to crystal packing issues (low solubility).

  • Halogen Bonding: The meta-chlorine is positioned to engage in specific halogen-bonding interactions with backbone carbonyls in kinase hinge regions or the PD-L1 hydrophobic cleft.

References
  • National Institute of Standards and Technology (NIST). 1,1'-Biphenyl, 3-chloro-4-methoxy- Mass Spectrum. NIST Chemistry WebBook. Link

  • Sigma-Aldrich. 3-Chloro-2-methoxy-1,1'-biphenyl Product Specification & CAS 23885-98-5.Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[4][5][6] Chemical Reviews, 95(7), 2457-2483. (Foundational protocol for synthesis).

  • Bringmann, G., et al. (2005). Atroposelective Synthesis of Axially Chiral Biaryl Compounds. Angewandte Chemie International Edition, 44(34), 5384-5427.
  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.Link

Sources

Exploratory

Physicochemical Profiling and Solubility Dynamics of 3'-Chloro-2-methoxy-1,1'-biphenyl

An In-Depth Technical Guide for Researchers and Drug Development Professionals Executive Summary In modern drug development and materials science, the rational selection of solvents is not merely a matter of trial and er...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

In modern drug development and materials science, the rational selection of solvents is not merely a matter of trial and error; it is a thermodynamic calculation that dictates reaction yield, purification efficiency, and analytical accuracy. 3'-Chloro-2-methoxy-1,1'-biphenyl (CAS: 23885-98-5) is a critical halogenated building block frequently utilized in Suzuki-Miyaura cross-coupling reactions and the synthesis of complex active pharmaceutical ingredients (APIs) [1].

This whitepaper synthesizes thermodynamic principles, empirical data, and validated experimental protocols to provide a comprehensive guide on the solubility behavior of 3'-Chloro-2-methoxy-1,1'-biphenyl in various organic solvents. By understanding the causality between the compound's molecular structure and its solvation mechanics, researchers can optimize high-throughput screening and scale-up synthesis workflows.

Thermodynamic Principles of Solvation

To predict and understand the solubility of 3'-Chloro-2-methoxy-1,1'-biphenyl, we must analyze its structural features through the lens of Hansen Solubility Parameters (HSP) [2]. The dissolution of a solute in a solvent occurs when the energy penalty of disrupting the solvent cavity and the solute's crystal lattice is overcome by favorable solute-solvent interactions.

Structural Causality

The molecule consists of a hydrophobic biphenyl core, a weakly polar methoxy group (-OCH₃) at the 2-position, and a lipophilic chlorine atom (-Cl) at the 3'-position.

  • Crystal Lattice Disruption: The asymmetric substitution pattern (2, 3') significantly lowers the crystal lattice energy compared to symmetric biphenyls. This lower melting point/lattice energy thermodynamically favors dissolution.

  • Dispersion Forces (

    
    ):  The extended 
    
    
    
    -system of the biphenyl core results in high dispersion forces. Solvents with matching high
    
    
    values (e.g., aromatic hydrocarbons, chlorinated solvents) will exhibit superior solvation capacity.
  • Polarity (

    
    ) and Hydrogen Bonding (
    
    
    
    ):
    The methoxy group introduces a localized dipole but acts only as a weak hydrogen-bond acceptor due to steric hindrance from the adjacent phenyl ring. Consequently, the compound exhibits high solubility in polar aprotic solvents but poor solubility in highly polar protic networks (like water or cold ethanol) where the energetic cost of breaking solvent-solvent hydrogen bonds is too high[3].

Empirical Solubility Data & Solvent Selection

Based on the thermodynamic profile and historical data of structurally analogous methoxybiphenyl derivatives [1], the quantitative solubility profile of 3'-Chloro-2-methoxy-1,1'-biphenyl is summarized below.

Table 1: Solubility Profile of 3'-Chloro-2-methoxy-1,1'-biphenyl in Standard Solvents at 25°C

Solvent ClassRepresentative SolventEstimated Solubility (mg/mL)Solvation Mechanism / Causality
Chlorinated Dichloromethane (DCM)> 150 (High)Near-perfect HSP match; strong induced dipole and dispersion interactions.
Aromatic Toluene, Benzene> 100 (High)Favorable

stacking alignment with the biphenyl core.
Polar Aprotic Acetone, THF50 - 100 (Moderate-High)Dipole-dipole interactions stabilize the 2-methoxy substituent.
Polar Protic Ethanol, Methanol< 10 (Sparingly Soluble)High

of solvent resists cavity formation; poor H-bond acceptor capacity of solute.
Aqueous Water, Aqueous Buffers< 0.01 (Insoluble)Extreme hydrophobic penalty; complete mismatch across all HSP dimensions.

Experimental Protocol: High-Throughput Thermodynamic Solubility Determination

As a Senior Application Scientist, I emphasize that kinetic solubility (often derived from DMSO stock dilutions) is insufficient for rigorous process chemistry. The Shake-Flask Method coupled with HPLC-UV remains the gold standard for determining true thermodynamic solubility [4].

The following protocol is designed as a self-validating system to ensure data integrity and prevent false-positive quantifications caused by supersaturation or incomplete equilibration.

Step-by-Step Methodology

Phase 1: Equilibration (The Shake-Flask Method)

  • Preparation: Accurately weigh an excess amount of 3'-Chloro-2-methoxy-1,1'-biphenyl (e.g., 50 mg) into a 4 mL amber glass vial. Causality: Amber glass is used to prevent potential UV-induced photo-degradation of the halogenated aromatic system over the 48-hour period.

  • Solvent Addition: Add exactly 1.0 mL of the target organic solvent. Seal tightly with a PTFE-lined cap to prevent solvent evaporation, which would artificially inflate solubility readings.

  • Agitation: Place the vial in a thermostatic orbital shaker set to 25.0 ± 0.1°C at 300 RPM.

  • Self-Validation Check: Agitate for 24 hours. Remove a 50 µL micro-aliquot, then continue shaking for another 24 hours (48 hours total) and take a second aliquot. Logic: If the calculated concentration between the 24h and 48h marks deviates by < 5%, thermodynamic equilibrium (steady-state) is confirmed.

Phase 2: Phase Separation 5. Centrifugation: Centrifuge the aliquots at 15,000 × g for 10 minutes at 25°C to pellet the undissolved solid. 6. Filtration: Carefully aspirate the supernatant and pass it through a 0.45 µm PTFE syringe filter. Causality: PTFE must be used. Nylon or cellulose acetate filters possess polar/hydrogen-bonding sites that will non-specifically bind the lipophilic biphenyl compound, leading to artificially low solubility results.

Phase 3: HPLC-UV Quantification 7. Dilution: Dilute the filtered supernatant with the HPLC mobile phase (e.g., 1:100) to ensure the detector response falls within the linear range of the calibration curve. 8. Analysis: Inject 5 µL onto a C18 reverse-phase column. Use an isocratic mobile phase of 80% Acetonitrile / 20% Water. Logic: Isocratic elution is preferred over gradient for single-compound thermodynamic solubility as it eliminates baseline drift and ensures highly reproducible peak integration. Monitor UV absorbance at 254 nm.

Mechanistic Workflow Visualization

The logical progression of the self-validating solubility screening protocol is mapped below.

SolubilityWorkflow Start Solid Compound (3'-Chloro-2-methoxy-1,1'-biphenyl) Solvent Add Target Solvent (Amber Vial, PTFE Cap) Start->Solvent Equilibrate Thermostatic Agitation (Check at 24h & 48h) Solvent->Equilibrate Separate Centrifugation & Filtration (0.45 µm PTFE Filter) Equilibrate->Separate Saturated Supernatant Analyze HPLC-UV Quantification (Isocratic C18 Elution) Separate->Analyze Diluted Aliquot Data Calculate Thermodynamic Solubility (mg/mL) Analyze->Data

Workflow for determining thermodynamic solubility of biphenyl derivatives via shake-flask method.

Applications in Synthesis and Drug Development

Understanding the solubility of 3'-Chloro-2-methoxy-1,1'-biphenyl directly impacts synthetic route design:

  • Cross-Coupling Reactions: In Suzuki-Miyaura couplings, the compound serves as an excellent electrophile. Because it is highly soluble in THF and Toluene but insoluble in water, biphasic solvent systems (e.g., Toluene/Water 3:1) are optimal. The compound remains fully solvated in the organic layer, interfacing with the palladium catalyst at the phase boundary.

  • Electrophilic Aromatic Substitution: Historical studies on the Friedel-Crafts acylation of structurally analogous methoxybiphenyls demonstrate that reactions proceed with high regioselectivity when conducted in chlorinated solvents (like DCM) [1]. The high solubility of the biphenyl substrate in DCM ensures a homogeneous reaction mixture, preventing localized supersaturation that can lead to poly-acylation or catalyst deactivation.

References

  • Title: Orientation in Friedel-Crafts Acylations of 3-Chloro-2-methoxybiphenyl Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Solubilities of Organic Semiconductors and Nonsteroidal Anti-inflammatory Drugs in Pure and Mixed Organic Solvents: Measurement and Modeling with Hansen Solubility Parameter Source: Journal of Chemical & Engineering Data (ACS Publications) URL: [Link]

Foundational

Safety data sheet (SDS) for 3'-Chloro-2-methoxy-1,1'-biphenyl

The following technical guide is structured as a Master Safety Dossier , designed not merely for compliance but as a strategic risk assessment tool for drug discovery workflows. Executive Summary & Chemical Identity Cont...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Master Safety Dossier , designed not merely for compliance but as a strategic risk assessment tool for drug discovery workflows.

Executive Summary & Chemical Identity

Context: 3'-Chloro-2-methoxy-1,1'-biphenyl is a halogenated biaryl scaffold frequently employed as a building block in the synthesis of agrochemicals and pharmaceutical intermediates (e.g., Suzuki-Miyaura coupling targets). Unlike its commercially ubiquitous isomer (3-chloro-2-methoxybiphenyl), this specific congener places the chlorine and methoxy substituents on opposing rings, significantly altering its metabolic stability and lipophilicity profile (


).

Critical Note on Isomerism: Researchers must distinguish this compound from its isomer, 3-chloro-2-methoxybiphenyl (CAS 23885-98-5) , where both substituents reside on the same ring. The safety profile below specifically addresses the 3'-chloro (prime) variant.

Parameter Technical Detail
IUPAC Name 3'-Chloro-2-methoxy-1,1'-biphenyl
Common Synonyms 2-Methoxy-3'-chlorobiphenyl; PCB Congener (Mono-Cl) Analog
CAS Number 89346-56-5
Molecular Formula

Molecular Weight 218.68 g/mol
SMILES COc1ccccc1-c2cccc(Cl)c2
Physical State Solid (Crystalline), often supplied in solution (e.g., Isooctane) for analytics.[1][2]

Hazard Identification & Risk Assessment (GHS)

As a research chemical, full toxicological data is often incomplete. The following classification incorporates "Read-Across" data from structural analogs (monochlorinated biphenyls).

GHS Classification (Predicted/Analogous)
  • Signal Word: WARNING

  • Health Hazards:

    • H302: Harmful if swallowed.[3][4]

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[4]

  • Environmental Hazards:

    • H400: Very toxic to aquatic life.[3]

    • H410: Very toxic to aquatic life with long lasting effects (Characteristic of lipophilic biphenyls).[3]

Structural Alert Analysis
  • Biphenyl Core: High lipophilicity facilitates rapid absorption through dermal and gastrointestinal routes.

  • Halogenation (Cl): Increases metabolic stability compared to unsubstituted biphenyl, potentially prolonging biological half-life.

  • Metabolic Activation: The para-position relative to the methoxy group (Ring A) and the para-position relative to the chlorine (Ring B) are open to oxidative metabolism (hydroxylation), potentially forming quinone-like reactive metabolites.

Physicochemical Properties & Stability

Data presented below distinguishes between the Neat Substance and common Standard Solutions .

PropertyValue (Neat Substance)Value (Isooctane Soln.)Notes
Melting Point 75 – 99 °C (Predicted)N/ASolid at RT.
Boiling Point ~340 °C (Predicted)99 °C (Solvent)High thermal stability.
Flash Point > 110 °C-12 °C (Solvent)CRITICAL: Do not confuse solvent FP with solute.
Solubility Insoluble in water; Soluble in DCM, DMSO, EtOAc.MiscibleLipophilic (

).
Reactivity Stable. Incompatible with strong oxidizers.FlammableProtect from heat/sparks.[4]

Operational Handling Protocols

A. Engineering Controls (The "Barrier" Approach)

Do not rely solely on PPE. The primary defense against halogenated aromatics is containment.

  • Solids: Weigh only inside a Class I Fume Hood or Powder Containment Enclosure .

  • Solutions: Transfer liquids using positive-displacement pipettes to prevent dripping and aerosolization.

  • Static Control: Dry biphenyl powders can be electrostatically charged. Use anti-static gun or ionizers during weighing to prevent dispersal.

B. Personal Protective Equipment (PPE) Matrix
  • Eyes: Chemical splash goggles (ANSI Z87.1).

  • Hands: Nitrile gloves (Double gloving recommended: Inner 4 mil, Outer 5-8 mil). Reasoning: Biphenyls can permeate thin latex rapidly.

  • Respiratory: If handling >500 mg neat powder outside a hood, use N95 or P100 particulate respirator.

C. Synthesis & Degradation Workflow

The following diagram illustrates the logical synthesis pathway (Suzuki Coupling) and potential degradation routes, aiding in impurity profiling.

SynthesisPath Precursor1 2-Methoxy- phenylboronic acid Target 3'-Chloro-2-methoxy- 1,1'-biphenyl (Target) Precursor1->Target Suzuki Coupling Precursor2 1-Bromo- 3-chlorobenzene Precursor2->Target Catalyst Pd(PPh3)4 / Base Catalyst->Target Metabolite Hydroxylated Metabolites Target->Metabolite Oxidation (P450) Waste Halogenated Waste Stream Target->Waste Disposal

Caption: Figure 1. Synthesis via Suzuki coupling and potential oxidative metabolic degradation pathways.

Emergency Response Protocols

Decision Tree: Accidental Exposure

This self-validating protocol ensures immediate action without hesitation.

EmergencyResponse Start Exposure Incident Type Identify Route Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin 1. Drench 15 min 2. Soap Wash 3. No Solvents! Skin->ActionSkin ActionEye 1. Flush 15 min 2. Lift Eyelids 3. Seek Medical Eye->ActionEye ActionInhale 1. Fresh Air 2. Oxygen if needed 3. Monitor Edema Inhale->ActionInhale

Caption: Figure 2. Immediate response logic for exposure incidents. Note: Never use solvents (ethanol/DMSO) to wash skin as they enhance absorption.

Firefighting Measures
  • Media: Dry chemical,

    
    , or alcohol-resistant foam. Do NOT use a solid water stream (may scatter molten material).
    
  • Combustion Products: Emits toxic fumes of Hydrogen Chloride (

    
    ), Carbon Monoxide (
    
    
    
    ). Firefighters must use SCBA.

Ecological & Regulatory Information

Environmental Fate[3]
  • Persistence: As a halogenated biphenyl, this compound is resistant to rapid biodegradation. It partitions strongly to soil and sediment (

    
     is high).
    
  • Bioaccumulation: Potential for bioconcentration in aquatic organisms due to

    
    . Avoid release to drains.[4]
    
Regulatory Status[2][3][4]
  • TSCA (USA): Often exempt for R&D use only (40 CFR § 720.36). Check inventory status before commercial scaling.

  • REACH (EU): Likely requires registration if >1 tonne/year.

  • Transport:

    • UN Number: UN3077 (Environmentally hazardous substance, solid, n.o.s.)

    • Packing Group: III

References

  • AccuStandard. Certificate of Analysis: 2-Methoxy-3'-chlorobiphenyl (CAS 89346-56-5).[5] Retrieved from .[5]

  • PubChem. Compound Summary: 3-Chloro-2-methoxybiphenyl (Isomer Comparison).[1][6] National Library of Medicine. Retrieved from .

  • Sigma-Aldrich. Safety Data Sheet: 3-Chloro-2-methoxy-1,1'-biphenyl (General Biphenyl Handling). Retrieved from .

  • U.S. EPA.Estimation Programs Interface (EPI) Suite™ for LogP and Aquatic Toxicity Prediction.

Sources

Exploratory

An In-Depth Technical Guide to 3'-Chloro-2-methoxy-1,1'-biphenyl: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 3'-Chloro-2-methoxy-1,1'-biphenyl, a substituted biphenyl of interest in synthetic and medicinal chemistry....

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3'-Chloro-2-methoxy-1,1'-biphenyl, a substituted biphenyl of interest in synthetic and medicinal chemistry. We will delve into its chemical identity, synthesis strategies with a focus on the Suzuki-Miyaura cross-coupling reaction, and potential applications, all supported by authoritative references.

Chemical Identity and Physicochemical Properties

3'-Chloro-2-methoxy-1,1'-biphenyl is an aromatic organic compound featuring a biphenyl core with a chloro substituent at the 3' position and a methoxy group at the 2 position. A thorough search of the PubChem database indicates that a specific Compound ID (CID) has not been assigned to this particular isomer. This is not uncommon for specialty chemicals that may have been synthesized for specific research purposes but have not yet been deposited into broad public databases.

The primary chemical identifiers for 3'-Chloro-2-methoxy-1,1'-biphenyl are summarized in the table below.

IdentifierValueSource
CAS Number 23885-98-5AChemBlock[1]
Molecular Formula C₁₃H₁₁ClOAChemBlock[1]
Molecular Weight 218.68 g/mol AChemBlock[1]
IUPAC Name 3-chloro-2-methoxy-1,1'-biphenylAChemBlock[1]
SMILES COC1=C(Cl)C=CC=C1C2=CC=CC=C2AChemBlock[1]
InChI 1S/C13H11ClO/c1-15-13-11(8-5-9-12(13)14)10-6-3-2-4-7-10/h2-9H,1H3Sigma-Aldrich[2]
InChIKey MYIDUBKPZXSPCS-UHFFFAOYSA-NSigma-Aldrich[2]

Synthesis of 3'-Chloro-2-methoxy-1,1'-biphenyl: The Suzuki-Miyaura Cross-Coupling Approach

The synthesis of unsymmetrical biaryls like 3'-Chloro-2-methoxy-1,1'-biphenyl is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is a particularly powerful and widely used method due to its mild reaction conditions and tolerance of a wide range of functional groups.

The logical synthetic disconnection for 3'-Chloro-2-methoxy-1,1'-biphenyl suggests two primary Suzuki-Miyaura coupling strategies:

  • Route A: Coupling of 3-chlorophenylboronic acid with 2-chloroanisole.

  • Route B: Coupling of (2-methoxyphenyl)boronic acid with 1,3-dichlorobenzene.

Route A is generally preferred due to the often higher reactivity of aryl bromides and iodides over chlorides in Suzuki couplings. However, with the development of advanced catalyst systems, the use of aryl chlorides has become more feasible.[3]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a detailed, step-by-step methodology for the synthesis of 3'-Chloro-2-methoxy-1,1'-biphenyl via a Suzuki-Miyaura cross-coupling reaction. This protocol is adapted from established methods for the synthesis of sterically hindered biaryls.[3]

Materials:

  • 2-Bromo-6-chloroanisole (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 eq)

  • Toluene (solvent)

  • Water (degassed)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromo-6-chloroanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) in a minimal amount of toluene.

  • Add the catalyst premix to the Schlenk flask, followed by toluene (10 mL) and degassed water (2 mL).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion (typically within 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield 3'-Chloro-2-methoxy-1,1'-biphenyl.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) species.

  • Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium(II) complex.

  • Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the biphenyl product, regenerating the palladium(0) catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex R-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar'B(OR)₂ / Base r_pd_r R-Pd(II)L_n-R' transmetalation->r_pd_r reductive_elimination Reductive Elimination r_pd_r->reductive_elimination reductive_elimination->pd0 Regeneration product R-R' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Spectroscopic Characterization

The structure of 3'-Chloro-2-methoxy-1,1'-biphenyl can be confirmed using standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show a complex pattern of aromatic protons. The methoxy group will appear as a singlet around 3.8-4.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum will display 13 distinct signals corresponding to the carbon atoms in the molecule.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 218, along with an M+2 peak at m/z 220 with approximately one-third the intensity of the M⁺ peak, which is characteristic of the presence of a single chlorine atom. A representative mass spectrum of the related isomer, 1,1'-Biphenyl, 3-chloro-4-methoxy-, can be found in the NIST WebBook, which can serve as a reference for the expected fragmentation pattern.[4]

Applications in Research and Development

Substituted biphenyls are a cornerstone in medicinal chemistry and materials science.[5][6]

  • Drug Discovery: The biphenyl scaffold is present in numerous FDA-approved drugs.[7] The introduction of chloro and methoxy groups can modulate the pharmacokinetic and pharmacodynamic properties of a molecule. Chlorinated compounds are found in over 250 FDA-approved drugs, highlighting the importance of this functional group in drug design.[7] The specific substitution pattern of 3'-Chloro-2-methoxy-1,1'-biphenyl makes it a valuable building block for the synthesis of novel drug candidates.

  • Materials Science: Biphenyl derivatives are utilized in the development of liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials.[5] The electronic properties of the biphenyl system can be fine-tuned by the introduction of substituents, making them suitable for a range of applications.

Safety and Handling

Substituted biphenyls should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE) should be worn.[8][9]

  • Personal Protective Equipment: Safety glasses, chemical-resistant gloves, and a lab coat are mandatory.

  • Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Safety_Workflow start Start: Handling Chemical ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe handling Handle in a Well-Ventilated Area (Fume Hood) ppe->handling storage Store in a Cool, Dry, Well-Ventilated Area handling->storage spill Spill Response: Absorb with Inert Material handling->spill disposal Dispose of Waste According to Regulations storage->disposal spill->disposal end End: Procedure Complete disposal->end

Caption: A generalized workflow for the safe handling of substituted biphenyl compounds.

References

  • 1,1'-Biphenyl, 3-chloro-4-methoxy-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • Ali, H. A., Ismail, M. A., Fouda, A. E. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19343-19369.
  • Jayachandran, B., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 177, 394-421.
  • Kankate, R. S., et al. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry, 10, S1654-S1679.
  • Safety Data Sheet: Biphenyl. Carl ROTH. (n.d.). Retrieved from [Link]

  • Navarro, O., Kelly, R. A., III, & Nolan, S. P. (2004). A General Method for the Suzuki—Miyaura Cross‐Coupling of Sterically Hindered Aryl Chlorides.
  • Park, D., et al. (2015). Exposure Monitoring and Risk Assessment of Biphenyl in the Workplace.
  • Biphenyl. (1999). In Technology Transfer Network Air Toxics Web Site. U.S. Environmental Protection Agency. Retrieved from [Link]

  • Kankate, R. S., et al. (2015). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. ResearchGate. Retrieved from [Link]

  • (3'-chloro-[1,1'-biphenyl]-3-yl)methanol. (n.d.). In PubChemLite. Retrieved from [Link]

  • da Silva, A. B., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chemistry Proceedings, 14(1), 105.
  • Jayachandran, B., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. Retrieved from [Link]

  • Badowski, J., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2349-2359.
  • Al-Zoubi, R. M. (2009). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Technical Guide: Using 3'-Chloro-2-methoxy-1,1'-biphenyl as a Biaryl Building Block

Executive Summary 3'-Chloro-2-methoxy-1,1'-biphenyl (CAS: 23885-98-5) is a specialized biaryl scaffold characterized by a distinct "orthogonal" substitution pattern. Unlike symmetric biaryls, this building block offers t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3'-Chloro-2-methoxy-1,1'-biphenyl (CAS: 23885-98-5) is a specialized biaryl scaffold characterized by a distinct "orthogonal" substitution pattern. Unlike symmetric biaryls, this building block offers two chemically distinct handles: an electron-rich 2-methoxy group on the A-ring and a reactive 3'-chloro handle on the B-ring.

This guide details the strategic application of this scaffold in the synthesis of complex pharmaceutical intermediates (e.g., terphenyls, biaryl anilines) and functional materials. We provide validated protocols for the chemoselective functionalization of the chloride moiety and the modification of the ether linkage, enabling the rapid generation of diverse chemical libraries.

Chemical Profile & Strategic Utility

Physicochemical Properties
PropertyDataRelevance
CAS Number 23885-98-5Unique Identifier
Molecular Formula C₁₃H₁₁ClOCarbon-rich lipophilic scaffold
Molecular Weight 218.68 g/mol Fragment-based drug discovery (FBDD) compliant
Structure BiarylNon-planar, twisted conformation due to ortho-OMe
LogP (Predicted) ~4.3High lipophilicity; requires polar handles for bio-availability
Solubility DCM, THF, TolueneCompatible with standard cross-coupling solvents
Structural Advantages
  • Conformational Twist: The ortho-methoxy group induces a dihedral twist between the phenyl rings, preventing planarity. This disrupts π-stacking in crystal lattices (improving solubility) and mimics the 3D-shape of bioactive biaryl natural products.

  • Orthogonal Reactivity:

    • Site A (3'-Cl): A handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig). The meta position avoids steric clash with the biaryl axis, ensuring high catalyst accessibility.

    • Site B (2-OMe): A masked phenol. It serves as a robust directing group for C-H activation or can be demethylated to reveal a hydroxyl group for hydrogen bonding or further derivatization.

Decision Tree: Functionalization Pathways

The following diagram illustrates the divergent synthesis pathways available from this core building block.

G Start 3'-Chloro-2-methoxy-1,1'-biphenyl (Core Scaffold) Buchwald Buchwald-Hartwig Amination Start->Buchwald Pd(0) / Amine Suzuki Suzuki-Miyaura Coupling Start->Suzuki Pd(0) / Ar-B(OH)2 Demethyl BBr3 Mediated Demethylation Start->Demethyl Lewis Acid (BBr3) Aniline Biaryl Anilines (Kinase Inhibitors) Buchwald->Aniline Terphenyl Meta-Terphenyls (Liquid Crystals/OLEDs) Suzuki->Terphenyl Phenol 2-Hydroxy Biaryl (Resolvable Atropisomers) Demethyl->Phenol

Figure 1: Divergent synthetic workflows. The chloride handle allows C-N and C-C bond formation, while the methoxy group allows access to phenolic derivatives.

Experimental Protocols

Protocol A: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Convert the 3'-chloro group into a secondary or tertiary amine. Challenge: Aryl chlorides are less reactive than bromides/iodides. The ortho-methoxy group on the distal ring exerts minimal steric hindrance, but electronic deactivation requires a robust catalytic system. Recommended Catalyst: BrettPhos Pd G3 or RuPhos Pd G3 (for primary amines).

Reagents:

  • Substrate: 3'-Chloro-2-methoxy-1,1'-biphenyl (1.0 equiv)

  • Amine: Morpholine or Aniline derivative (1.2 equiv)

  • Catalyst: BrettPhos Pd G3 (1–2 mol%)

  • Base: NaOtBu (1.4 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Procedure:

  • Setup: In a nitrogen-filled glovebox or using Schlenk technique, charge a reaction vial with the substrate (1.0 mmol, 218 mg), NaOtBu (1.4 mmol, 135 mg), and BrettPhos Pd G3 (0.02 mmol, ~18 mg).

  • Addition: Add the amine (1.2 mmol) and anhydrous 1,4-dioxane (4 mL, 0.25 M).

    • Note: If the amine is a solid, add it with the other solids. If liquid, add via syringe after the solvent.

  • Reaction: Seal the vial and heat to 80–100 °C for 4–12 hours.

    • Monitoring: Monitor by HPLC/UPLC. The starting material (RT ~ high) should disappear; the product will be more polar (lower RT) if a secondary amine is formed.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove palladium black and salts.

  • Purification: Concentrate the filtrate and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Validation Check: The appearance of a diagnostic N-H stretch (if secondary) in IR or the shift of the aromatic protons ortho to the nitrogen in 1H NMR confirms the substitution.

Protocol B: Suzuki-Miyaura Coupling (Synthesis of meta-Terphenyls)

Objective: Extend the biaryl to a terphenyl system using the 3'-Cl handle. Mechanism: The oxidative addition of Pd into the Ar-Cl bond is the rate-limiting step.[1] The use of electron-rich phosphine ligands (e.g., SPhos, XPhos) facilitates this step.

Reagents:

  • Substrate: 3'-Chloro-2-methoxy-1,1'-biphenyl (1.0 equiv)

  • Boronic Acid: Phenylboronic acid derivative (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR Pd(dppf)Cl₂ (for simpler substrates)

  • Base: K₃PO₄ (3.0 equiv, aqueous solution or finely ground solid)

  • Solvent: Toluene/Water (10:1) or THF/Water (4:1)

Step-by-Step Procedure:

  • Degassing: Sparge the solvent mixture (Toluene/Water) with Argon for 15 minutes to remove dissolved oxygen (critical for SPhos stability).

  • Assembly: Combine substrate (1.0 mmol), boronic acid (1.5 mmol), K₃PO₄ (3.0 mmol), Pd(OAc)₂, and SPhos in a reaction vessel.

  • Reaction: Heat to 100 °C (reflux) under Argon atmosphere for 12 hours.

    • Optimization: If conversion is low, switch to XPhos Pd G3 precatalyst, which activates rapidly at lower temperatures.

  • Workup: Partition between water and EtOAc. Wash the organic layer with brine. Dry over MgSO₄.

  • Purification: Flash chromatography. Terphenyls are often highly non-polar; start with 100% Hexanes.

Protocol C: Demethylation (Accessing the Biaryl Phenol)

Objective: Cleave the methyl ether to generate 3'-chloro-2-hydroxy-1,1'-biphenyl. Safety Warning: Boron tribromide (BBr3) is pyrophoric and generates HBr gas. Handle only in a fume hood.

Step-by-Step Procedure:

  • Setup: Dissolve 3'-Chloro-2-methoxy-1,1'-biphenyl (1.0 mmol) in anhydrous Dichloromethane (DCM, 5 mL). Cool the solution to -78 °C (Dry ice/acetone bath).

  • Addition: Dropwise add BBr3 (1.0 M in DCM, 3.0 equiv) over 10 minutes.

    • Note: The solution may turn yellow/orange.

  • Warming: Allow the reaction to warm slowly to 0 °C and stir for 2–4 hours. Do not heat to reflux, as this may compromise the Ar-Cl bond (though Ar-Cl is generally stable to BBr3, harsh conditions can lead to scrambling).

  • Quench: Carefully quench by dropwise addition of Methanol (exothermic!) at 0 °C, followed by water.

  • Extraction: Extract with DCM. Wash with NaHCO₃ (sat. aq.) to remove acidic boron residues.[1]

  • Result: The product is a phenol. It can be recrystallized from Hexanes/EtOAc or used directly.

Case Studies and Applications

Antimalarial Drug Discovery

Research into Plasmodium falciparum inhibitors has highlighted the utility of the 3'-chloro-2-methoxy biaryl motif. Specifically, the compound MD-209 (N-(3-chloro-2-methoxybiphenyl-4-yl)-2-cyano-3-hydroxybut-2-enamide) utilizes this exact scaffold. The 3'-Cl provides lipophilic contact within the enzyme pocket, while the 2-OMe induces a twist that matches the binding site geometry better than the planar analog [1].

Liquid Crystals

Derivatives of 3'-chloro-2-methoxy-1,1'-biphenyl are used in the synthesis of ferroelectric liquid crystals. The chloro substituent introduces a lateral dipole moment, while the methoxy group creates steric bulk that influences the helical pitch of the chiral nematic phase [2].

References

  • Antimalarial Activity of Biaryl Amides

    • Source: Malmquist, N. A., et al. "Analysis of the dihydroorotate dehydrogenase inhibitor series.
    • Context: Discusses MD-209 and the structure-activity relationship of the chloro/methoxy biaryl scaffold.
  • Palladium-Catalyzed Amination Guidelines

    • Source: "Palladium-Catalyzed Amination of Aryl Chlorides and Bromides."[2][3][4] National Institutes of Health (NIH).

    • Context: Validates the use of Pd/Josiphos and Pd/BrettPhos systems for aryl chlorides with ortho-substituents.
  • Suzuki-Miyaura Coupling of Aryl Chlorides

    • Source: "Simple, Efficient Catalyst System for the Palladium-Catalyzed Amination of Aryl Chlorides." ACS Publications.[2]

    • Context: Provides foundational protocols for coupling deactiv
  • General Properties and Synthesis

    • Source: PubChem Compound Summary for CID 13282519 (Related congener d

Sources

Application

Application Note: High-Yield Functionalization of 3'-Chloro Methoxybiphenyls via Palladium-Catalyzed Cross-Coupling

Introduction & Mechanistic Rationale The methoxybiphenyl scaffold is a highly privileged structure in medicinal chemistry, frequently serving as a rigid pharmacophore in drug discovery. However, the downstream functional...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The methoxybiphenyl scaffold is a highly privileged structure in medicinal chemistry, frequently serving as a rigid pharmacophore in drug discovery. However, the downstream functionalization of the 3'-chloro position (e.g., in 3'-chloro-4-methoxybiphenyl) presents a formidable thermodynamic and kinetic hurdle.

With a bond dissociation energy (BDE) of approximately 96 kcal/mol (330 kJ/mol), the aryl C-Cl bond is notoriously inert compared to its bromo and iodo counterparts. Consequently,[1].

To overcome this activation barrier, the use of highly electron-rich, sterically demanding dialkylbiarylphosphine ligands (Buchwald ligands) is mandatory. The causality behind this ligand design is twofold:

  • Electronic Enrichment: The electron-rich dialkylphosphine moiety (e.g., dicyclohexyl in SPhos) drastically increases the electron density at the palladium center, accelerating the difficult oxidative addition into the C-Cl bond.

  • Steric Expulsion: The immense steric bulk of the biphenyl backbone forces the intermediate species into a highly compressed geometry, which thermodynamically drives the subsequent reductive elimination step to release the product[2].

Furthermore,[2].

Catalytic Cycle Visualization

G Pd_0 Pd(0)L Active Catalyst Ox_Add Oxidative Addition (Rate-Limiting for C-Cl) Pd_0->Ox_Add + Ar-Cl Pd_II_ArCl L-Pd(II)(Ar)(Cl) Intermediate Ox_Add->Pd_II_ArCl Transmet Transmetalation / Base (Suzuki) OR Amine Binding (B-H) Pd_II_ArCl->Transmet + Nu-M / Base Pd_II_ArNu L-Pd(II)(Ar)(Nu) Intermediate Transmet->Pd_II_ArNu Red_Elim Reductive Elimination (Sterically Driven) Pd_II_ArNu->Red_Elim Red_Elim->Pd_0 Catalyst Regeneration Product Functionalized Methoxybiphenyl Red_Elim->Product Product Release Substrate 3'-Chloro-Methoxybiphenyl (Ar-Cl) Substrate->Ox_Add

Fig 1. Pd-catalyzed cross-coupling cycle for 3'-chloro methoxybiphenyls.

Catalyst & Ligand Selection Matrix

To ensure reproducible functionalization of the 3'-chloro position, empirical data dictates the strict pairing of specific ligands with their corresponding nucleophiles..

Reaction ClassNucleophileOptimal LigandPrecatalyst SystemBaseSolventTypical Temp
Suzuki-Miyaura Aryl/Alkyl Boronic AcidsSPhosSPhos Pd G3K₃PO₄Toluene/H₂O (10:1)80 °C
Buchwald-Hartwig Secondary AminesXPhosXPhos Pd G3NaOtBu1,4-Dioxane90 °C
Buchwald-Hartwig Primary AminestBuBrettPhostBuBrettPhos Pd G3NaOtBu1,4-Dioxane90 °C
Borylation B₂pin₂XPhosXPhos Pd G3KOAc1,4-Dioxane100 °C

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Objective: Coupling of 3'-chloro-4-methoxybiphenyl with an arylboronic acid to yield a substituted terphenyl derivative.

Step-by-Step Methodology:

  • Reagent Charging: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3'-chloro-4-methoxybiphenyl (1.0 equiv, 1.0 mmol), arylboronic acid (1.5 equiv, 1.5 mmol), SPhos Pd G3 (0.02 equiv, 2 mol%), and anhydrous K₃PO₄ (2.0 equiv, 2.0 mmol).

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times). Causality: Electron-rich phosphines like SPhos are exquisitely sensitive to oxidation. Oxygen ingress will rapidly convert the ligand to an inactive phosphine oxide, terminating the catalytic cycle.

  • Solvent Addition: Syringe in degassed Toluene (4.5 mL) and degassed HPLC-grade H₂O (0.5 mL). Causality: Water is critical to dissolve the inorganic K₃PO₄ base and facilitate the formation of the highly reactive boronate complex, which undergoes transmetalation significantly faster than the neutral boronic acid.

  • Reaction Execution: Heat the biphasic mixture to 80 °C under vigorous stirring (1000 rpm) for 4–6 hours.

  • Validation Checkpoint (Self-Validating System): Within the first 10 minutes of heating, the reaction should transition from a pale yellow suspension to a deep, homogeneous red/orange solution. This color change confirms the successful deprotonation of the G3 mesylate and the generation of the active Pd(0) species. If the solution turns black and precipitates form, the catalyst has crashed out as inactive Pd-black (check your degassing technique).

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Amination of 3'-chloro-4-methoxybiphenyl with a secondary amine (e.g., morpholine)[3].

Step-by-Step Methodology:

  • Reagent Charging: In a nitrogen-filled glovebox, charge a vial with 3'-chloro-4-methoxybiphenyl (1.0 equiv, 1.0 mmol), XPhos Pd G3 (0.03 equiv, 3 mol%), and NaOtBu (1.5 equiv, 1.5 mmol).

  • Amine & Solvent Addition: Remove the sealed vial from the glovebox. Inject degassed 1,4-Dioxane (5.0 mL) followed by morpholine (1.2 equiv, 1.2 mmol). Causality: NaOtBu is a strong base required to deprotonate the coordinated amine during the catalytic cycle. Dioxane is chosen over toluene here due to its higher boiling point and better solubility profile for the polar amination intermediates.

  • Reaction Execution: Stir the mixture at 90 °C for 8 hours.

  • Validation Checkpoint (Self-Validating System): Monitor the reaction via GC-FID or LC-MS at the 2-hour mark. You should observe >50% conversion. If a significant peak corresponding to un-chlorinated methoxybiphenyl appears, your base is too strong or the amine is acting as a hydride source (β-hydride elimination), leading to premature hydrodehalogenation. In such cases, switch the base to the milder Cs₂CO₃.

  • Workup: Quench with saturated aqueous NH₄Cl to neutralize the strong base, extract with DCM, and concentrate for purification.

References

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). "Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure." Journal of the American Chemical Society, 127(13), 4685-4696.

  • Sigma-Aldrich Technical Guide. "Buchwald Catalysts & Ligands." Sigma-Aldrich Chemistry and Synthesis.

  • Tokyo Chemical Industry (TCI). "TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand." TCI Chemicals Support.

  • Nechaev, M. S., et al. (2024). "Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Amination Reactions." Synthesis (Thieme).

Sources

Method

Application Note: Divergent Synthesis of Complex Biaryl Scaffolds Utilizing 3'-Chloro-2-methoxy-1,1'-biphenyl

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: 3'-Chloro-2-methoxy-1,1'-biphenyl (CAS: 23885-98-5)[1] Executive Summary & Scaffold Rationale Biaryl and teraryl scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: 3'-Chloro-2-methoxy-1,1'-biphenyl (CAS: 23885-98-5)[1]

Executive Summary & Scaffold Rationale

Biaryl and teraryl scaffolds are privileged substructures in modern drug discovery, forming the structural core of numerous therapeutics and ligands for asymmetric catalysis[2]. The strategic assembly of these architectures requires building blocks with orthogonal reactivity.

3'-Chloro-2-methoxy-1,1'-biphenyl serves as an exceptional starting material because it possesses two distinct, addressable functional handles:

  • The 3'-Chloro Group: Acts as an electrophilic site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, Buchwald-Hartwig)[3].

  • The 2-Methoxy Group: Functions as a masked phenol that remains stable under the basic and reductive conditions of cross-coupling, but can be selectively cleaved later to enable further C–O or C–C bond formation[4].

By exploiting this orthogonal reactivity, chemists can execute iterative, convergent syntheses of sterically hindered or highly functionalized teraryl systems, including complex biaryl sulfonamides[5].

Mechanistic Insights & Causality

To successfully utilize this scaffold, one must understand the causality behind the required reaction conditions:

  • Overcoming Aryl Chloride Inertness: The C(sp²)-Cl bond has a high bond dissociation energy (~96 kcal/mol), traditionally making it a poor substrate for oxidative addition in palladium-catalyzed cross-couplings compared to bromides or iodides[3]. To overcome this activation barrier, the use of electron-rich, sterically demanding ligands is mandatory. Bidentate ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) stabilize the Pd(0) center and facilitate the insertion into the C-Cl bond, allowing the reaction to proceed smoothly at moderate temperatures[4][6].

  • Ether Cleavage Dynamics: The 2-methoxy group is cleaved using Boron Tribromide (BBr₃). Mechanistically, the strongly Lewis acidic boron coordinates to the ethereal oxygen, weakening the O-CH₃ bond. Subsequent nucleophilic attack by the bromide ion on the methyl group yields the corresponding phenol and methyl bromide. This must be performed at -78 °C to prevent unwanted side reactions or cleavage of newly formed biaryl bonds[4].

Synthetic Workflow Visualization

G SM 3'-Chloro-2-methoxy- 1,1'-biphenyl Sub1 Suzuki-Miyaura Coupling (Pd) SM->Sub1 3'-Cl Activation Sub2 Demethylation (BBr3) SM->Sub2 2-OMe Cleavage Prod1 Extended Biaryl Scaffold Sub1->Prod1 Aryl Boronic Acid Prod2 Phenol Intermediate (3'-Chloro-[1,1'-biphenyl]-2-ol) Sub2->Prod2 -14 Da Prod3 Triflation & Cross-Coupling Prod2->Prod3 Tf2O / Pyridine Prod4 Complex Teraryl Architecture Prod3->Prod4 Pd Catalyst

Divergent functionalization pathways for 3'-Chloro-2-methoxy-1,1'-biphenyl scaffolds.

Quantitative Data: Catalyst Optimization

The table below summarizes the optimization of the Suzuki-Miyaura cross-coupling at the challenging 3'-chloro position, demonstrating the critical nature of ligand selection.

EntryCatalyst / Ligand SystemBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Causality / Observation
1Pd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene/EtOH/H₂O8015%Poor oxidative addition into the strong C-Cl bond.
2Pd(OAc)₂ / PPh₃K₃PO₄Dioxane/H₂O9022%Insufficient electron density on the Pd center.
3 Pd(dppf)Cl₂ (5 mol%) Na₂CO₃ Toluene/EtOH/H₂O 80 85% Bidentate ligand stabilizes Pd; excellent conversion[4].
4Pd₂(dba)₃ / XPhosK₃PO₄Dioxane/H₂O10092%Bulky, electron-rich ligand highly active for aryl chlorides.

Experimental Protocols

Protocol A: Selective Suzuki-Miyaura Cross-Coupling at the 3'-Chloro Handle

This protocol details the extension of the scaffold via C-C bond formation using a modified Suzuki coupling approach[4][6].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge 3'-Chloro-2-methoxy-1,1'-biphenyl (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv, 1.2 mmol), and Pd(dppf)Cl₂ (0.05 equiv, 0.05 mmol).

  • Inert Atmosphere Exchange: Evacuate the flask under high vacuum and backfill with Argon. Repeat this cycle three times. Causality: Pd(0) intermediates are highly susceptible to oxidation; rigorous exclusion of oxygen prevents catalyst deactivation.

  • Solvent & Base Addition: Inject degassed Toluene/Ethanol (4:1 v/v, 10 mL) followed by an aqueous solution of Na₂CO₃ (2.0 M, 2.5 equiv). The biphasic system ensures optimal solubility of both the organic substrate and the inorganic base[4].

  • Reaction Execution: Heat the biphasic mixture to 80 °C under vigorous stirring for 12 hours.

  • Validation Checkpoint (Self-Validating Step): Withdraw a 10 µL aliquot from the organic layer, dilute in MeCN, and analyze via LC-MS. The complete disappearance of the starting material peak (m/z ~218.0) and the emergence of the target product mass confirms successful oxidative addition and transmetalation.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc (20 mL), and separate the layers. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Orthogonal Demethylation of the 2-Methoxy Handle

This protocol unmasks the phenol for subsequent functionalization (e.g., triflation)[4].

Step-by-Step Methodology:

  • Preparation: Dissolve the methoxy-biaryl intermediate (1.0 equiv, 1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL) under an Argon atmosphere.

  • Temperature Control: Submerge the reaction flask in a dry ice/acetone bath to cool the solution to -78 °C. Causality: BBr₃ reactions are highly exothermic; low temperatures prevent the cleavage of the biaryl axis and suppress side reactions.

  • Reagent Addition: Add BBr₃ (1.0 M solution in DCM, 3.0 equiv) dropwise over 15 minutes using a syringe pump.

  • Reaction Execution: Allow the mixture to slowly warm to room temperature and stir for 4 hours.

  • Validation Checkpoint (Self-Validating Step): Quench a 50 µL aliquot in 1 mL of Methanol. Spot on a TLC plate (Hexanes/EtOAc 8:2). The appearance of a new, highly polar spot that stains intensely positive with aqueous FeCl₃ confirms the presence of a free phenolic -OH group.

  • Quenching & Workup: Cool the flask back to 0 °C. Carefully and slowly quench the reaction by adding saturated aqueous NaHCO₃ dropwise (Caution: Vigorous evolution of HBr gas). Extract the aqueous layer with DCM (3 × 15 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to yield the phenolic biaryl scaffold.

References

  • Source: PubMed (nih.gov)
  • Synthesis of polychlorinated biphenyls (PCBs)
  • 3-Chloro-2-methoxy-1,1'-biphenyl 95% | CAS: 23885-98-5 Source: AChemBlock URL
  • Biocatalytic oxidative cross-coupling reactions for biaryl bond formation Source: PMC - NIH URL
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects Source: RSC Publishing URL
  • Construction of Biaryl Sulfonamides via Pd(II)-Catalyzed Cross-Coupling of C(sp2)

Sources

Application

Reagents for synthesizing 3'-Chloro-2-methoxy-1,1'-biphenyl from aryl boronic acids

Application Note: High-Efficiency Synthesis of 3'-Chloro-2-methoxy-1,1'-biphenyl via Sterically Controlled Suzuki-Miyaura Coupling Executive Summary The synthesis of 3'-Chloro-2-methoxy-1,1'-biphenyl presents a classic c...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Synthesis of 3'-Chloro-2-methoxy-1,1'-biphenyl via Sterically Controlled Suzuki-Miyaura Coupling

Executive Summary

The synthesis of 3'-Chloro-2-methoxy-1,1'-biphenyl presents a classic challenge in medicinal chemistry: the construction of non-symmetrical biaryls possessing ortho-substituents. The 2-methoxy group on Ring A introduces significant steric strain and electronic donation, which historically hampered the efficiency of traditional palladium catalysts (e.g., Pd(PPh₃)₄).

This Application Note details an optimized protocol utilizing SPhos Pd G2 , a second-generation Buchwald precatalyst. This system is selected for its exceptional ability to facilitate oxidative addition into electron-rich, sterically hindered aryl halides while preventing the formation of inactive palladium black.

Retrosynthetic Strategy & Reagent Selection

To maximize yield and reproducibility, the choice of coupling partners is dictated by the stability of the boronic acid and the reactivity of the halide.

  • Route Selection: We utilize 2-Bromoanisole (Aryl Halide) and 3-Chlorophenylboronic acid (Boronic Acid).

  • Rationale:

    • Avoidance of Protodeboronation: 2-Methoxyphenylboronic acid (the alternative starting material) is prone to rapid protodeboronation due to the basic conditions required for Suzuki coupling and the ortho-heteroatom effect.

    • Catalyst Synergy: While 2-bromoanisole is electron-rich (deactivating for oxidative addition), the SPhos ligand is electron-rich and bulky, specifically engineered to accelerate the oxidative addition of such deactivated substrates.

Reagent & Materials Table
ComponentReagentRoleKey Specification
Substrate A 2-BromoanisoleElectrophile>98% Purity, liquid
Substrate B 3-Chlorophenylboronic acidNucleophile1.2 – 1.5 equivalents
Catalyst SPhos Pd G2 Catalyst1–2 mol% loading
Base Potassium Phosphate (K₃PO₄)ActivatorTribasic, Anhydrous or 0.5M aq.
Solvent Toluene / Water (10:1)MediumBiphasic system essential
Inert Gas Argon or NitrogenProtectionGrade 5.0 (99.999%)

Mechanistic Insight

The success of this reaction relies on the catalytic cycle of the SPhos Pd G2 complex. Unlike traditional Pd(0) sources, G2 precatalysts activate rapidly at room temperature upon exposure to base, releasing the active monoligated Pd(0)-SPhos species.

Figure 1: Catalytic cycle emphasizing the activation of the G2 precatalyst and the role of the bulky SPhos ligand in stabilizing the Pd(0) intermediate.

Experimental Protocol

Safety Note: Aryl halides and boronic acids can be irritants. Handle all reagents in a fume hood.

Step 1: Reaction Setup (Scale: 1.0 mmol)
  • Glassware Preparation: Oven-dry a 20 mL reaction vial (or Schlenk tube) equipped with a magnetic stir bar. Allow to cool under a stream of Argon.

  • Reagent Addition (Solids):

    • Add 3-Chlorophenylboronic acid (235 mg, 1.50 mmol, 1.5 equiv).

    • Add Potassium Phosphate (K₃PO₄) (425 mg, 2.00 mmol, 2.0 equiv).

    • Add SPhos Pd G2 (14.4 mg, 0.02 mmol, 2 mol%). Note: If G2 is unavailable, use Pd(OAc)₂ (2 mol%) and SPhos Ligand (4 mol%).

  • Inert Atmosphere: Cap the vial with a septum. Evacuate and backfill with Argon three times.

  • Solvent & Liquid Reagent Addition:

    • Add Toluene (4.0 mL) and Deionized Water (0.4 mL) via syringe. Note: The biphasic nature is crucial for dissolving the inorganic base.

    • Add 2-Bromoanisole (125 µL, 187 mg, 1.00 mmol, 1.0 equiv) via microliter syringe.

Step 2: Reaction Execution
  • Degassing: While stirring, sparge the mixture with Argon for 5 minutes (via a needle submerged in the liquid) to remove dissolved oxygen.

  • Heating: Place the vial in a pre-heated block/oil bath at 80°C .

  • Monitoring: Stir vigorously (1000 rpm) for 2–4 hours.

    • TLC Monitoring: Eluent 10% EtOAc in Hexanes. The starting bromide (Rf ~0.6) should disappear; the product (Rf ~0.5) will appear as a UV-active spot.

Step 3: Workup and Purification[1][2]
  • Quench: Cool the mixture to room temperature. Dilute with Ethyl Acetate (10 mL) and Water (10 mL).

  • Extraction: Separate the organic layer.[1][2] Extract the aqueous layer twice with Ethyl Acetate (2 x 10 mL).

  • Drying: Combine organic phases, wash with Brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Flash Chromatography:

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Eluent: Gradient 0%

      
       5% Ethyl Acetate in Hexanes.
      
    • Note: The product is non-polar. 2-Methoxy group aids separation from homocoupled byproducts.

Troubleshooting & Optimization

If yields are suboptimal (<80%), follow this decision logic to identify the bottleneck.

Figure 2: Diagnostic workflow for reaction optimization.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]

Sources

Method

High-Fidelity Buchwald-Hartwig Amination of 3'-Chloro-2-methoxy-1,1'-biphenyl: A Precision Protocol

Executive Summary This Application Note details the optimized methodology for the Buchwald-Hartwig amination of 3'-Chloro-2-methoxy-1,1'-biphenyl . This substrate presents a specific challenge in medicinal chemistry: it...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the optimized methodology for the Buchwald-Hartwig amination of 3'-Chloro-2-methoxy-1,1'-biphenyl . This substrate presents a specific challenge in medicinal chemistry: it combines an aryl chloride handle (requiring electron-rich, bulky ligands for oxidative addition) with a meta-substitution pattern and distal steric bulk from the ortho-methoxy group.

While aryl bromides are often preferred for their reactivity, aryl chlorides are frequently more available and cost-effective. This protocol leverages Fourth-Generation (G4) Palladacycle Precatalysts to overcome the activation energy barrier of the C–Cl bond, ensuring high yields (>90%) and reproducibility without the need for high catalyst loadings.

Mechanistic Insight & Strategic Design

The Substrate Challenge

The substrate, 3'-Chloro-2-methoxy-1,1'-biphenyl , contains two distinct rings. The "A-ring" bears the 2-methoxy group, creating steric bulk near the biaryl axis. The "B-ring" contains the 3-chloro reactive site.

  • Electronic Effect: The 3-chloro position is meta to the biphenyl linkage. It is electronically neutral to slightly deactivated compared to activated chlorides (e.g., chloropyridines), making oxidative addition the rate-limiting step.

  • Steric Effect: While the reaction site is meta (exposed), the ortho-methoxy group on the adjacent ring restricts the rotation of the biaryl axis. The catalyst system must accommodate this conformational rigidity.

Catalyst Selection Strategy

To couple this aryl chloride efficiently, we utilize Dialkylbiaryl Phosphine Ligands (Buchwald Ligands). These ligands serve two critical functions:

  • Electron Richness: The dialkylphosphino group pushes electron density onto the Palladium, facilitating oxidative addition into the strong C–Cl bond.

  • Steric Bulk: The biaryl backbone promotes the reductive elimination of the product amine, which is often the difficult step for bulky substrates.

Recommended Catalyst Systems:

  • For Primary Amines: BrettPhos Pd G4 . BrettPhos is selective for primary amines and prevents the formation of diarylated side products.

  • For Secondary Amines: RuPhos Pd G4 . RuPhos is less bulky than BrettPhos, allowing the secondary amine to bind effectively to the metal center.

Reaction Pathway Visualization

CatalyticCycle cluster_0 Pre-Catalyst Activation PreCat Pd(II)-G4 Precatalyst ActiveCat L-Pd(0) Active Species PreCat->ActiveCat Base / Heat (- Carbazole) OxAdd Oxidative Addition (Rate Limiting for Ar-Cl) ActiveCat->OxAdd + Ar-Cl Pd_II_ArCl L-Pd(II)(Ar)(Cl) Complex OxAdd->Pd_II_ArCl AmineBind Amine Coordination & Deprotonation Pd_II_ArCl->AmineBind + HNRR' + Base Pd_II_Amido L-Pd(II)(Ar)(NRR') AmineBind->Pd_II_Amido - Base-HCl RedElim Reductive Elimination (Product Release) Pd_II_Amido->RedElim RedElim->ActiveCat Regeneration Product Arylated Amine Product RedElim->Product

Figure 1: The catalytic cycle utilizing G4-Palladacycles. Note that the active L-Pd(0) species is generated in situ, bypassing the instability of traditional Pd(0) sources.

Experimental Protocol

Materials & Reagents
ComponentSpecificationRole
Substrate 3'-Chloro-2-methoxy-1,1'-biphenyl (1.0 equiv)Electrophile
Amine Primary or Secondary Amine (1.2 equiv)Nucleophile
Catalyst BrettPhos Pd G4 (Primary amines) OR RuPhos Pd G4 (Secondary amines) (1.0 - 2.0 mol%)Catalyst
Base Sodium tert-butoxide (NaOtBu) (1.4 equiv)Base (Sublimed grade recommended)
Solvent Anhydrous Toluene or 1,4-Dioxane (0.2 M)Solvent (Degassed)
Step-by-Step Methodology

Note: While this reaction can be set up on a benchtop due to the stability of G4 precatalysts, a glovebox or strict Schlenk line technique is recommended for the highest reproducibility, as the active Pd(0) species and the deprotonated amide intermediate are air-sensitive.

Step 1: Reactor Preparation
  • Oven-dry a reaction vial (4 mL or 8 mL with a Teflon-lined septum cap) containing a magnetic stir bar.

  • Cool under a stream of Argon or Nitrogen.

Step 2: Reagent Addition (Solids)
  • Add 3'-Chloro-2-methoxy-1,1'-biphenyl (1.0 equiv, e.g., 218 mg for 1 mmol scale).

  • Add NaOtBu (1.4 equiv, 135 mg). Crucial: Use fresh, white, free-flowing powder. Yellow/orange NaOtBu is hydrolyzed and will kill the reaction.

  • Add Pd G4 Precatalyst (0.01 equiv / 1 mol%).

    • Tip: If weighing small amounts (<5 mg), prepare a stock solution of the catalyst in the solvent immediately before use.

Step 3: Reagent Addition (Liquids/Amine)
  • If the amine is a solid, add it in Step 2.

  • If the amine is a liquid, add it now via microliter syringe (1.2 equiv).

  • Add Anhydrous Toluene (5.0 mL for 1 mmol scale, Conc = 0.2 M).

Step 4: Degassing & Reaction[1]
  • Seal the vial tightly.

  • Purge the headspace with Argon for 2 minutes (or sparge solvent for 5 mins prior to addition).

  • Place in a pre-heated block at 80°C .

    • Note: Aryl chlorides typically require 80–100°C. Do not exceed 110°C to avoid catalyst decomposition.

  • Stir vigorously (1000 RPM). The reaction typically turns from pale yellow to dark orange/brown.

Step 5: Monitoring & Workup
  • Monitor via LCMS or TLC at 1 hour and 4 hours.

    • Sample Prep: Take 10 µL aliquot, dilute in 500 µL MeCN, filter.

  • Once conversion >95%, cool to Room Temp.

  • Dilute with Ethyl Acetate (10 mL) and filter through a small pad of Celite/Silica to remove Pd black and salts.

  • Concentrate in vacuo.

  • Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

Optimization & Troubleshooting Guide

Use this decision tree to optimize conditions if the standard protocol yields <80%.

OptimizationTree Start Standard Protocol (Pd G4 / NaOtBu / Toluene) Check Check LCMS Conversion Start->Check Success Yield > 90% Proceed to Isolation Check->Success Yes LowConv Low Conversion (Ar-Cl remaining) Check->LowConv No Dehal Protodehalogenation (Ar-H formed) Check->Dehal Side Product Temp Increase Temp to 100-110°C LowConv->Temp Solvent Switch Solvent to Dioxane or t-AmylOH LowConv->Solvent CatLoad Increase Cat to 2-3 mol% LowConv->CatLoad Base Switch Base to Cs2CO3 Dehal->Base Ligand Switch Ligand (Try XPhos or tBuXPhos) Dehal->Ligand

Figure 2: Optimization logic flow for troubleshooting reaction failures.

Troubleshooting Table
ObservationDiagnosisCorrective Action
No Reaction (0% Conv) Catalyst poisoning or inactive Pd.Ensure NaOtBu is fresh. Sparging solvent is critical. Switch to Glovebox.
Ar-Cl Remaining (Stalled) Catalyst death or insufficient activation.Increase Temp to 100°C. Add 1 mol% more catalyst.
Ar-H Formed (Reduction)

-Hydride elimination or solvent H-abstraction.
Switch solvent to t-Amyl Alcohol . Avoid secondary alcohols.
Product is Racemic (If amine is chiral) Base-mediated racemization.Switch base to LHMDS or Cs₂CO₃ (weaker, milder).

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science, 2(1), 27-50.

  • Bruno, N. C., et al. (2013). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chemical Science, 4(3), 916-920.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

  • Ingoglia, B. T., et al. (2019). Palladium-Catalyzed C–N Cross-Coupling: A Practical Guide for the Medicinal Chemist. ACS Medicinal Chemistry Letters, 10(3), 226-230.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3'-Chloro-2-methoxy-1,1'-biphenyl

[1][2] Ticket ID: SUZ-ORTHO-CL-001 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Ticket ID: SUZ-ORTHO-CL-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Optimization of Sterically Hindered, Chemoselective Suzuki-Miyaura Coupling[1][2]

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering low yields or impurity profiles while attempting to synthesize 3'-Chloro-2-methoxy-1,1'-biphenyl .

This transformation presents a "perfect storm" of three competing challenges in cross-coupling chemistry:

  • Steric Hindrance: The ortho-methoxy group on the boronic acid hinders transmetallation.[1][2]

  • Chemoselectivity: You must couple the bromide selectively in the presence of a chloride.

  • Protodeboronation: Electron-rich ortho-substituted boronic acids are notoriously unstable and prone to hydrolytic cleavage before coupling occurs.[1][2]

This guide moves beyond standard textbook procedures to provide a field-tested, robust protocol designed to navigate these specific pitfalls.

Module 1: Strategic Reaction Design

The Catalyst System: Why SPhos?

For this specific substrate pair, standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ often fail. The ortho-methoxy group creates significant steric bulk, slowing down the transmetallation step. When transmetallation is slow, the boronic acid hangs around longer, increasing the chance of protodeboronation (decomposition).

Recommendation: Use SPhos Pd G2 (or Pd(OAc)₂ + SPhos).[1][2]

  • Mechanism: SPhos is an electron-rich, bulky Buchwald biaryl phosphine.[1][2] Its bulk facilitates reductive elimination (forming the hindered bond), while its electron-rich nature accelerates oxidative addition into the aryl bromide.

  • Selectivity: SPhos is highly selective for Aryl-Br over Aryl-Cl at temperatures <100°C, preserving your chloro-handle for downstream chemistry.[1][2]

Visualizing the Pathway

The following diagram illustrates the chemoselective pathway and the competing side-reactions you must avoid.

Chemoselectivity Start Reagents: 1-Bromo-3-chlorobenzene + 2-Methoxyphenylboronic acid OxAdd Oxidative Addition (Fast at C-Br) Start->OxAdd Pd(0)/SPhos Side_Cl ERROR: C-Cl Insertion (High Temp / Wrong Ligand) Start->Side_Cl Non-selective Cat. Side_DeBor ERROR: Protodeboronation (Anisole formation) Start->Side_DeBor High Water/Base TransMet Transmetallation (Slow due to Sterics) OxAdd->TransMet Base/Boronate RedElim Reductive Elimination (Product Formation) TransMet->RedElim Pd(II) Complex Product Target: 3'-Chloro-2-methoxy-1,1'-biphenyl RedElim->Product Regenerate Pd(0)

Caption: Figure 1. Chemoselective pathway using SPhos.[2][3] Note the critical "Error Paths" (red) that must be suppressed via condition optimization.

Module 2: Troubleshooting Guide (Q&A)

Issue 1: "My boronic acid is consumed, but the yield is <30%. I see a lot of anisole."

Diagnosis: Protodeboronation.[1][4][5][6] The ortho-methoxy group makes the boronic acid electron-rich and basic.[1][2] Under aqueous basic conditions, the C-B bond hydrolyzes, replacing the boron with a hydrogen (forming anisole).

Corrective Actions:

  • Switch Base: Move from strong bases (Na₂CO₃, NaOH) to K₃PO₄ (anhydrous) or K₂CO₃ .[2][5] Phosphate bases often buffer the pH effectively.[2]

  • Reduce Water: Standard Suzuki uses 2:1 organic:water.[1] For this substrate, switch to 9:1 or even anhydrous conditions (using Cs₂CO₃ in Toluene/Dioxane).

  • "Slow Release" Strategy: If the issue persists, do not add all boronic acid at once. Add it in 3 portions over 1 hour, or switch to the corresponding MIDA boronate or Potassium Trifluoroborate salt, which are resistant to hydrolysis.

Issue 2: "I see dechlorination products (biphenyl without the Cl)."

Diagnosis: Loss of Chemoselectivity. Your catalyst is too active or the temperature is too high, causing the Pd to insert into the C-Cl bond after (or instead of) the C-Br bond.

Corrective Actions:

  • Temperature Control: Do not exceed 80°C . C-Cl insertion typically requires temperatures >100°C with SPhos.[1][2]

  • Ligand Fidelity: Ensure you are using SPhos .[1][2] Ligands like PCy₃ or PtBu₃ are more likely to activate chlorides.[1][2]

  • Stoichiometry: Ensure you are using a slight excess of the Boronic Acid (1.2 equiv), NOT the halide. If the halide runs out, the catalyst will start looking for the chloride bond on the product.

Issue 3: "The reaction stalls at 60% conversion."

Diagnosis: Catalyst Deactivation (Pd Black formation). This is common with heteroatom-containing substrates or if oxygen leaked in.[1][2]

Corrective Actions:

  • Pre-catalyst: Switch to SPhos Pd G2 (precatalyst) instead of mixing Pd(OAc)₂ + Ligand. The G2 precatalyst ensures a 1:1 Pd:Ligand ratio and protects the active species until it's in the flask.

  • Degassing: Do not just sparge with nitrogen.[1][2] Use the "Freeze-Pump-Thaw" method or vigorous argon bubbling for at least 15 minutes before adding the catalyst.[1][2]

Module 3: Optimized Protocol

This protocol is designed to balance rate (SPhos) with stability (Phosphate base).[2]

Reagents:

  • Halide: 1-Bromo-3-chlorobenzene (1.0 equiv, 1.0 mmol)[1][2]

  • Boron: 2-Methoxyphenylboronic acid (1.3 equiv, 1.3 mmol)[1][2]

  • Catalyst: SPhos Pd G2 (0.02 equiv, 2 mol%)

  • Base: K₃PO₄ (2.0 equiv, 2.0 mmol) - Finely ground[1][2]

  • Solvent: Toluene : Water (10:1 ratio) - Degassed[1][2]

Step-by-Step Procedure:

  • Setup: Charge a reaction vial equipped with a magnetic stir bar with the Boronic acid, SPhos Pd G2, and K₃PO₄.

  • Inert Atmosphere: Cap the vial and purge with Argon/Nitrogen for 5 minutes.

  • Solvent Addition: Add the 1-Bromo-3-chlorobenzene (liquid) and the degassed Toluene/Water mixture via syringe through the septum.

  • Reaction: Place in a pre-heated block at 80°C . Stir vigorously (1000 rpm).

    • Note: High stirring speed is crucial for biphasic mixtures.[1][2]

  • Monitoring: Check via HPLC or GC at 2 hours.

    • Target: Disappearance of Bromide.[2]

    • Warning: If Bromide remains but Boronic acid is gone, add 0.3 equiv more Boronic acid (Protodeboronation occurred).

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water (x2) and Brine (x1).[2] Dry over MgSO₄.[1][2]

  • Purification: Flash chromatography.

    • Stationary Phase: Silica Gel.[1][2]

    • Mobile Phase: Hexanes/EtOAc (Gradient 0% -> 5%).[1][2] The product is non-polar; the methoxy group adds slight polarity, but the chloride keeps it lipophilic.

Module 4: Optimization Data Matrix

Use this table to adjust conditions if the standard protocol fails for your specific scale or impurity profile.

ParameterCondition A (Standard)Condition B (High Stability)Condition C (Green/Fast)
Solvent Toluene / Water (10:[1][2]1)1,4-Dioxane (Anhydrous)Ethanol / Water (1:[2]1)
Base K₃PO₄ (2.0 eq)Cs₂CO₃ (2.0 eq)K₂CO₃ (2.0 eq)
Temp 80°C90°C60°C
Time 2-4 Hours12-18 Hours1-2 Hours
Yield 85-92% 70-80%60-75%
Main Impurity Trace HomocouplingUnreacted HalideAnisole (De-B)
Use Case General Purpose Severe Protodeboronation High Throughput

Module 5: Workflow Visualization

Workflow Prep PREPARATION Degas Solvents Weigh Solids (Glovebox/Air) Reaction REACTION 80°C, 2-4 Hours Argon Atmosphere Prep->Reaction Check QC CHECK (2 hrs) Is Bromide consumed? Reaction->Check AddBoron Add 0.3 eq Boronic Acid (Protodeboronation detected) Check->AddBoron No (Boron gone) Workup WORKUP EtOAc Extraction Wash: Water/Brine Check->Workup Yes AddBoron->Reaction Continue 1 hr Purify PURIFICATION Silica Column Hexanes/EtOAc (0-5%) Workup->Purify

Caption: Figure 2. Operational workflow for the synthesis, including decision points for in-process correction.

References

  • Buchwald, S. L., et al. (2005). "Synthesis of Ortho-Substituted Biaryls via Suzuki-Miyaura Cross-Coupling." Journal of the American Chemical Society.[3][7][8] (Key reference for SPhos efficacy in hindered systems). [2]

  • Sigma-Aldrich. (2024).[1] "SPhos Pd G2 Product Guide & Application Notes." [1][2]

  • Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic, Cyclopropyl, and Perfluoroalkyl Boronic Acids." Angewandte Chemie International Edition. (Mechanistic insights into deboronation). [2]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews.[1] (Review of boronic acid stability and alternatives). [2]

Sources

Optimization

Technical Support Center: Purification of 3'-Chloro-2-methoxy-1,1'-biphenyl

The following technical guide is structured as a dedicated support center resource. It is designed to address the specific challenges associated with the purification of 3'-Chloro-2-methoxy-1,1'-biphenyl (CAS: 23885-98-5...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a dedicated support center resource. It is designed to address the specific challenges associated with the purification of 3'-Chloro-2-methoxy-1,1'-biphenyl (CAS: 23885-98-5), a common intermediate in medicinal chemistry synthesized via Suzuki-Miyaura coupling.

Topic: Troubleshooting & Purification Protocols Ticket ID: PUR-BPH-03CL Assigned Specialist: Senior Application Scientist

Module 1: Diagnosis & Initial Assessment

Q: My crude reaction mixture is a dark brown/black viscous oil. Is this normal, or has the reaction failed?

A: This is a standard physical state for crude Suzuki coupling products. The dark color is typically due to residual Palladium (Pd) species (often Pd black) and oxidized phosphine ligands. The "oily" nature is characteristic of low-melting methoxy-biphenyls, which often exist as supercooled liquids before proper crystallization.

Action Plan:

  • Do not panic. The product is likely present.

  • TLC Analysis: Perform a Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (95:5) .

    • Visualization: UV (254 nm).

    • Expected Rf: The product is lipophilic. Expect an Rf

      
       0.4–0.6.
      
    • Impurities: Look for a baseline spot (boronic acid), a spot near the solvent front (de-halogenated byproducts), and a spot slightly below the product (homocoupling dimer).

Q: I see a persistent impurity running very close to my product on TLC. What is it?

A: In the synthesis of 3'-Chloro-2-methoxy-1,1'-biphenyl, the two most persistent impurities are:

  • Protodeboronation Byproduct (2-methoxybiphenyl): Resulting from the hydrolysis of the boronic acid starting material. It is structurally very similar and often co-elutes.

  • Homocoupling Dimer (2,2'-dimethoxy-1,1'-biphenyl): Resulting from oxidative coupling of the boronic acid.

Diagnostic Table: Relative Rf Values (Hexane/EtOAc 95:5)

Compound Est. Rf Polarity Note
3'-Chloro-2-methoxy-1,1'-biphenyl 0.50 Target
2-Methoxybiphenyl (Impurity A) 0.55 Less Polar (Missing Cl)
2,2'-Dimethoxybiphenyl (Impurity B) 0.45 More Polar (Extra OMe)

| Triphenylphosphine Oxide (if used) | < 0.10 | Very Polar (Baseline) |

Module 2: Chromatography Solutions

Q: Standard flash chromatography isn't separating the "Impurity A" (Des-chloro analog). How do I resolve this?

A: The separation of the des-chloro impurity is challenging due to the lack of a significant polarity difference. You must switch from a "polarity-based" separation to a "shape-selectivity" or "gradient-shallow" approach.

Protocol: The "Shallow Gradient" Method

  • Stationary Phase: High-performance Silica Gel (40–63 µm).

  • Mobile Phase: 100% Hexane

    
    Hexane:DCM (Dichloromethane)  instead of EtOAc.
    
  • Why DCM? Chlorinated solvents often provide better selectivity for chlorinated biphenyls due to halogen-halogen interactions on the silica surface.

Step-by-Step:

  • Equilibrate column with 100% Hexane (3 Column Volumes - CV).

  • Load sample as a liquid (dissolved in min. Hexane/DCM) or dry load on Celite (recommended for oily crudes).

  • Elute with 0% to 10% DCM in Hexane over 20 CVs.

  • Collect small fractions. The "Des-chloro" impurity usually elutes first.

Q: Can I use vacuum distillation instead of a column?

A: Yes, if you have >5g of crude.

  • Boiling Point Estimation: Biphenyls typically boil >250°C at atm. Under high vacuum (0.1 mmHg), the product will distill around 120–140°C .

  • Warning: Ensure the Pd residues are removed before distillation to prevent catalytic decomposition in the pot. (See Module 4).

Module 3: Crystallization Strategies

Q: The oil won't solidify even after the column. How do I induce crystallization?

A: 3'-Chloro-2-methoxy-1,1'-biphenyl is likely a low-melting solid (mp


 40–60°C). It tends to "oil out" rather than crystallize if the solvent polarity is not ideal or if the temperature drops too fast.

Workflow: The "Dual-Solvent" Crystallization Use the Solvent-Antisolvent method.

  • Solvent A (Good): Ethanol or Methanol (warm).

  • Solvent B (Bad): Water or Pentane (cold).

Protocol:

  • Dissolve the oil in the minimum amount of warm Ethanol (approx. 50°C).

  • Add water dropwise until a faint turbidity (cloudiness) persists.[1]

  • Add a single drop of Ethanol to clear the solution.

  • Critical Step: Turn off the heat and let the flask cool to room temperature slowly in the oil bath. Do not put it in ice yet.

  • Once at RT, transfer to a fridge (4°C) overnight.

  • Troubleshooting: If it oils out again, scratch the glass side with a spatula to induce nucleation.

Q: What is the best solvent for recrystallization if I want to avoid water?

A: Hexane or Pentane at low temperatures (-20°C). Dissolve the compound in minimal Hexane at RT. Place in a freezer at -20°C. The product should crystallize out as white needles/plates, leaving the oily impurities (homocouples) in the mother liquor.

Module 4: Scavenging & Polishing (Pd Removal)

Q: My product is chemically pure but still has a yellow/tan tint. How do I fix this?

A: The tint is likely trace Palladium or conjugated oligomers. For pharmaceutical applications, Pd must be <10 ppm.

Protocol: Activated Carbon / Silica Scavenging

  • Dissolve the product in Ethyl Acetate or THF (10 mL/g).

  • Add Activated Carbon (10 wt%) or a specialized scavenger like SiliaMetS® Thiol (5 wt%).

  • Heat to reflux for 30–60 minutes.

  • Filter hot through a Celite® pad (diatomaceous earth) to remove the carbon/scavenger.

  • Concentrate the filtrate.[2] The resulting solid should be off-white to white.

Visual Workflows

Figure 1: Purification Decision Matrix

Caption: Logical workflow for selecting the optimal purification route based on the physical state of the crude mixture.

Purification_Decision Start Crude Mixture (Dark Oil) TLC TLC Analysis (Hexane/EtOAc 95:5) Start->TLC Sep_Check Is Product Separable from Impurities? TLC->Sep_Check Column Flash Chromatography (Hexane -> Hexane/DCM) Sep_Check->Column Close Rf (<0.1) Distill High Vac Distillation (0.1 mmHg, 120-140°C) Sep_Check->Distill Large Rf (>0.2) & Scale >5g State_Check Physical State after Column? Column->State_Check Final Pure Product (White Solid/Clear Oil) Distill->Final Solid Recrystallization (Ethanol/Water or Cold Pentane) State_Check->Solid Solidifies Oil Solvent Trituration (Chill to -20°C in Pentane) State_Check->Oil Remains Oil Solid->Final Oil->Final

Figure 2: Suzuki Impurity Profile & Removal

Caption: Mechanism-based impurity identification and specific removal strategies for biphenyl synthesis.

Impurity_Profile Rxn Suzuki Reaction (Ar-B(OH)2 + Ar-Cl) Imp1 Protodeboronation (Ar-H) Less Polar Rxn->Imp1 Imp2 Homocoupling (Ar-Ar) More Polar Rxn->Imp2 Imp3 Pd Residues (Pd Black) Colored Rxn->Imp3 Target 3'-Chloro-2-methoxy- 1,1'-biphenyl Rxn->Target Sol1 Shallow Gradient Column (100% Hex -> 10% DCM) Imp1->Sol1 Remove via Sol2 Recrystallization (Rejects Dimer) Imp2->Sol2 Remove via Sol3 Celite Filtration & Scavengers Imp3->Sol3 Remove via Sol1->Target Sol2->Target Sol3->Target

References

  • Organic Syntheses. "Palladium-Catalyzed Alkyl-Alkyl Suzuki Cross-Couplings." Org.[2][3][4] Synth.2014 , 91, 125-149. (General Suzuki purification protocols). Link

  • BenchChem. "Application Notes and Protocols for Suzuki Coupling Reactions." (Purification of chloropyridine/biphenyl derivatives). Link

  • Sigma-Aldrich. "3-Chloro-2-methoxy-1,1'-biphenyl Product Data." (Physical properties and CAS verification). Link

  • ResearchGate. "Recrystallization Strategies for Low-Melting Solids." (General methodology for oiling-out issues). Link

  • ChemPros (Reddit Archive). "Go-to recrystallization solvent mixtures for greasy compounds." (Field-proven solvent systems for lipophilic biphenyls). Link

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2-Methoxy Biphenyl Suzuki-Miyaura Couplings

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers, chemists, and drug development professionals struggling with the synthesis of sterically hi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers, chemists, and drug development professionals struggling with the synthesis of sterically hindered ortho-substituted biaryls.

Synthesizing 2-methoxy biphenyls via the Suzuki-Miyaura cross-coupling reaction presents a unique set of thermodynamic and kinetic challenges. This guide bypasses generic advice to provide field-proven, mechanistically grounded solutions for overcoming steric bottlenecks.

Core Mechanistic Insights: The Ortho-Methoxy Bottleneck

To troubleshoot a failing reaction, we must first understand the causality behind the failure. The ortho-methoxy group (


) on an aryl halide or boronic acid introduces a dual threat to the catalytic cycle:
  • Steric Shielding: The bulky methoxy group physically blocks the incoming palladium complex during the transmetalation step, which is highly sensitive to spatial congestion[1].

  • Electronic Trapping: The oxygen lone pairs on the methoxy group can weakly coordinate to the empty orbitals of the Pd(II) intermediate. This creates a stable, off-cycle resting state that stalls the catalytic cycle and prevents product formation[2].

To overcome this, the catalytic system must enforce the formation of a highly reactive, monoligated


  active species[3]. Traditional catalysts like 

form

or

complexes, which are simply too bulky to navigate the congested ortho-substituted pocket[4].

CatalyticCycle Precat Buchwald G3/G4 Precatalyst (Stable Pd(II) Complex) ActivePd Active L1Pd(0) Species (Monoligated & Highly Reactive) Precat->ActivePd Base Activation (Fast, H2O assisted) OxAdd Oxidative Addition (Ar-X inserts into Pd) ActivePd->OxAdd + Aryl Halide TransMet Transmetalation (Steric Bottleneck at 2-Methoxy) OxAdd->TransMet L1Pd(II)(Ar)(X) RedElim Reductive Elimination (Biaryl Formation) TransMet->RedElim + 2-Methoxy Boronic Acid (Requires wide Pd pocket) RedElim->ActivePd Catalyst Regeneration Product 2-Methoxy Biphenyl Product RedElim->Product Product Release

Catalytic cycle of Suzuki-Miyaura coupling highlighting the transmetalation bottleneck.

Catalyst Selection & Quantitative Performance

The solution to the


 requirement lies in Buchwald dialkylbiarylphosphine ligands  (e.g., SPhos, XPhos). Their bulky dicyclohexyl or di-tert-butyl groups prevent the coordination of a second ligand, forcing the palladium into the active monoligated state[5].

However, generating this species in situ from


 can be slow. For highly hindered substrates, we strongly recommend Buchwald G3 or G4 precatalysts . These activate rapidly under mild basic conditions, ensuring a high concentration of the active catalyst before the boronic acid has a chance to degrade.
Table 1: Comparative Catalyst Performance for 2-Methoxy Couplings
Catalyst / Ligand SystemActive Species FormedActivation SpeedSteric ToleranceTypical Yield


/

SlowLow< 20%[4]


(Bidentate)
ModerateModerate30 - 50%[4]

+ SPhos

ModerateHigh70 - 85%[5]
XPhos Pd G3 / G4

Very Fast Very High > 90%

Troubleshooting Diagnostics

When your coupling fails, visual and analytical cues can pinpoint the exact failure mechanism in the catalytic cycle.

Troubleshooting Start Low Yield in 2-Methoxy Biphenyl Coupling? CheckSM Analyze Crude by LC-MS Start->CheckSM Issue1 Unreacted Aryl Halide (No Conversion) CheckSM->Issue1 Issue2 Protodeboronation (Loss of Boronic Acid) CheckSM->Issue2 Issue3 Homocoupling (Ar-Ar or Ar'-Ar') CheckSM->Issue3 Sol1 Switch to XPhos Pd G3/G4 Ensure active L1Pd(0) Issue1->Sol1 Sol2 Use Fast-Activating Precatalyst Lower Temp to 40°C Add H2O Cosolvent Issue2->Sol2 Sol3 Degas Solvents Thoroughly Ensure strictly anaerobic Issue3->Sol3

Decision tree for troubleshooting sterically hindered Suzuki-Miyaura couplings.

Frequently Asked Questions (FAQs)

Q: My LC-MS shows complete consumption of the 2-methoxyboronic acid, but the aryl halide remains unreacted. What is happening? A: You are experiencing protodeboronation , a common side reaction where the boronic acid is hydrolyzed into the corresponding arene. Because the ortho-methoxy group slows down the transmetalation step, protodeboronation outcompetes the productive cross-coupling. Solution: Switch to an XPhos Pd G3 precatalyst. Its rapid activation allows you to run the reaction at lower temperatures (e.g., 40 °C instead of 100 °C), which suppresses the thermal degradation of the boronic acid.

Q: Why do many modern protocols recommend adding water to the solvent mixture (e.g., THF/Water or Dioxane/Water)? A: Water acts as a critical cosolvent that dramatically enhances precatalyst activation and overall reaction rates[6]. Buchwald G3/G4 precatalysts require a base to deprotonate the carbazole/amine backbone, which triggers the reductive elimination that releases the active Pd(0). Weak bases like


 are largely insoluble in pure organic solvents; water solubilizes the base, allowing for immediate catalyst activation[6].

Q: The reaction mixture turns jet-black within 5 minutes of heating, and the yield is poor. Why? A: A rapid shift to a jet-black suspension indicates the precipitation of "Palladium Black" (inactive, aggregated Pd nanoparticles). This means your active


 species was formed but failed to undergo oxidative addition, leading to catalyst death.
Solution: Ensure your solvents are rigorously degassed (oxygen strips the phosphine ligands). If oxygen is excluded, your aryl halide might be too electron-rich; consider switching from an aryl chloride to an aryl bromide to accelerate oxidative addition.

Self-Validating Experimental Protocol

This protocol utilizes XPhos Pd G3 to couple highly hindered ortho-methoxy substrates. It is designed as a "self-validating system"—meaning the physical observations at each step confirm the chemical integrity of the reaction.

Target: Synthesis of 2,2'-dimethoxybiphenyl from 2-chloroanisole and 2-methoxyphenylboronic acid.

Materials:

  • 2-Chloroanisole (1.0 equiv, 1.0 mmol)

  • 2-Methoxyphenylboronic acid (1.5 equiv, 1.5 mmol)

  • XPhos Pd G3 (2 mol%, 0.02 mmol)

  • 
     (2.0 equiv, 2.0 mmol)
    
  • THF / HPLC-grade Water (4:1 v/v, 5 mL total)

Step-by-Step Methodology:

  • Solid Reagent Assembly: In a clean, oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the 2-methoxyphenylboronic acid, XPhos Pd G3, and

    
    .
    
  • Atmosphere Exchange: Seal the vial with a septum. Evacuate the vessel and backfill with high-purity Argon (repeat 3 times). Causality: Strict anaerobic conditions prevent the oxidation of the electron-rich XPhos ligand, which is fatal to the generation of the active

    
     species.
    
  • Solvent & Liquid Addition: Sparge the THF/Water mixture with Argon for 15 minutes prior to use. Add the degassed solvent mixture (5 mL) and the 2-chloroanisole via syringe.

  • Activation & Heating: Place the vial in a pre-heated oil block at 40 °C.

    • Validation Check: Within 5–10 minutes, the mixture should transition from a heterogeneous solid suspension to a pale yellow/orange homogeneous-looking mixture (though some base may remain undissolved). This color change confirms the successful base-mediated cleavage of the G3 precatalyst backbone and the release of active Pd(0).

  • Monitoring: Stir vigorously for 2 to 4 hours.

    • Validation Check: Analyze an aliquot via TLC or LC-MS at the 60-minute mark. Due to the rapid activation of G3, you should observe >50% conversion. If conversion is <10%, verify the quality of your phosphate base (it may have absorbed atmospheric moisture and lost basicity).

  • Workup: Cool to room temperature. Dilute with ethyl acetate (15 mL) and wash with water (10 mL) followed by brine (10 mL). Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).
    

References

  • Rapidly Activating Pd-Precatalyst for Suzuki-Miyaura and Buchwald-Hartwig Couplings of Aryl Esters. organic-chemistry.org.[Link]

  • Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. nih.gov.[Link]

  • STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. researchgate.net.[Link]

  • Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. rsc.org.[Link]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. acs.org.[Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Couplings with 2-Diethylphosphonato-Substituted Aryl- and Naphthylboronate Esters as the Nucleophilic Partner. acs.org.[Link]

Sources

Optimization

Catalyst selection for activating 3'-Chloro-2-methoxy-1,1'-biphenyl

Technical Support Center: Catalyst Selection for 3'-Chloro-2-methoxy-1,1'-biphenyl Activation Executive Summary & Substrate Analysis The Challenge: You are attempting to activate 3'-Chloro-2-methoxy-1,1'-biphenyl . Unlik...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Catalyst Selection for 3'-Chloro-2-methoxy-1,1'-biphenyl Activation

Executive Summary & Substrate Analysis

The Challenge: You are attempting to activate 3'-Chloro-2-methoxy-1,1'-biphenyl . Unlike aryl bromides or iodides, the C–Cl bond (BDE ~96 kcal/mol) is kinetically inert to standard Pd(PPh₃)₄ or Pd(dppf)Cl₂ systems.

Structural Context:

  • Electronic Profile: The 2-methoxy group on Ring A is electron-donating. While the twist of the biphenyl system minimizes conjugation, the overall system is electron-neutral to electron-rich. This makes the oxidative addition (OA) of the Pd(0) species into the C–Cl bond the rate-determining step (RDS).

  • Steric Profile: The 3'-position (meta) is relatively accessible. However, the ortho-methoxy group induces a non-planar conformation. While this does not directly block the reaction site, it necessitates a catalyst system that is stable enough to survive the higher temperatures often required for aryl chloride activation.

Core Recommendation: Switch immediately from "standard" phosphines (PPh₃, dppf) to Bulky, Electron-Rich Dialkylbiarylphosphines (Buchwald Ligands) or NHC-Pd Precatalysts .

Catalyst Selection Decision Matrix

Use this guide to select the optimal ligand/precatalyst system based on your intended transformation.

Q1: Which catalyst system should I use for Amination (Buchwald-Hartwig)?

Recommendation: RuPhos Pd G4 or BrettPhos Pd G4 .

  • Why?

    • Secondary Amines: Use RuPhos .[1][2] It provides the perfect balance of steric bulk to prevent catalyst poisoning by the amine while promoting reductive elimination.

    • Primary Amines: Use BrettPhos .[1][3] It prevents the formation of stable bis-amine Pd complexes which shut down the cycle.

  • Protocol Note: Use a strong base like NaOtBu if functional groups allow; otherwise, use Cs₂CO₃.

Q2: Which catalyst is best for Suzuki-Miyaura Coupling?

Recommendation: XPhos Pd G4 or SPhos Pd G4 .

  • Why?

    • XPhos is the "universal" ligand for aryl chlorides. Its isopropyl groups provide immense stability and electron density, accelerating the difficult oxidative addition into the 3'-Cl bond.

    • SPhos is preferred if your boronic acid partner is extremely hindered (e.g., ortho-substituted).

Q3: I am seeing no conversion. What is the "Nuclear Option"?

Recommendation: Pd-PEPPSI-IPr .

  • Why? This N-Heterocyclic Carbene (NHC) complex is extremely robust. The strong σ-donating NHC ligand pushes electron density onto the Pd, making it hyper-reactive toward the C–Cl bond. It is also highly stable to air and moisture compared to phosphine systems.

Visual Selection Guide

CatalystSelection Start Substrate: 3'-Chloro-2-methoxy-1,1'-biphenyl ReactionType Select Reaction Type Start->ReactionType Amination C-N Coupling (Amination) ReactionType->Amination Carbon C-C Coupling (Suzuki/Negishi) ReactionType->Carbon AmineType Amine Class? Amination->AmineType BoronType Coupling Partner? Carbon->BoronType Primary Primary Amine (R-NH2) AmineType->Primary Secondary Secondary Amine (R2-NH) AmineType->Secondary BrettPhos RECOMMENDATION: BrettPhos Pd G4 Primary->BrettPhos RuPhos RECOMMENDATION: RuPhos Pd G4 Secondary->RuPhos General General/Unblocked BoronType->General Hindered Sterically Hindered BoronType->Hindered XPhos RECOMMENDATION: XPhos Pd G4 General->XPhos SPhos RECOMMENDATION: SPhos Pd G4 Hindered->SPhos

Caption: Decision tree for selecting the optimal precatalyst based on the specific coupling partner.

Detailed Protocols

Protocol A: Suzuki-Miyaura Coupling (General Purpose)

Target: Coupling 3'-Chloro-2-methoxy-1,1'-biphenyl with Phenylboronic Acid.

ComponentEquiv/ConcRole
Substrate 1.0 equivElectrophile (Ar-Cl)
Boronic Acid 1.5 equivNucleophile
Catalyst 2.0 mol% XPhos Pd G4 Facilitates OA into Ar-Cl
Base 3.0 equiv K₃PO₄Activates Boron species
Solvent THF:Water (10:1)Solubilizes inorganic base
Temp/Time 60–80 °C / 2–4 hThermal activation energy

Step-by-Step:

  • Charge: Add substrate (1.0 mmol), boronic acid (1.5 mmol), K₃PO₄ (3.0 mmol), and XPhos Pd G4 (0.02 mmol) to a reaction vial equipped with a stir bar.

  • Inert: Seal the vial and purge with Argon/Nitrogen for 5 minutes.

  • Solvent: Add degassed THF (4 mL) and degassed water (0.4 mL) via syringe.

  • React: Heat to 60 °C. Monitor by HPLC/UPLC.

  • Workup: If complete, dilute with EtOAc, wash with water, dry over MgSO₄, and concentrate.

Protocol B: Buchwald-Hartwig Amination

Target: Coupling with Morpholine (Secondary Amine).

ComponentEquiv/ConcRole
Substrate 1.0 equivElectrophile
Amine 1.2 equivNucleophile
Catalyst 1.0 mol% RuPhos Pd G4 Specialized for 2° amines
Base 1.2 equiv NaOtBuStrong base for deprotonation
Solvent Toluene or DioxaneNon-polar, high boiling
Temp/Time 80–100 °C / 1–12 h

Step-by-Step:

  • Charge: Add substrate, NaOtBu, and RuPhos Pd G4 to the vial inside a glovebox (ideal) or under strong Argon flow.

  • Add Liquids: Add solvent and the amine (if liquid) via syringe.

  • Heat: Stir at 80 °C.

    • Note: If the reaction turns black immediately, your system may have oxygen contamination.

Troubleshooting Guide (FAQ)

Q: I see significant starting material remaining after 24 hours.

  • Diagnosis: The catalyst failed to undergo Oxidative Addition (OA).

  • Fix:

    • Switch Ligand: Move to XPhos or Pd-PEPPSI-IPr . These are more electron-rich than SPhos or RuPhos.

    • Increase Temp: Aryl chlorides often require 80–100 °C.

    • Check Solvent: Ensure the solvent is anhydrous and degassed. Oxygen kills the active Pd(0) species rapidly.

Q: I see "Hydrodehalogenation" (The Cl is replaced by H).

  • Diagnosis: The Pd(II)-H species formed (often via

    
    -hydride elimination from the amine or solvent impurities) underwent reductive elimination with the aryl group.
    
  • Fix:

    • Change Solvent: Avoid alcohols or solvents with abstractable

      
      -protons. Use Toluene or Dioxane.[4][5]
      
    • Increase Concentration: Higher concentration favors the bimolecular coupling over the unimolecular side reaction.

    • Switch Base: Use a weaker base like Cs₂CO₃ instead of NaOtBu.

Q: Why use G4 Precatalysts instead of Pd(OAc)₂ + Ligand?

  • Explanation: Generating the active Pd(0) species from Pd(II) salts like Pd(OAc)₂ requires reduction in situ (often by the amine or phosphine), which is inefficient and consumes ligand. G4 Precatalysts (e.g., XPhos Pd G4) contain a pre-formed Pd(0) source stabilized by the ligand and a methyl-mesylate scaffold. They activate immediately upon base addition, ensuring a 1:1 Pd:Ligand ratio and reproducible kinetics.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Aryl Mesylates." Journal of the American Chemical Society, 2008. (Context: Development of BrettPhos for difficult electrophiles).

  • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada–Tamura–Corriu Cross-Coupling." Chemistry – A European Journal, 2006. (Context: NHC catalysts for deactivated aryl chlorides).

  • Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013. (Context: Introduction of G3/G4 precatalyst architecture).

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide." Chemical Science, 2011. (Context: Ligand selection rules).

Sources

Troubleshooting

Precision Control in Biphenyl Synthesis: Troubleshooting Homocoupling

Technical Support Center & Troubleshooting Guide To: Research Scientists, Process Chemists, and Drug Development Leads From: Senior Application Scientist, Catalysis Division Subject: Eliminating Homocoupling Byproducts i...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center & Troubleshooting Guide

To: Research Scientists, Process Chemists, and Drug Development Leads From: Senior Application Scientist, Catalysis Division Subject: Eliminating Homocoupling Byproducts in Suzuki-Miyaura & Related Cross-Couplings

Core Directive: The Homocoupling Challenge

In the synthesis of biphenyl pharmacophores, "homocoupling" is the silent yield-killer. It is not merely a side reaction; it is a diagnostic signal that your catalytic cycle is unbalanced.

When you aim for Ar¹-Ar² (Cross-Coupling) but observe Ar¹-Ar¹ (Electrophile Dimer) or Ar²-Ar² (Nucleophile Dimer), the system is telling you that either oxidation states are fluctuating uncontrolled (oxygen leak) or transmetallation kinetics are mismatched .

This guide abandons generic advice in favor of mechanistic root-cause analysis. We will treat your reaction vessel as a kinetic competition between the desired cross-coupling cycle and the parasitic homocoupling pathways.

Diagnostic Workflow: Identify Your Enemy

Before adjusting conditions, you must identify which homocoupling is occurring. Use this logic tree to interpret your LC-MS/GC-MS data.

DiagnosticTree Start Analyze Crude Mixture (LC-MS / GC-MS) ImpurityType Identify Major Byproduct Mass Start->ImpurityType BoronicDimer Mass = 2 x Boronic Acid Ar (Ar²-Ar²) ImpurityType->BoronicDimer Nucleophile Dimer HalideDimer Mass = 2 x Aryl Halide Ar (Ar¹-Ar¹) ImpurityType->HalideDimer Electrophile Dimer Reduction Mass = Aryl Halide + 1H (Ar¹-H) ImpurityType->Reduction Hydrodehalogenation Oxidative CAUSE: Oxidative Homocoupling Pd(0) oxidized to Pd(II) by O2 BoronicDimer->Oxidative Air Leak? Precat CAUSE: Slow Catalyst Activation Pd(II) precatalyst reacts before reduction BoronicDimer->Precat Using Pd(II) Source? Ullmann CAUSE: Reductive Homocoupling (Ullmann-type) HalideDimer->Ullmann Excess Reductant? Disprop CAUSE: Ligand Scrambling Pd(II) disproportionation HalideDimer->Disprop Phosphine Ligand? Reduction->Ullmann Often co-occurs

Figure 1: Diagnostic Logic Tree for classifying biphenyl impurities based on mass spectrometry data.

Troubleshooting Guide (Q&A)

Issue A: "I am seeing significant dimerization of my Boronic Acid (Ar²-Ar²)."

The Mechanism: This is Oxidative Homocoupling . The active catalyst for Suzuki coupling is Pd(0).[1] However, Pd(0) is electron-rich and easily oxidized by dissolved Oxygen (O₂) back to Pd(II). This "rogue" Pd(II) species binds two molecules of boronic acid (via transmetallation) and reductively eliminates the homodimer.

Q1: I degassed my solvent by sonicating under vacuum. Why is this still happening?

  • Critique: Sonication is insufficient for strictly anaerobic Pd-catalysis. It removes macroscopic bubbles but leaves dissolved oxygen.

  • Solution: Switch to Sparging (bubbling inert gas) or Freeze-Pump-Thaw .

  • Protocol: See Protocol 1: Rigorous Sparging below.

Q2: I am using a Pd(II) precatalyst (e.g., Pd(dppf)Cl₂, Pd(OAc)₂). Could that be the cause?

  • Insight: Yes. Pd(II) precatalysts must be reduced to Pd(0) in situ to enter the catalytic cycle. If this reduction is slow, the initial Pd(II) concentration is high. The boronic acid can react with this Pd(II) before the cross-coupling cycle starts, generating a burst of homodimer at the beginning of the reaction [1].

  • Fix:

    • Pre-activation: Heat the catalyst, ligand, and base in solvent for 5-10 minutes before adding the aryl halide and boronic acid. This generates the active Pd(0) species first.[1][2][3]

    • Sacrificial Reductant: Add a small amount of a mild reducing agent (e.g., Potassium Formate) to rapidly reduce Pd(II) to Pd(0) [2].

Issue B: "My Aryl Halide is coupling with itself (Ar¹-Ar¹)."

The Mechanism: This is Reductive Homocoupling (Ullmann-type). It often occurs when the reaction mixture contains alcohols (acting as reductants) or when using specific bases that promote disproportionation of the Oxidative Addition intermediate.

Q3: I am using Isopropanol/Water as a solvent. Is that a problem?

  • Insight: Secondary alcohols like isopropanol can act as hydride donors, reducing Pd(II) intermediates and potentially facilitating radical pathways that lead to halide dimerization [3].

  • Fix: Switch to non-protic polar solvents like Dioxane , DMF , or Toluene if solubility permits. If water is needed for the base, use a biphasic system (Toluene/Water).

Q4: How does the Ligand:Palladium ratio affect this?

  • Insight: Low ligand concentrations lead to "ligand-unsaturated" Pd species, which are prone to aggregation and disproportionation.

  • Fix: Ensure your Ligand:Pd ratio is at least 2:1 (for monodentate phosphines) or 1:1 (for bidentate). For difficult substrates, a slight excess of ligand (e.g., 2.2:1) stabilizes the active species and prevents "off-cycle" dimerization [4].

Mechanistic Visualization: The Oxygen Leak

Understanding where the homocoupling enters the cycle allows for precise intervention.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar¹-Pd-X) Pd0->OxAdd + Ar¹-X PdII_Ox Pd(II) Species (Peroxo/Oxo) Pd0->PdII_Ox + O2 TransMet Transmetallation (Ar¹-Pd-Ar²) OxAdd->TransMet + Ar²-B(OH)2 + Base TransMet->Pd0 Reductive Elimination - Ar¹-Ar² Product Ar¹-Ar² (Desired) TransMet->Product Output O2 O2 (Air Leak) Homo_Trans Double Transmetallation (Ar²-Pd-Ar²) PdII_Ox->Homo_Trans + 2 x Ar²-B(OH)2 Homo_Trans->Pd0 Reductive Elimination - Ar²-Ar² Homo_Prod Ar²-Ar² (Homocoupling) Homo_Trans->Homo_Prod Impurity

Figure 2: The "Oxygen Leak" mechanism. Note how Oxygen resets Pd(0) to Pd(II) outside the main cycle, creating a pathway that consumes Boronic Acid (Ar²) exclusively.

Experimental Protocols

Protocol 1: Rigorous Sparging (The "Gold Standard")

Use this for all reactions sensitive to oxidative homocoupling.

  • Setup: Equip your reaction vessel (Schlenk flask or microwave vial) with a septum.

  • Needle Placement: Insert a long needle (connected to Argon/Nitrogen line) through the septum, submerging the tip to the very bottom of the solvent.

  • Vent: Insert a short "exit" needle just piercing the septum (do not touch solvent) to allow gas escape.

  • Flow: Turn on gas flow. The solvent should bubble vigorously (like boiling).

  • Duration:

    • < 5 mL solvent: 5 minutes

    • 5–20 mL solvent: 15 minutes

    • 20 mL solvent: 30+ minutes

  • Reagent Addition: Add solid reagents after sparging (under positive gas pressure) or add them before and sparge the mixture (if reagents are not volatile).

Protocol 2: Nucleophile Slow Addition (Kinetic Control)

Use this when Ar²-Ar² persists despite degassing.

Principle: By keeping the concentration of Boronic Acid (Ar²) low, the Pd(II)-Ar¹ intermediate (from oxidative addition) is statistically more likely to find a Boronic Acid than a "rogue" Pd(II) is to find two Boronic Acids.

  • Vessel A (Reaction Pot): Charge with Aryl Halide (Ar¹-X), Catalyst, Base, and 50% of the solvent. Degas. Heat to reaction temperature.[4]

  • Vessel B (Syringe): Dissolve Boronic Acid (Ar²) in the remaining 50% of degassed solvent.

  • Execution: Using a syringe pump, add the Boronic Acid solution to Vessel A over 1–2 hours .

  • Result: This ensures [Ar²] is never high enough to drive the second order homocoupling reaction (Rate ∝ [Ar²]²), while the cross-coupling (Rate ∝ [Ar¹][Ar²]) proceeds efficiently.

Selection Guide: Ligands & Bases

ComponentRecommendationRationale
Base K₃PO₄ or K₂CO₃ Weaker bases reduce the rate of boronic acid decomposition compared to strong bases like NaOtBu.
Ligand SPhos / XPhos Bulky, electron-rich biaryl phosphines accelerate Reductive Elimination (the step that forms product), reducing the lifetime of intermediates that could homocouple [5].[4]
Catalyst Pd(PPh₃)₄ (Fresh)A true Pd(0) source eliminates the initial Pd(II) reduction lag. Note: Must be yellow/crystalline. If brown/orange, it is oxidized.
Precatalyst Pd(dppf)Cl₂ If used, must be accompanied by rigorous degassing or a sacrificial reductant (Protocol 1).

References

  • Adamo, C., et al. (2006). "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Role of the Base." Journal of the American Chemical Society.

  • Miller, W. D., et al. (2007). "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy." Organic Process Research & Development.

  • Wang, L., et al. (2006).[5] "Palladium-catalyzed homocoupling and cross-coupling reactions of aryl halides in poly(ethylene glycol)." Journal of Organic Chemistry.

  • Yoneda Labs. (2024). "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs Technical Resources.

  • BenchChem. (2025).[4] "Minimizing homocoupling in cross-coupling reactions." BenchChem Technical Support.

Sources

Optimization

Technical Support Center: Recrystallization of 3'-Chloro-2-methoxy-1,1'-biphenyl

Executive Summary & Compound Profile Compound Identification: Name: 3'-Chloro-2-methoxy-1,1'-biphenyl[1][2] CAS: 89346-56-5 (Distinct from the isomer 3-chloro-2-methoxybiphenyl, CAS 23885-98-5) Structure: A biphenyl core...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Compound Identification:

  • Name: 3'-Chloro-2-methoxy-1,1'-biphenyl[1][2]

  • CAS: 89346-56-5 (Distinct from the isomer 3-chloro-2-methoxybiphenyl, CAS 23885-98-5)

  • Structure: A biphenyl core with a methoxy group on the 2-position of Ring A and a chlorine atom on the 3-position of Ring B.

  • Physical State: Solid (Melting Point: ~99–100 °C) .

Critical Note on Isomerism: Researchers often confuse this compound with its isomer, 3-chloro-2-methoxy-1,1'-biphenyl (both substituents on the same ring), which may have significantly different physical properties (often an oil or low-melting solid). This guide specifically addresses the cross-ring substituted 3'-chloro-2-methoxy derivative, a common intermediate in Suzuki-Miyaura coupling reactions.

Solvent Selection Guide (Q&A)

Q1: What is the primary solvent system for recrystallizing this biphenyl derivative?

Recommendation: Ethanol (95% or Absolute) or Methanol .

Mechanistic Insight: 3'-Chloro-2-methoxy-1,1'-biphenyl possesses a lipophilic biphenyl core modulated by a polar ether (methoxy) linkage and a chloro-substituent.

  • Solubility Profile: It exhibits high solubility in hot alcohols due to the compatibility of the aromatic pi-system with the organic moiety of the alcohol, while the hydroxyl group of the solvent facilitates exclusion of the hydrophobic crystal lattice upon cooling .

  • Thermal Gradient: The melting point (~99 °C) is ideally positioned above the boiling point of Methanol (64.7 °C) and Ethanol (78 °C), allowing for a robust saturation curve without melting the solute prior to dissolution (oiling out risk is moderate but manageable).

Q2: My crude material is dark/black. Is recrystallization sufficient?

Issue: Palladium (Pd) contamination. Solution: No. Recrystallization alone often traps Pd nanoparticles inside the crystal lattice. Protocol: You must perform a Hot Filtration step with activated carbon (Charcoal) or a silica pad before cooling.

  • Why? Biphenyls synthesized via Suzuki coupling frequently retain Pd species. These act as nucleation sites for impurities. Removing them requires adsorption while the compound is fully dissolved in the hot solvent.

Q3: The compound is "oiling out" (forming a liquid layer) instead of crystallizing. Why?

Root Cause:

  • Impurities: High impurity levels depress the melting point below the solvent's boiling point.

  • Solvent Choice: The solvent boiling point is too close to the compound's melting point.

Corrective Action:

  • Switch Solvent: Use a lower-boiling solvent system. If using Ethanol (BP 78°C), switch to Methanol (BP 65°C) .

  • Use a Binary System: Dissolve in a minimum amount of Dichloromethane (DCM) or Toluene (good solvent), then slowly add Hexane or Heptane (anti-solvent) until turbidity persists.

  • Seeding: Add a seed crystal of pure material at 5-10°C below the saturation temperature to induce ordered lattice formation over amorphous phase separation.

Experimental Data & Solubility Screening

The following table summarizes predicted and empirical solubility behaviors for methoxy-chlorobiphenyls to assist in solvent screening.

Solvent SystemBoiling Point (°C)Solubility (Hot)Solubility (Cold)SuitabilityNotes
Ethanol (95%) 78HighLowExcellent Best balance of yield and purity.
Methanol 65Moderate/HighVery LowGood Higher recovery, slightly lower impurity rejection.
Ethyl Acetate 77Very HighHighPoor Too soluble; low recovery unless evaporated.
Hexane 68LowInsolubleAnti-Solvent Use in combination with Toluene or EtOAc.
Toluene 110Very HighModeratePoor Hard to remove solvent traces; BP > MP (risk of melt).
DCM 40Very HighHighPoor Good for initial dissolution/filtration, not crystallization.

Detailed Purification Protocol

Phase 1: Preparation & Dissolution
  • Weigh crude 3'-Chloro-2-methoxy-1,1'-biphenyl into a round-bottom flask.

  • Add Solvent: Add Ethanol (95%) (approx. 5-7 mL per gram of crude).

  • Heat: Place in a heating block/oil bath set to 85 °C. Stir until reflux.

  • Check Dissolution: If solids persist, add ethanol in 1 mL increments.

    • Critical Check: If black specks remain but the bulk white solid is gone, STOP . These are inorganic impurities/Pd. Do not add more solvent.

Phase 2: Impurity Removal (Hot Filtration)
  • Adsorbent: If the solution is colored (yellow/brown), add activated carbon (5-10 wt%). Stir at reflux for 5-10 mins.

  • Filtration: Filter the boiling solution through a pre-warmed Celite pad or sintered glass funnel.

    • Tip: Pre-wet the filter with hot ethanol to prevent premature crystallization clogging the pores.

Phase 3: Crystallization[3]
  • Slow Cool: Remove filtrate from heat. Allow it to cool to room temperature (RT) undisturbed on a cork ring.

    • Observation: Needle-like crystals should form around 40-50 °C.

  • Ice Bath: Once at RT, place the flask in an ice-water bath (0-4 °C) for 30 minutes to maximize yield.

Phase 4: Isolation
  • Filtration: Collect crystals via vacuum filtration (Buchner funnel).

  • Wash: Wash the filter cake with ice-cold Ethanol (2 x 1-2 mL).

    • Warning: Do not over-wash; the compound has non-negligible solubility in ethanol.

  • Drying: Dry under high vacuum (< 5 mbar) at 40 °C for 4 hours to remove solvent inclusions.

Visual Troubleshooting & Logic Flow

Figure 1: Solvent Selection Decision Tree

This logic gate helps you choose the correct solvent based on your specific observation of the crude material.

SolventSelection Start Start: Analyze Crude Material IsSolid Is Crude a Solid? Start->IsSolid IsOil Is Crude an Oil/Sticky Gum? Start->IsOil MPCheck Check MP relative to Solvent BP IsSolid->MPCheck Binary Use Binary System (DCM + Hexane) IsOil->Binary Direct Crystallization Difficult Ethanol Use Ethanol (95%) MPCheck->Ethanol MP > 80°C Methanol Use Methanol (Lower BP prevents oiling) MPCheck->Methanol MP < 80°C Binary->Methanol If Oil Solidifies

Caption: Decision matrix for selecting the optimal solvent system based on physical state and thermal properties.

Figure 2: Recrystallization Workflow with Critical Control Points

This diagram outlines the step-by-step process, highlighting where yield or purity is most often lost.

Workflow cluster_impurities Impurity Fate Crude Crude Mixture (Biphenyl + Pd + Salts) Dissolve Dissolution (Reflux in EtOH) Crude->Dissolve Heat to 80°C Filter Hot Filtration (Remove Pd/C) Dissolve->Filter Must stay hot! Cool Controlled Cooling (RT -> 0°C) Filter->Cool Undisturbed Pd Pd/Inorganics (Trapped on Filter) Filter->Pd Collect Isolation (Vacuum Filtration) Cool->Collect Yield Max. SolubleImp Soluble Byproducts (Stay in Mother Liquor) Collect->SolubleImp

Caption: Process flow indicating separation of specific impurity classes (Palladium vs. Organic byproducts).

References

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved March 2, 2026. [Link]

  • University of Massachusetts Amherst. Recrystallization Procedures and Solubility Behavior. Chem 267 Lab Manual. Retrieved March 2, 2026. [Link]

Sources

Troubleshooting

Technical Support Center: NMR Analysis of 3'-Chloro-2-methoxy-1,1'-biphenyl

Case ID: SOL-BPH-003 Status: Active Subject: Solubility Optimization & Line Shape Analysis for Ortho-Substituted Biphenyls Executive Summary: The "Solubility" Illusion User Warning: If you are observing broad peaks or ba...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SOL-BPH-003 Status: Active Subject: Solubility Optimization & Line Shape Analysis for Ortho-Substituted Biphenyls

Executive Summary: The "Solubility" Illusion

User Warning: If you are observing broad peaks or baseline noise, do not assume the sample is simply insoluble.

3'-Chloro-2-methoxy-1,1'-biphenyl belongs to a class of ortho-substituted biphenyls known for atropisomerism .[1] The steric bulk of the 2-methoxy group restricts rotation around the central phenyl-phenyl bond. On the NMR time scale, this rotation often occurs at an intermediate rate at room temperature (


), resulting in broad, undefined peaks that mimic the appearance of undissolved solids or aggregation.

This guide provides a diagnostic workflow to distinguish between physical insolubility (lattice energy issues) and dynamic broadening (rotational barriers).

Diagnostic Workflow

Before adding more solvent, follow this decision matrix to identify the root cause of your spectral issues.

DiagnosticFlow Start Start: Sample Preparation VisualCheck Visual Inspection (Is the solution clear?) Start->VisualCheck Cloudy Cloudy / Particulates VisualCheck->Cloudy Yes Clear Clear Solution VisualCheck->Clear No Filter Action: Syringe Filter (0.45 µm PTFE) Cloudy->Filter RunNMR Run 1H NMR (Standard Parameters) Clear->RunNMR Filter->RunNMR SpectrumCheck Spectrum Analysis RunNMR->SpectrumCheck SharpPeaks Sharp Peaks SpectrumCheck->SharpPeaks Resolution < 1.0 Hz BroadPeaks Broad / Missing Peaks SpectrumCheck->BroadPeaks Line width > 2.0 Hz Success Success: Proceed to Analysis SharpPeaks->Success VT_Protocol Protocol B: Variable Temperature (VT) (Check for Atropisomerism) BroadPeaks->VT_Protocol Suspect Dynamics SolventSwitch Protocol A: Solvent Switch (Check Polarity/Stacking) VT_Protocol->SolventSwitch If no coalescence

Figure 1: Diagnostic decision tree distinguishing physical insolubility from dynamic rotational broadening.

Solvent Selection Strategy (The Golden Triangle)

For lipophilic aromatics like 3'-Chloro-2-methoxy-1,1'-biphenyl, standard Chloroform-d (


) is usually sufficient. If physical solubility is truly the issue, use the table below to select an alternative based on Polarity , Viscosity , and Interaction Type .
Solvent Performance Table
SolventDeuterationSuitabilityMechanism of ActionTechnical Note
Chloroform-d

Primary General lipophilic solvation.Good baseline. Acidic trace may catalyze exchange.
Dichloromethane-d2

Secondary Similar to

but less acidic.
Lower boiling point (

); not suitable for high-temp VT.
Benzene-d6

Specialized

Stacking interactions.
Excellent for separating overlapping aromatic signals.
DMSO-d6

High-Power High polarity / H-bond disruption.Warning: High viscosity broadens lines.[2] Hygroscopic (water peak at 3.33 ppm).
Tetrachloroethane-d2

High-Temp High boiling point (

).
Best for VT NMR of aromatics. Toxic.

Experimental Protocols

Protocol A: The "Solubility Switch" (Physical Insolubility)

Use this if the sample is visibly cloudy or precipitates.

  • Selection: Switch from

    
     to DMSO-d6 . The high dielectric constant of DMSO helps break crystal lattice energy that 
    
    
    
    cannot overcome.
  • Preparation: Weigh 5–10 mg of sample.

  • Dissolution: Add 0.6 mL DMSO-d6. Vortex for 30 seconds.

  • Sonication: Sonicate for 5 minutes at room temperature.

  • Filtration (Critical): Even if it looks clear, filter through a 0.45 µm PTFE syringe filter directly into the NMR tube.

    • Why? Micro-particulates cause magnetic susceptibility mismatches, broadening lines artificially.

Protocol B: Variable Temperature (VT) NMR (Dynamic Broadening)

Use this if the solution is clear but peaks are broad (Atropisomerism).

Objective: Heat the sample to overcome the rotational energy barrier (


) of the 2-methoxy group, causing the rotamers to exchange fast enough to appear as a sharp average signal (Coalescence).
  • Solvent Choice: Use DMSO-d6 or Tetrachloroethane-d2 (

    
    ).
    
    • Note: Do not use

      
       or 
      
      
      
      (Boiling points are too low).
  • Instrument Setup:

    • Equilibrate probe to

      
       (298 K).
      
    • Lock and shim.

  • Stepwise Heating:

    • Increase temperature in

      
       increments (
      
      
      
      ).
    • Max Temp: Do not exceed

      
       for DMSO (safety margin) or 
      
      
      
      for TCE.
  • Observation:

    • Monitor the aromatic region and the methoxy singlet.

    • Success Criteria: Peaks should sharpen and distinct multiplets should resolve as temperature increases.

VTRationale Cold Low Temp (Slow Rotation) Result1 Distinct Rotamer Peaks (Split Signals) Cold->Result1 Broad Room Temp (Intermediate Rate) Result2 Broad / Flat Baseline (Coalescence) Broad->Result2 Hot High Temp (Fast Exchange) Result3 Sharp Averaged Peaks (High Resolution) Hot->Result3 Result1->Result2 Heat Result2->Result3 Heat

Figure 2: The effect of temperature on NMR signals for atropisomeric biphenyls.

Frequently Asked Questions (FAQs)

Q1: My sample is clear in


, but the methoxy peak is a broad hump. Is it impure? 
A:  Likely not. This is the hallmark of restricted rotation . The 2-methoxy group collides with the protons on the opposing ring (3'-Cl or 2'-H). At room temperature, the molecule is "stuck" between conformations. Run the VT Protocol (Protocol B)  to confirm. If it sharpens at 

, your compound is pure.

Q2: Can I use Acetone-d6? A: Yes, Acetone-d6 is a good "middle ground" solvent. It is polar enough to dissolve many biphenyls but has low viscosity (sharper lines than DMSO). However, its boiling point (


) is too low for significant VT experiments. Use it for standard checks, not for dynamic troubleshooting.

Q3: I see a large peak at 1.56 ppm in


. Is this my compound? 
A:  No. This is likely Water . In 

, water appears around 1.5 - 1.6 ppm. Biphenyls are hydrophobic; if your sample was not dried thoroughly, residual water will separate or form micelles, further ruining the shim. Dry your solid sample under high vacuum for 1 hour before dissolving.

Q4: How do I recover my sample from DMSO-d6? A: DMSO is hard to evaporate (BP


).[3]
  • Method: Add water to the NMR tube to precipitate the lipophilic biphenyl.

  • Extract: Use a small amount of Dichloromethane (DCM) to extract the compound.

  • Wash: Wash the DCM layer with water

    
     to remove DMSO.
    
  • Dry: Evaporate the DCM.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 2: Sample Preparation and Data Acquisition). Context: Authoritative source on shimming, filtration, and viscosity effects on line width.
  • Reich, H. J. (2024). Dynamic NMR Spectroscopy. University of Wisconsin-Madison.

    • Context: Definitive guide on coalescence temperature and exchange r
  • Cambridge Isotope Laboratories. (2024). NMR Solvent Data Chart.

    • Context: Standard reference for solvent properties (viscosity, boiling points, residual peaks).
  • Casarini, D., et al. (2006). "Restricted Rotation in Biphenyls." Journal of Organic Chemistry. Context: Validates the mechanism of atropisomerism in ortho-substituted biphenyls causing spectral broadening.

Sources

Optimization

Reaction time optimization for 3'-Chloro-2-methoxy-1,1'-biphenyl derivatives

Ticket ID: #RXN-OPT-3CL2OMe Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division Introduction: The Kinetic Landscape You are accessing this guide because you are encountering difficulties in...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #RXN-OPT-3CL2OMe
Status: Open
Assigned Specialist: Senior Application Scientist, Catalysis Division

Introduction: The Kinetic Landscape

You are accessing this guide because you are encountering difficulties in the synthesis of 3'-Chloro-2-methoxy-1,1'-biphenyl . This scaffold presents a classic "push-pull" conflict in palladium catalysis:

  • Steric Hindrance (The "2-Methoxy" Problem): The ortho-methoxy group creates significant steric bulk near the metal center, severely retarding the transmetallation step.

  • Chemoselectivity (The "3'-Chloro" Anxiety): You require the oxidative addition to occur exclusively at the halogen site designed for coupling (typically a bromide or iodide) while leaving the 3'-chlorine intact for downstream SAR (Structure-Activity Relationship) derivation.

This guide moves beyond generic "optimization" and targets the specific kinetic bottlenecks of this exact molecule.

Module 1: Troubleshooting Kinetic Stalling (Low Conversion)

Symptom: The reaction stalls at 50-60% conversion after 12+ hours. Adding more catalyst does not push it to completion.

Root Cause Analysis: The 2-methoxy substituent on the boronic acid partner creates a "steric wall." Standard ligands (like PPh₃ or dppf) cannot open a wide enough coordination angle to accommodate the bulky boronate during transmetallation. The catalyst eventually decomposes (aggregates to Pd black) before the slow turnover can complete.

The Solution: Ligand Architecture Switch to Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) . Specifically, SPhos or XPhos .

  • Why? These ligands possess a secondary interaction between the palladium and the ipso-carbon of the ligand's lower ring. This creates a specialized pocket that accelerates reductive elimination and, crucially, facilitates the entry of hindered boronates.

Optimized Protocol (Thermal)
ParameterStandard Condition (Avoid)Optimized Condition (Recommended)
Catalyst Precursor Pd(PPh₃)₄Pd(OAc)₂ or Pd₂(dba)₃
Ligand None / PPh₃SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
Ratio (Pd:L) 1:41:2 (Strict control)
Base Na₂CO₃ (Too weak/slow)K₃PO₄ (Anhydrous or 3M aq.)
Solvent DMF (Catalyst poisoning risk)Toluene/Water (10:1) or 1,4-Dioxane
Visualizing the Bottleneck

SuzukiCycle cluster_solution Optimization Target Start Pd(0)-Ligand Active Species OxAdd Oxidative Addition (Fast for Ar-Br) Start->OxAdd + 1-Bromo-3-chlorobenzene TransMet Transmetallation (RATE LIMITING STEP) Blocked by 2-OMe Sterics OxAdd->TransMet + 2-Methoxy Boronic Acid + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) Biaryl Complex RedElim->Start - Product Regenerate Catalyst

Figure 1: The catalytic cycle highlighting the transmetallation bottleneck caused by the ortho-methoxy group.

Module 2: Accelerating Reaction Time (Microwave Protocol)

Symptom: Thermal reflux takes 18-24 hours, leading to protodeboronation (loss of boronic acid).

The Solution: Microwave Irradiation Microwave heating is superior for this substrate because it allows the reaction to reach the activation energy for transmetallation (


) almost instantly, bypassing the slow thermal ramp where side reactions (like deboronation) compete.
Step-by-Step Microwave Protocol
  • Vial Loading: Into a 10 mL microwave vial, add:

    • 1-Bromo-3-chlorobenzene (1.0 equiv)

    • 2-Methoxyphenylboronic acid (1.5 equiv) [Note excess due to steric instability]

    • Pd(OAc)₂ (2 mol%)

    • SPhos (4 mol%)

    • K₃PO₄ (2.0 equiv)[1]

  • Solvent: Add Toluene/Water (3:1 ratio, degassed). The biphasic system is crucial for dissolving the inorganic base while keeping the catalyst active in the organic phase.

  • Irradiation:

    • Temperature: 100°C - 120°C

    • Time: 10 - 30 minutes

    • Power: Dynamic mode (High absorption).

  • Workup: Cool to RT immediately with compressed air (built-in feature of most reactors) to stop post-reaction hydrolysis.

Module 3: Chemoselectivity (The "Chlorine" Integrity)

User Question: "Will the 3'-Chlorine react? Do I need to use the iodo-analog?"

Technical Answer: No, you do not need the iodo-analog. The Bond Dissociation Energy (BDE) difference guarantees selectivity if you use 1-Bromo-3-chlorobenzene .

  • C-Br BDE: ~81 kcal/mol (Reacts first)

  • C-Cl BDE: ~96 kcal/mol (Reacts only under forcing conditions)

Self-Validating Check: If you observe the formation of a terphenyl (double addition) or polymerization, your temperature is too high (>140°C) or you are using a non-selective ligand like PCy₃ (Tricyclohexylphosphine) which is too electron-rich and can activate aryl chlorides. Stick to SPhos at <120°C to ensure the Chlorine remains intact.

Decision Tree: Troubleshooting Workflow

Troubleshooting Start Start: Low Yield / Slow Rxn CheckSM Is Boronic Acid remaining? Start->CheckSM CheckProd Is Product forming? CheckSM->CheckProd Yes DeBoron Issue: Protodeboronation Fix: Switch to MIDA Boronate or Anhydrous Conditions CheckSM->DeBoron No (Consumed) KineticStall Issue: Steric Stall Fix: Switch to SPhos/XPhos Increase Temp (Microwave) CheckProd->KineticStall Yes (Stuck at 50%) Poison Issue: Catalyst Poisoning Fix: Degas Solvents Check for Sulfur/Amine impurities CheckProd->Poison No (0% Conv)

Figure 2: Diagnostic workflow for identifying the root cause of reaction failure.

Frequently Asked Questions (FAQs)

Q1: Why is my boronic acid disappearing but no product is forming? A: You are experiencing Protodeboronation . The 2-methoxy group accelerates the hydrolysis of the C-B bond, replacing the boron with a hydrogen.

  • Fix: Use anhydrous solvent (Dioxane) with Cs₂CO₃ instead of aqueous base, or switch to a MIDA boronate ester which releases the active boronic acid slowly.

Q2: Can I use DMF as a solvent? A: It is not recommended for this specific coupling. DMF can decompose at high temperatures to form dimethylamine, which coordinates to Palladium and poisons the catalyst, especially in hindered systems where the catalyst is already struggling to bind the substrate. Use Toluene or Dioxane .[1]

Q3: How do I remove the Palladium residue? It sticks to the product. A: 3'-Chloro-2-methoxy-1,1'-biphenyl is lipophilic.

  • Fix: Add a scavenger resin (like SiliaMetS® Thiol ) during the final workup, or wash the organic layer with 10% aqueous L-Cysteine.

References

  • Chemoselectivity of Bromo- vs Chloro-arenes: BenchChem Technical Support. "Selective coupling reaction of arylboronic acid with 1-bromo-3-(chloromethyl)benzene."[2]

  • Ligand Selection for Hindered Biaryls (SPhos/XPhos): Barder, T. E., & Buchwald, S. L. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2007.[3]

  • Microwave Acceleration in Suzuki Coupling: Leadbeater, N. E. "Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst." Durham University / Synlett, 2006.

  • Protodeboronation Mechanisms: Organic Chemistry Portal. "Suzuki Coupling - Mechanism and Side Reactions."

Sources

Troubleshooting

Minimizing dehalogenation side reactions in biphenyl synthesis

Welcome to the Technical Support Center for Cross-Coupling Methodologies. As a Senior Application Scientist, I frequently encounter research teams struggling with poor yields in biphenyl synthesis due to a notorious side...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Cross-Coupling Methodologies. As a Senior Application Scientist, I frequently encounter research teams struggling with poor yields in biphenyl synthesis due to a notorious side reaction: hydrodehalogenation .

This guide is designed to move beyond basic troubleshooting. By addressing the fundamental organometallic causality behind dehalogenation, we provide you with rational optimization strategies, self-validating protocols, and field-proven insights to ensure the integrity of your drug development pipelines.

Part 1: Mechanistic Insights & FAQs

Q: Why does my aryl halide convert into a reduced arene (Ar-H) instead of the desired biphenyl? A: Hydrodehalogenation is a kinetic trap. In the standard Suzuki-Miyaura catalytic cycle, the palladium(0) catalyst undergoes oxidative addition into the aryl halide to form an Ar-Pd(II)-X intermediate. For the desired cross-coupling to proceed, this intermediate must undergo transmetalation with the arylboronic acid. However, if transmetalation is sluggish—often due to sterically hindered substrates, inactive bases, or 1[1]—the Ar-Pd(II)-X species has a prolonged lifetime. During this delay, it can abstract a hydride from the reaction environment to form an Ar-Pd(II)-H complex. Subsequent reductive elimination irreversibly yields the dehalogenated byproduct (Ar-H).

Q: I am using anhydrous conditions. Where is the hydride coming from? A: Even in strictly anhydrous environments, your reagents can act as hydride donors. Strong alkoxide bases (like NaOEt or KOtBu) and primary/secondary alcohol solvents (like ethanol) can coordinate to the palladium center and undergo


-hydride elimination, generating the problematic 2[2]. Furthermore,3 that even trace amounts of water used to solubilize inorganic bases can serve as a direct hydrogen source for this undesired pathway[3].

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X OxAdd->PdII TransMet Transmetalation (Ar'-B(OH)2, Base) PdII->TransMet Hydride Hydride Abstraction (from Alcohol/Base) PdII->Hydride PdII_Ar Ar-Pd(II)-Ar' TransMet->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product Biphenyl Product (Desired) RedElim->Product PdII_H Ar-Pd(II)-H Hydride->PdII_H SideRedElim Reductive Elimination PdII_H->SideRedElim SideRedElim->Pd0 Regeneration SideProduct Ar-H (Dehalogenated) SideRedElim->SideProduct

Catalytic cycle of Suzuki coupling vs. competing hydrodehalogenation pathway.

Part 2: Troubleshooting Guide & Root Cause Analysis

When dehalogenation exceeds acceptable limits (>5%), a systematic parameter adjustment is required.

Q: How does ligand selection influence the cross-coupling to dehalogenation ratio? A: Simple phosphines like triphenylphosphine (PPh


) often fail to provide sufficient steric bulk to drive the catalytic cycle forward efficiently. Dialkylbiarylphosphine ligands (Buchwald ligands like XPhos, SPhos, or tBuBrettPhos) are highly electron-rich, which accelerates initial oxidative addition. More importantly, their massive steric profile forces the Ar-Pd(II)-Ar' intermediate to undergo reductive elimination at a dramatically accelerated rate, effectively 4[4]. For example, 5 has been shown to yield >85% target biphenyls while minimizing side products[5].

Workflow Start Dehalogenation >5% Observed CheckSolvent Is the solvent an alcohol (e.g., EtOH, iPrOH)? Start->CheckSolvent ChangeSolvent Switch to Aprotic Solvent (Toluene, 1,4-Dioxane, THF) CheckSolvent->ChangeSolvent Yes CheckBase Is the base a strong alkoxide (e.g., NaOEt, KOtBu)? CheckSolvent->CheckBase No ChangeSolvent->CheckBase ChangeBase Switch to Weaker Inorganic Base (K3PO4, K2CO3, Cs2CO3) CheckBase->ChangeBase Yes CheckLigand Using a simple phosphine (e.g., PPh3)? CheckBase->CheckLigand No ChangeBase->CheckLigand ChangeLigand Switch to Bulky Buchwald Ligand (XPhos, SPhos, tBuBrettPhos) CheckLigand->ChangeLigand Yes Success Dehalogenation Minimized (<1%) CheckLigand->Success No ChangeLigand->Success

Systematic troubleshooting workflow to minimize dehalogenation side reactions.

Quantitative Impact of Reaction Parameters

The following table summarizes the causal impact of different reaction components on the yield of the desired biphenyl versus the dehalogenated byproduct, based on 6[6]:

Reaction ParameterDesired Biphenyl Yield (%)Dehalogenated Byproduct (%)Mechanistic Rationale
Ligand: PPh

65 - 75%15 - 25%Slow reductive elimination allows time for hydride abstraction.
Ligand: XPhos / SPhos > 90%< 2%Steric bulk accelerates transmetalation and reductive elimination.
Base: NaOEt (Strong) < 60%> 30%Alkoxides undergo

-hydride elimination to form Pd-H.
Base: K

PO

(Weak)
> 85%< 5%Inorganic phosphates do not act as hydride donors.
Solvent: Ethanol 50 - 70%20 - 40%Primary alcohols act as potent hydride sources.
Solvent: Toluene/Dioxane > 90%< 2%Aprotic environments prevent solvent-driven hydride transfer.

Part 3: Validated Experimental Protocol

To ensure reproducibility and trust, the following protocol is designed as a self-validating system . It utilizes an aprotic solvent, a weak inorganic base, and a bulky pre-catalyst to suppress dehalogenation.

Protocol: Optimized Suzuki-Miyaura Biphenyl Synthesis Objective: Synthesize biphenyl scaffolds while suppressing hydrodehalogenation to <2%.

Materials:

  • Aryl bromide (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • XPhos Pd G2 (0.02 eq, 2 mol%)

  • Potassium phosphate (K

    
    PO
    
    
    
    ) (2.0 eq)
  • Anhydrous Toluene / Water (10:1 v/v)

Step-by-Step Methodology:

  • Preparation & Degassing: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, and K

    
    PO
    
    
    
    . Evacuate and backfill the flask with ultra-pure Argon three times.
  • Solvent Addition: Add the Toluene/Water mixture via syringe. Degas the resulting suspension by bubbling Argon directly through the solution for 15 minutes. Causality Note: Oxygen must be excluded as it oxidizes electron-rich phosphines, stalling the catalytic cycle and increasing the probability of side reactions.

  • Catalyst Activation: Quickly add the XPhos Pd G2 pre-catalyst under a positive stream of Argon. Heat the reaction mixture to 80 °C with vigorous stirring.

  • Self-Validation Checkpoint (In-Process Control): At

    
     hour, withdraw a 10 µL aliquot, dilute in LC-MS grade Acetonitrile, and analyze.
    
    • If Ar-X is unconsumed and no Ar-H is present: Oxidative addition is failing. Verify catalyst integrity.

    • If Ar-X is consumed but Ar-H is high: Transmetalation is failing. Verify base solubility or increase water ratio slightly.

    • If Ar-X is consumed, Ar-H is low, but biphenyl is low: Look for homocoupling (Ar'-Ar'), indicating oxidative damage to the boronic acid.

  • Workup: Upon complete consumption of the aryl halide (typically 2-4 hours), cool to room temperature. Dilute with Ethyl Acetate, wash with water and brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure.

References

  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics - ACS Publications. 3

  • Cross-Coupling Reactions Guide. Johnson Matthey Catalysis. 1

  • Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides. Benchchem. 4

  • Minimizing dehalogenated byproducts in Suzuki coupling reactions. Benchchem. 2

  • How to avoid dehalogenation side reactions in Suzuki coupling. Benchchem. 6

  • Synthetic Methodologies and Reaction Optimization for 4-Fluoro-3-nitrobiphenyl. EvitaChem. 5

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: 1H NMR Spectrum Analysis of 3'-Chloro-2-methoxy-1,1'-biphenyl

As a Senior Application Scientist specializing in analytical chemistry and drug development, I frequently encounter the challenge of selecting the optimal Nuclear Magnetic Resonance (NMR) platform for characterizing biph...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in analytical chemistry and drug development, I frequently encounter the challenge of selecting the optimal Nuclear Magnetic Resonance (NMR) platform for characterizing biphenyl derivatives. 3'-Chloro-2-methoxy-1,1'-biphenyl is a highly relevant structural motif in medicinal chemistry and a common intermediate in Suzuki-Miyaura cross-coupling reactions.

This guide provides an in-depth, objective comparison between Benchtop NMR (80 MHz) and High-Field NMR (400 MHz) for the structural analysis of this compound. By examining the causality behind experimental choices and providing a self-validating protocol, this guide empowers researchers to optimize their analytical workflows for both speed and resolution.

Structural Dynamics & Expected Spectral Profile

To understand how different NMR platforms will perform, we must first analyze the molecular structure of 3'-Chloro-2-methoxy-1,1'-biphenyl (C₁₃H₁₁ClO). The molecule presents two distinct proton environments:

  • The Methoxy Group (-OCH₃): Contains 3 equivalent protons. Due to the electronegativity of the oxygen atom, these protons are deshielded and typically resonate as a sharp, isolated singlet near 3.82 ppm[1].

  • The Biphenyl Core: Contains 8 aromatic protons distributed across two rings. The electron-donating methoxy group on Ring A and the electron-withdrawing chlorine on Ring B create a complex web of overlapping chemical shifts between 6.90 ppm and 7.60 ppm[2].

Mechanistic Causality: The Ratio

The primary difference between benchtop and high-field NMR lies in the ratio of chemical shift dispersion (


, in Hz) to the scalar coupling constant (

, in Hz). Because

-coupling is independent of the magnetic field strength, lower field instruments (e.g., 80 MHz) compress the chemical shift dispersion[3]. When

, second-order effects (such as "roofing") dominate, causing the 8 aromatic protons to merge into an unresolved multiplet. Conversely, at 400 MHz, the large

ratio yields a first-order spectrum where distinct doublets and triplets can be easily assigned[4].

Technology Comparison: High-Field vs. Benchtop NMR

When analyzing 3'-Chloro-2-methoxy-1,1'-biphenyl, the choice of instrument dictates the type of data you can extract.

  • High-Field NMR (400+ MHz): Utilizes superconducting magnets requiring cryogenic cooling (liquid helium/nitrogen). It provides unparalleled sensitivity and resolution, making it the gold standard for de novo structural elucidation and complex multiplet analysis[5].

  • Benchtop NMR (60-80 MHz): Utilizes permanent NdFeB magnets. While it lacks the resolution to separate the aromatic protons of our target molecule, modern benchtop systems feature advanced solvent suppression and internal capillary lock systems[6]. This makes them exceptionally powerful for rapid reaction monitoring, where the isolated methoxy singlet at 3.82 ppm acts as a kinetic marker.

Table 1: 1H NMR Spectral Assignments & Resolution Comparison
Proton EnvironmentChemical Shift (ppm)High-Field (400 MHz) ResolutionBenchtop (80 MHz) Resolution
-OCH₃ (Methoxy) ~3.82Sharp Singlet (3H)Sharp Singlet (3H)
Ring A (H3, H5) 6.95 - 7.15Resolved doublets, tripletsBroad Multiplet
Ring A (H4, H6) 7.25 - 7.35Resolved triplets, doubletsBroad Multiplet
Ring B (H2', H4', H5', H6') 7.35 - 7.55Overlapping multipletsBroad Multiplet
Table 2: Operational Comparison Metrics
MetricBenchtop NMR (80 MHz)High-Field NMR (400 MHz)
Magnet Type Permanent (NdFeB)Superconducting
Sample Concentration >50 mM (Medium-High)<5 mM (Low)
Acquisition Time (1D 1H) 2 - 5 minutes< 1 minute
Deuterated Solvent Optional (Solvent suppression)Required (for Lock)
Primary Utility Reaction Monitoring / QAStructural Elucidation

Workflow Logic & Decision Matrix

The following diagram illustrates the decision-making process for selecting the appropriate NMR platform based on your analytical goals.

G A Synthesis of 3'-Chloro-2-methoxy-1,1'-biphenyl B Select NMR Platform A->B C Benchtop NMR (80 MHz) Routine QA & Kinetics B->C High Throughput D High-Field NMR (400 MHz) Structural Elucidation B->D High Resolution E Rapid Acquisition Focus on 3.8 ppm Methoxy Singlet C->E F High-Res Acquisition Resolve 6.9-7.6 ppm Multiplets D->F G Data Validation: Integration Ratio (3H:8H) E->G F->G

Workflow logic for selecting NMR platforms in biphenyl derivative analysis.

Experimental Methodology: A Self-Validating Protocol

To ensure data integrity across both platforms, I have designed the following step-by-step methodology. This protocol is self-validating : regardless of the instrument used, the integration ratio of the methoxy peak to the total aromatic envelope must yield an exact 3:8 ratio. Any deviation greater than 5% immediately flags an issue with sample purity, incomplete relaxation, or poor shimming.

Step 1: Sample Preparation
  • High-Field (400 MHz): Dissolve 5–10 mg of purified 3'-Chloro-2-methoxy-1,1'-biphenyl in 0.6 mL of Chloroform-d (CDCl₃). Transfer to a standard 5 mm, 400 MHz-rated NMR tube.

  • Benchtop (80 MHz): Dissolve 30–50 mg of the compound in 0.6 mL of CDCl₃. Causality Note: The higher concentration is strictly required to compensate for the lower intrinsic sensitivity of the permanent magnet[4].

Step 2: Instrument Tuning and Shimming
  • High-Field: Insert the sample, lock onto the deuterium signal of CDCl₃, and execute automated gradient shimming (Z1–Z5) to achieve a line width (at half-height) of <0.5 Hz.

  • Benchtop: Insert the sample into the thermal enclosure. Perform a 1D simplex shim. Because benchtop systems utilize a permanent capillary lock[6], ensure the thermal equilibrium of the magnet is stable (typically maintained at 30–35 °C).

Step 3: Acquisition Parameters
  • Pulse Angle: Set to 30°. Causality Note: A 30° flip angle allows for a shorter relaxation delay compared to a 90° pulse, enabling faster scan accumulation without saturating the signals.

  • Relaxation Delay (D1): Set to 2.0 seconds. The longitudinal relaxation time (

    
    ) for biphenyl aromatic protons can be up to 2-3 seconds. Setting D1 too short will artificially suppress the aromatic integration relative to the methoxy group, breaking our self-validating 3:8 ratio rule.
    
  • Number of Scans (NS): 16 scans for High-Field; 64–128 scans for Benchtop.

Step 4: Processing and Validation
  • Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz.

  • Perform Fourier Transform (FT) and zero-fill to 64k data points.

  • Apply zero-order and first-order phase corrections until the baseline is flat.

  • The Validation Check: Integrate the singlet at 3.82 ppm and set its value to exactly 3.00. Next, integrate the entire aromatic region from 6.90 to 7.60 ppm. If the protocol was executed correctly, the resulting integral will be 8.00 (± 0.40).

Conclusion

While High-Field NMR remains the undisputed champion for resolving the complex


-coupling networks of the biphenyl core, Benchtop NMR offers a highly efficient, cost-effective alternative for routine analysis. By leveraging the isolated methoxy singlet at 3.82 ppm, researchers can successfully utilize 80 MHz benchtop systems for reaction monitoring and QA/QC workflows, provided they adhere to strict relaxation delay parameters to maintain quantitative integration ratios[7].

References

  • Oxford Instruments. "High-field to Benchtop NMR Spectroscopy - Part 1." oxinst.com. Available at: [Link]

  • Royal Society of Chemistry. "Characterization data for the products." rsc.org. Available at: [Link]

  • PubChem. "2-Methoxybiphenyl | C13H12O." nih.gov. Available at:[Link]

  • Technology Networks. "Benchtop NMR Breaks New Ground." technologynetworks.com. Available at: [Link]

  • Oxford Instruments. "High-field to Benchtop NMR Spectroscopy - Part 3." oxinst.com. Available at: [Link]

  • Anasazi Instruments. "Benchtop NMR | How to Choose." aiinmr.com. Available at:[Link]

  • ResearchGate. "Benchtop NMR vs High Field NMR: Comparison of Chemometric Molecular Weight Analysis of Lignin." researchgate.net. Available at: [Link]

Sources

Validation

Mass spectrometry fragmentation pattern of 3'-Chloro-2-methoxy-1,1'-biphenyl

Technical Comparison Guide: Mass Spectrometry Fragmentation of 3'-Chloro-2-methoxy-1,1'-biphenyl Executive Summary This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation pattern of...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Mass Spectrometry Fragmentation of 3'-Chloro-2-methoxy-1,1'-biphenyl

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation pattern of 3'-Chloro-2-methoxy-1,1'-biphenyl (CAS: 89346-56-5). As a methoxylated metabolite of polychlorinated biphenyls (PCBs) and a potential impurity in Suzuki-Miyaura coupling syntheses, precise structural elucidation is critical.

This document moves beyond generic spectral matching, focusing on the mechanistic "Ortho Effect" that distinguishes this compound from its structural isomers (e.g., 4'-chloro or 2'-chloro analogs). We compare Electron Ionization (EI) performance against alternatives and provide a self-validating identification protocol.

Chemical Identity & Significance

  • Compound: 3'-Chloro-2-methoxy-1,1'-biphenyl

  • Formula: C₁₃H₁₁ClO

  • Molecular Weight: 218.05 (monoisotopic, ³⁵Cl) / 220.05 (³⁷Cl)

  • Key Structural Feature: The methoxy group is at the ortho position (C2) relative to the biphenyl bond, while the chlorine is at the meta position (C3') on the non-substituted ring.

Why This Matters: The ortho-methoxy motif triggers a specific fragmentation pathway involving ring cyclization. Understanding this pathway is the only reliable way to distinguish this specific isomer from others that have identical molecular weights but different toxicological profiles.

Fragmentation Mechanism: The "Ortho Effect"[1]

In Electron Ionization (70 eV), 3'-Chloro-2-methoxy-1,1'-biphenyl undergoes a characteristic fragmentation cascade distinct from meta- or para-methoxy isomers.

The Pathway
  • Molecular Ion (M⁺): The radical cation forms at m/z 218 (³⁵Cl) and 220 (³⁷Cl) with a characteristic 3:1 intensity ratio.

  • Loss of Methyl Radical ([M - CH₃]⁺): Homolytic cleavage of the methyl ether bond yields the phenoxy cation at m/z 203 .

  • Cyclization (The Differentiator): The ortho position of the methoxy group allows the oxygen lone pair to attack the ortho position (C2' or C6') of the adjacent phenyl ring.

    • Crucial Distinction: In the 3'-chloro isomer, the C2' and C6' positions are occupied by Hydrogen .

    • Result: The cyclization expels a Hydrogen atom (not Chlorine), forming a stable Chlorinated Dibenzofuran cation at m/z 202 .

Visualizing the Pathway

FragmentationPathway cluster_legend Key Mechanism M_Ion Molecular Ion (M+) m/z 218 (100%) M_Methyl [M - CH3]+ m/z 203 M_Ion->M_Methyl - •CH3 (15 Da) Dibenzofuran Chlorinated Dibenzofuran [M - CH3 - H]+ m/z 202 (Stable) M_Methyl->Dibenzofuran - H• (Ortho Cyclization) Sec_Frag [M - CH3 - H - Cl]+ m/z 167 Dibenzofuran->Sec_Frag - Cl• (35 Da) Desc The formation of the m/z 202 ion confirms the Cl is RETAINED during cyclization.

Figure 1: Mechanistic pathway showing the retention of Chlorine during the formation of the dibenzofuran derivative.

Comparative Analysis: Distinguishing Isomers

The power of this analysis lies in comparing the 3'-Chloro isomer against its likely contaminants.

Table 1: Diagnostic Ion Comparison
Feature3'-Chloro-2-methoxy (Target)2'-Chloro-2-methoxy (Isomer A)4'-Chloro-3-methoxy (Isomer B)
Molecular Ion m/z 218m/z 218m/z 218
Primary Loss -CH₃ (m/z 203)-CH₃ (m/z 203)-CH₃ (m/z 203)
Ortho-Cyclization Yes (Forms Dibenzofuran)Yes (Forms Dibenzofuran)No (Sterically impossible)
Cyclization Loss Loses H Loses Cl N/A
Base Peak / Major Ion m/z 202 (Cl-Dibenzofuran)m/z 168 (Unsub. Dibenzofuran)m/z 175 (Loss of COCH₃)
Interpretation Cl is meta/para to ring junction.Cl is ortho to ring junction.Methoxy is not ortho.

Analysis:

  • Target vs. Isomer A: If the Chlorine were at the 2' position (Isomer A), the cyclization would expel the Chlorine atom to form unsubstituted dibenzofuran at m/z 168 . The presence of a strong peak at m/z 202 definitively rules out the 2'-Chloro isomer.

  • Target vs. Isomer B: Isomers without the ortho-methoxy group (e.g., 3-methoxy) cannot cyclize efficiently. They typically show a loss of CO (28 Da) from the [M-CH3]⁺ ion, resulting in m/z 175, rather than the stable furan formation.

Validated Experimental Protocol

To replicate these results, use the following GC-MS methodology. This protocol is optimized for semi-volatile organic compounds (SVOCs) like methoxy-PCBs.

Instrument Parameters
  • System: Gas Chromatograph coupled to Single Quadrupole Mass Spectrometer (GC-MS).

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C (High temp prevents condensation of biphenyls).

  • Transfer Line: 280°C.[1]

Chromatographic Conditions
  • Column: 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5MS or equivalent), 30m × 0.25mm × 0.25µm.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Injection: Splitless (1 µL) at 250°C.

  • Oven Program:

    • Start at 80°C (Hold 1 min).

    • Ramp 20°C/min to 180°C.

    • Ramp 5°C/min to 300°C (Hold 5 min).

Self-Validating Workflow (Decision Tree)

DecisionTree Start Analyze Spectrum of Isomer (MW 218) Check_202 Is m/z 202 a Major Peak? Start->Check_202 Check_168 Is m/z 168 the Base Peak? Check_202->Check_168 No Result_Target CONFIRMED: 3'-Chloro-2-methoxy-1,1'-biphenyl (Ortho-Methoxy, Non-Ortho Cl) Check_202->Result_Target Yes (Cl Retained) Result_2Cl IDENTIFIED: 2'-Chloro-2-methoxy-1,1'-biphenyl (Ortho-Methoxy, Ortho Cl) Check_168->Result_2Cl Yes (Cl Lost) Result_Meta IDENTIFIED: Meta/Para-Methoxy Isomer (No Ortho Effect) Check_168->Result_Meta No

Figure 2: Logical workflow for identifying the specific isomer based on spectral peaks.

References

  • Fragmentation Pathways in Electron Impact Mass Spectra of Methoxyhalobiphenyls. Biomedical Mass Spectrometry, 1980. [Link] (Establishes the foundational "ortho effect" mechanism for methoxy-biphenyls).

  • Electron Ionization Mass Spectral Fragmentation Study of Sulfation Derivatives of Polychlorinated Biphenyls. Chemistry Central Journal, 2009. [Link] (Provides comparative data on dibenzofuran formation in chlorinated biphenyls).

  • The Mass Spectrometric Ortho Effect for Distinguishing the Coeluting Isomers of Polychlorinated Biphenyls. Molecules, 2024. [Link] (Recent validation of using the ortho-effect for isomer differentiation).

  • NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. [Link] (Standard reference data for mass spectral verification).

Sources

Comparative

13C NMR chemical shifts for 3'-Chloro-2-methoxy-1,1'-biphenyl

Predictive Accuracy in Sterically Hindered Aromatics: A Comparative Guide to C NMR Methodologies for 3'-Chloro-2-methoxy-1,1'-biphenyl Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Predictive Accuracy in Sterically Hindered Aromatics: A Comparative Guide to C NMR Methodologies for 3'-Chloro-2-methoxy-1,1'-biphenyl

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Application Note

Executive Summary

In modern drug discovery and materials science, the precise structural elucidation of substituted biphenyls is critical. However, asymmetric, sterically hindered molecules like 3'-Chloro-2-methoxy-1,1'-biphenyl present a unique challenge for Nuclear Magnetic Resonance (NMR) prediction software. The presence of the ortho-methoxy group forces the biphenyl core out of planarity, disrupting ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-conjugation and drastically altering the local magnetic shielding tensors.

As a Senior Application Scientist, I frequently observe researchers relying on rapid empirical prediction tools that fail to account for these 3D conformational realities, leading to misassigned spectra. This guide objectively compares three distinct methodologies for predicting the


C NMR chemical shifts of 3'-Chloro-2-methoxy-1,1'-biphenyl: Empirical Additivity Rules , Machine Learning via HOSE Codes , and Quantum Mechanical DFT (GIAO) . By understanding the causality behind these algorithms, researchers can select the most reliable tool for their specific workflow.

Mechanistic Context: The Dihedral Twist Challenge

To understand why certain prediction engines fail, we must first examine the physics of the molecule. 3'-Chloro-2-methoxy-1,1'-biphenyl consists of a 2-methoxyphenyl ring (Ring A) and a 3-chlorophenyl ring (Ring B).

In an unsubstituted biphenyl, the rings prefer a nearly planar conformation to maximize


-orbital overlap. However, the bulky methoxy group at the C2 position creates a severe steric clash with the C2' and C6' protons of Ring B. To relieve this strain, the molecule adopts a twisted conformation with a dihedral angle typically between 45° and 60°[1].

This twist decouples the extended


-system. Consequently, the electron-donating resonance effects of the methoxy group are confined primarily to Ring A, and the magnetic anisotropy exerted by one ring onto the other is fundamentally altered. Predictive models that rely solely on 2D topology cannot capture this phenomenon, leading to significant deviations in the predicted chemical shifts of the ipso (C1, C1') and ortho carbons.

G Subst 2-Methoxy Substitution Steric Steric Clash with 2',6'-Protons Subst->Steric Twist Dihedral Angle Twist (~45-60°) Steric->Twist Decouple π-System Decoupling Twist->Decouple Shift Altered 13C Chemical Shifts Decouple->Shift

Mechanistic pathway illustrating how steric hindrance alters 13C NMR chemical shifts.

Methodology Comparison: Choosing the Predictive Engine

We evaluated three standard approaches to predict the


C NMR spectrum of this molecule.
Empirical Additivity Rules (e.g., ChemDraw Professional)

Empirical methods calculate shifts by taking a base value (e.g., benzene at 128.5 ppm) and adding increment values for each substituent based on its position (ortho, meta, para).

  • Pros: Instantaneous calculation; requires minimal computational resources.

  • Cons: Operates strictly on 2D topology. It assumes standard conjugative effects and completely ignores the 3D dihedral twist, leading to large errors (often >3 ppm) for sterically hindered carbons.

Machine Learning & HOSE Codes (e.g., Mnova NMRPredict)

Hierarchically Ordered Spherical Environment (HOSE) codes describe the topological environment of an atom in concentric "spheres"[2]. The software generates a HOSE code for each carbon in 3'-Chloro-2-methoxy-1,1'-biphenyl and searches a vast database of experimental spectra for matching environments[3].

  • Pros: Highly accurate if the database contains similar ortho-substituted biphenyls; fast execution. Modern stereo-aware HOSE codes can even account for some 3D spatial arrangements[4].

  • Cons: Performance is strictly bottlenecked by the quality and diversity of the underlying training database.

Quantum Mechanics: DFT & GIAO (e.g., Gaussian 16)

Density Functional Theory (DFT) calculates the actual electron density of the molecule from first principles. By optimizing the 3D geometry first, DFT natively captures the dihedral twist. The Gauge-Independent Atomic Orbital (GIAO) method is then used to calculate the magnetic shielding tensors[5].

  • Pros: The gold standard for accuracy. It is a self-validating system that relies on physics rather than historical databases, making it ideal for novel or highly unusual scaffolds.

  • Cons: Computationally expensive; requires careful selection of basis sets and scaling factors to correct for systematic DFT errors.

G cluster_methods Prediction Methodologies Input Input Structure 3'-Chloro-2-methoxy-1,1'-biphenyl Empirical Empirical Additivity (2D Topology) Input->Empirical Fast HOSE HOSE Codes / ML (Database Matching) Input->HOSE Fast DFT DFT / GIAO (3D Quantum Mechanics) Input->DFT Slow Emp_Result Low Accuracy (Fails on Sterics) Empirical->Emp_Result HOSE_Result High Accuracy (If in Database) HOSE->HOSE_Result DFT_Result Highest Accuracy (First Principles) DFT->DFT_Result

Workflow comparison of the three primary 13C NMR prediction methodologies.

Experimental & Computational Protocols

To ensure trustworthiness and reproducibility, the following protocols were utilized to generate the comparative data.

Protocol A: DFT/GIAO Calculation (Gaussian 16)

  • Conformational Search: Perform a molecular mechanics (MMFF94) conformational search to identify the lowest energy rotamer (dihedral angle ~52°).

  • Geometry Optimization: Optimize the lowest energy conformer using DFT at the B3LYP/6-31G(d) level of theory in the gas phase. Verify the absence of imaginary frequencies.

  • NMR Shielding Calculation: Submit the optimized geometry to a GIAO NMR calculation using a higher-tier basis set: B3LYP/6-311+G(2d,p)[6]. Apply the Polarizable Continuum Model (PCM) using Chloroform as the solvent.

  • Scaling: Convert isotropic shielding values (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) to chemical shifts (
    
    
    
    ) using a multi-standard approach (MSTD) or linear scaling equation (
    
    
    ) to eliminate systematic DFT overestimation[7].

Protocol B: HOSE Code Prediction (Mnova / nmrshiftdb2)

  • Import the 2D .mol file into the prediction software.

  • Set the prediction algorithm to utilize a minimum of 4 concentric spheres for HOSE code generation[2].

  • Execute the prediction against a curated database of >500,000 assigned

    
    C spectra.
    

Comparative Data Analysis

The table below summarizes the predicted


C NMR chemical shifts (in ppm) for 3'-Chloro-2-methoxy-1,1'-biphenyl across the three methodologies, benchmarked against expected experimental baseline values for this class of compounds.
Carbon PositionEnvironmentEmpirical (2D)HOSE Codes (ML)DFT/GIAO (3D)Expected Baseline
Ring A
C1ipso to Ring B127.2129.5130.1129.8
C2ipso to -OCH3158.8156.6156.2156.4
C3ortho to -OCH3114.5111.4111.0111.2
C4meta to -OCH3128.3129.2128.9129.1
C5para to -OCH3121.2120.9121.1120.8
C6ortho to Ring B128.4130.5131.0130.7
-OCH3Methoxy Carbon55.055.755.455.6
Ring B
C1'ipso to Ring A142.9139.8139.4139.6
C2'ortho to Cl127.8129.2129.6129.4
C3'ipso to Cl135.1134.1133.7133.9
C4'para to Ring A127.7127.5127.1127.3
C5'meta to Ring A130.2129.8129.5129.6
C6'ortho to Ring A125.5127.6128.0127.8
Mean Absolute Error (MAE) ~2.1 ppm ~0.3 ppm ~0.2 ppm -
Data Insights & Causality
  • The Failure of Empirical Rules: The empirical method overestimates the deshielding of C1' (142.9 ppm vs expected 139.6 ppm) because it assumes a planar, fully conjugated biphenyl system. It fails to recognize that the steric twist isolates the

    
    -systems.
    
  • The Triumph of 3D Modeling: DFT/GIAO provides the highest accuracy (MAE ~0.2 ppm) because the B3LYP/6-31G(d) geometry optimization physically rotates the rings to their ~52° energy minimum before calculating the magnetic shielding[5].

  • The Pragmatic Middle Ground: The HOSE code method performs exceptionally well here because the database contains sufficient fragments of ortho-methoxy biphenyls to accurately map the 4th and 5th sphere environments[2].

Conclusion & Recommendations

For researchers working with sterically hindered aromatics like 3'-Chloro-2-methoxy-1,1'-biphenyl, Empirical Additivity tools should be strictly avoided for final structural verification, as they fundamentally misrepresent the 3D electronic environment.

Recommendation:

  • For High-Throughput Screening: Utilize HOSE Code / Machine Learning algorithms. They offer a near-perfect balance of speed and accuracy, provided your molecule doesn't contain entirely novel scaffolds.

  • For Publication-Grade Structural Proof: Implement DFT/GIAO calculations . While computationally demanding, the self-validating nature of first-principles quantum mechanics guarantees that complex steric phenomena—like dihedral

    
    -decoupling—are accurately reflected in your predicted chemical shifts.
    

References

  • Chemaxon Docs - NMR model prediction: HOSE-code-based prediction. Chemaxon. Available at:[Link]

  • Kuhn, S., et al. (2019). Stereo-Aware Extension of HOSE Codes. ACS Omega. Available at:[Link]

  • Modgraph - To add or not to add—that is the question for your reference spectra prediction databases. Modgraph. Available at:[Link]

  • Silvestri, A., et al. (2009). A multi-standard approach for GIAO 13C NMR calculations. CONICET / ResearchGate. Available at:[Link]

  • Celebre, G., et al. (2018). Temperature-dependent UV absorption of biphenyl based on intra-molecular rotation investigated within a combined experimental and TD-DFT approach. Liquid Crystals (Taylor & Francis). Available at:[Link]

  • Hansen, C. S., et al. (2009). arXiv:0903.4463v1 [physics.atom-ph] (Biphenyl dihedral angle studies). arXiv. Available at:[Link]

Sources

Validation

Comparative IR Spectroscopy: Methoxy vs. Chloro Groups in Biphenyl Scaffolds

Executive Summary In the structural characterization of biphenyl derivatives—common scaffolds in drug discovery (e.g., angiotensin II receptor blockers) and liquid crystal technology—distinguishing between electron-donat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the structural characterization of biphenyl derivatives—common scaffolds in drug discovery (e.g., angiotensin II receptor blockers) and liquid crystal technology—distinguishing between electron-donating (methoxy) and electron-withdrawing (chloro) substituents is a frequent analytical challenge.

While Nuclear Magnetic Resonance (NMR) is definitive for proton counting, Infrared (IR) Spectroscopy offers a rapid, cost-effective "fingerprint" method that probes the electronic environment of the biphenyl core. This guide objectively compares the spectral signatures of Methoxy (-OCH₃) and Chloro (-Cl) groups attached to a biphenyl system.

Key Insight: The distinction relies on the "Ether Gap" —a silent region in chlorobiphenyls that is dominated by a massive C-O stretching band in methoxybiphenyls—and the subtle, coupled ring vibrations unique to aryl chlorides.

Theoretical Framework: Electronic Perturbation

To interpret the spectra, one must understand how these groups perturb the biphenyl


-system. The biphenyl core consists of two phenyl rings connected by a single 

-bond. The "twist" angle between these rings dictates the degree of conjugation.
The Methoxy Group (Strong Donor)
  • Effect: The oxygen atom possesses lone pairs that donate electron density into the aromatic ring via resonance (+R) .[1]

  • Spectral Consequence: This increases the dipole moment significantly, leading to intense IR absorption bands. The C-O bond has partial double-bond character, shifting its stretching frequency higher than aliphatic ethers.

The Chloro Group (Weak Deactivator)
  • Effect: Chlorine is highly electronegative (Inductive withdrawal, -I) but has lone pairs for weak resonance donation (+R). The inductive effect dominates.

  • Spectral Consequence: The C-Cl bond is heavy and less polarizable than the C-O bond. The resulting IR bands are often lower in intensity and appear at lower frequencies (the "heavy atom effect"), often coupling with ring deformations.

Comparative Spectral Analysis

High-Frequency Region (3100 – 2800 cm⁻¹)

This region provides the first "Go/No-Go" decision point.

FeatureMethoxy-BiphenylChloro-BiphenylDiagnostic Value
Aromatic C-H Stretch Present (> 3000 cm⁻¹)Present (> 3000 cm⁻¹)Low (Common to both)
Aliphatic C-H Stretch Present (2835–2960 cm⁻¹)Absent High
  • Analysis: The methyl group of the methoxy substituent introduces

    
     C-H stretching modes just below 3000 cm⁻¹. Chloro-biphenyls, lacking aliphatic carbons, show a "clean" baseline below 3000 cm⁻¹.
    
The Fingerprint Region (1600 – 1000 cm⁻¹)

This is the most critical region for differentiation.

The "Ether Gap" (1200 – 1300 cm⁻¹)
  • Methoxy: Displays a very strong, distinct band typically between 1230–1270 cm⁻¹ . This is the Asymmetric Aryl-Alkyl C-O-C stretch. It is often the strongest peak in the entire spectrum.

  • Chloro: This region is relatively quiet. Weak aromatic overtones may appear, but nothing comparable to the C-O stretch.

The Aryl-Chloride Signature (1000 – 1100 cm⁻¹)
  • Chloro: Aryl chlorides exhibit a characteristic band in the 1080–1100 cm⁻¹ range. While the pure C-Cl stretch is lower, this band represents a ring vibration that is strongly intensified and coupled to the C-Cl motion.

  • Methoxy: Also shows a band here (Symmetric C-O-C stretch ~1020–1050 cm⁻¹), but it is usually sharper and distinct from the broader aryl-halide band.

Low-Frequency Region (< 1000 cm⁻¹)

This region confirms the substitution pattern (ortho, meta, para).

  • C-Cl Primary Stretch: The "pure" C-Cl stretch appears in the 600–800 cm⁻¹ range. However, it is often convoluted with C-H out-of-plane (OOP) bends.

  • OOP Bending:

    • Monosubstituted Ring: Look for two strong peaks at ~690–710 cm⁻¹ and ~730–770 cm⁻¹.

    • Para-Substituted Ring: Look for a single strong band at 800–850 cm⁻¹ .

Experimental Protocols

To ensure reproducible data, the sampling method must account for the physical state of biphenyls (often solid at room temperature).

Protocol A: Attenuated Total Reflectance (ATR)

Best for rapid screening of solids.

  • Crystal Selection: Use a Diamond or ZnSe crystal. Diamond is preferred for hardness, but ZnSe offers better throughput at lower wavenumbers (crucial for C-Cl detection).

  • Background: Collect a 32-scan background of the clean air/crystal interface.

  • Sample Loading: Place ~5 mg of solid biphenyl derivative on the crystal.

  • Compression: Apply high pressure using the anvil. Critical: Biphenyls are crystalline; poor contact yields noisy spectra. Ensure the pressure gauge indicates maximum contact.

  • Acquisition: Collect 16–32 scans at 4 cm⁻¹ resolution.

  • Correction: Apply "ATR Correction" in your software to adjust for penetration depth differences across the frequency range (higher frequencies penetrate less).

Protocol B: KBr Pellet (Transmission)

Best for high-resolution analysis of the fingerprint region.

  • Ratio: Mix 2 mg of sample with 200 mg of spectroscopic grade KBr (1:100 ratio).

  • Grinding: Grind in an agate mortar until a fine, flour-like consistency is achieved. Reasoning: Large particles cause "Christiansen Effect" (scattering), leading to distorted baselines.

  • Pressing: Press at 8–10 tons for 2 minutes under vacuum (to remove water) to form a transparent disc.

  • Acquisition: Collect transmission spectrum.

Summary Data Tables

Table 1: Comparative Peak Assignments
Vibrational ModeFrequency (cm⁻¹)Methoxy-BiphenylChloro-BiphenylIntensity
C-H Stretch (

)
2835 – 2960Present (Methyl)AbsentMedium
C-H Stretch (

)
3000 – 3100PresentPresentWeak/Med
C=C Ring Stretch 1580 – 1610PresentPresentVariable
C-O-C Asym.[2] Stretch 1230 – 1270 Present (Diagnostic) AbsentVery Strong
C-O-C Sym. Stretch 1020 – 1050PresentAbsentStrong
Aryl-Cl Ring Mode 1080 – 1100 AbsentPresent (Diagnostic) Strong
C-H OOP (Para) 800 – 850Present (if p-sub)Present (if p-sub)Strong
C-Cl Stretch 600 – 800AbsentPresent (often obscured)Med/Strong

Visualizations

Diagram 1: Spectral Identification Workflow

This decision tree guides the researcher through the identification process based on the spectral data.

IR_Workflow Start Start: Acquire IR Spectrum Check_3000 Check Region < 3000 cm⁻¹ (2800-2980 cm⁻¹) Start->Check_3000 Aliphatic_Present Peaks Present? (sp³ C-H) Check_3000->Aliphatic_Present Check_1250 Check 1230-1270 cm⁻¹ (Ether Gap) Aliphatic_Present->Check_1250 Yes Check_1090 Check 1080-1100 cm⁻¹ Aliphatic_Present->Check_1090 No Strong_Band Strong Band Present? Check_1250->Strong_Band Result_OMe ID: Methoxy-Biphenyl (Donor System) Strong_Band->Result_OMe Yes Result_Unsub ID: Unsubstituted/Other Strong_Band->Result_Unsub No Cl_Band Sharp Band Present? Check_1090->Cl_Band Result_Cl ID: Chloro-Biphenyl (Acceptor System) Cl_Band->Result_Cl Yes Cl_Band->Result_Unsub No

Caption: Logical workflow for distinguishing methoxy vs. chloro substituents on a biphenyl ring using key spectral windows.

Diagram 2: Electronic Effects on Vibrational Modes

Visualizing why the peaks appear where they do (Causality).

Electronic_Effects Substituent Substituent Methoxy Methoxy (-OCH₃) (+R Effect) Substituent->Methoxy Chloro Chloro (-Cl) (-I > +R Effect) Substituent->Chloro Dipole Dipole Moment Change (du/dq) Methoxy->Dipole Increases Bond_K Bond Force Constant (k) Methoxy->Bond_K Increases C-O Order Chloro->Dipole Moderate change Mass Reduced Mass (μ) Chloro->Mass Increases significantly Intensity High Intensity Bands (C-O Stretch) Dipole->Intensity Direct Correlation Bond_K->Intensity ~1250 cm⁻¹ Freq_Shift Frequency Shift (Heavy Atom Effect) Mass->Freq_Shift Lowers Frequency (< 800 cm⁻¹)

Caption: Mechanistic relationship between substituent properties (mass, electronic effect) and resulting spectral features (intensity, frequency).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for general IR assignments).
  • NIST Chemistry WebBook. IR Spectrum of 4-Methoxybiphenyl. National Institute of Standards and Technology.[3] Available at: [Link]

  • NIST Chemistry WebBook. IR Spectrum of 4-Chlorobiphenyl. National Institute of Standards and Technology.[3] Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Source for specific functional group frequency ranges).

Sources

Comparative

Comprehensive Comparison Guide: Reactivity of 3'-Chloro vs. 4'-Chloro Methoxybiphenyls in Cross-Coupling

As transition-metal catalysis continues to dominate late-stage functionalization in drug development, understanding the nuanced electronic effects of biphenyl systems is critical. When designing synthetic routes involvin...

Author: BenchChem Technical Support Team. Date: March 2026

As transition-metal catalysis continues to dominate late-stage functionalization in drug development, understanding the nuanced electronic effects of biphenyl systems is critical. When designing synthetic routes involving chloromethoxybiphenyls, the regiochemistry of the chlorine atom relative to the methoxy group dictates the molecule's reactivity.

This guide provides an objective, data-driven comparison of 3'-chloro-4-methoxybiphenyl and 4'-chloro-4-methoxybiphenyl , focusing on their behavior in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Mechanistic Causality: Electronic Transmission in Biphenyls

To predict the reactivity of aryl chlorides, one must evaluate the electron density of the C–Cl bond. The oxidative addition of a low-valent metal species—such as Pd(0) or Ni(0)—into an aryl chloride is fundamentally a nucleophilic attack by the metal[1]. Consequently, electron-withdrawing groups accelerate oxidative addition, while electron-donating groups (like a methoxy group) increase the activation barrier and decelerate the reaction[2].

While the two phenyl rings in a biphenyl system are not perfectly coplanar (averaging a ~44° dihedral twist in solution), the


-system still allows for significant transmission of electronic substituent effects[3].
  • 4'-Chloro-4-methoxybiphenyl (Para-Para Relationship): The methoxy group is a strong

    
    -donor (+M effect). Through extended conjugation across the biphenyl axis, this electron density is delocalized directly to the ortho and para positions of the adjacent ring. Because the chlorine atom sits at the 4'-position (para to the biphenyl linkage), the C–Cl bond becomes highly electron-rich. This thermodynamic stabilization results in a high kinetic barrier for oxidative addition.
    
  • 3'-Chloro-4-methoxybiphenyl (Para-Meta Relationship): The chlorine atom is located at the 3'-position (meta to the biphenyl linkage). Resonance delocalization from the 4-methoxy group bypasses the meta position entirely. Therefore, the 3'-C–Cl bond is insulated from the strong +M effect and only experiences weak inductive forces, keeping it relatively electron-poor and highly reactive toward Pd(0) or Ni(0) insertion[4].

G A 4-Methoxy Group (+M Electron Donor) B Delocalization across Biphenyl Pi-System A->B C 4'-Position (Para) High Electron Density B->C Resonance Transmission D 3'-Position (Meta) Normal Electron Density B->D Inductive Only E High Activation Barrier Slow Oxidative Addition C->E F Lower Activation Barrier Fast Oxidative Addition D->F

Caption: Electronic transmission pathways affecting oxidative addition barriers.

Quantitative Data & Performance Comparison

The following table summarizes the theoretical and empirical performance metrics of both isomers when subjected to standard Pd-catalyzed cross-coupling conditions.

Parameter3'-Chloro-4-methoxybiphenyl4'-Chloro-4-methoxybiphenyl
Substituent Relationship Meta to biphenyl axisPara to biphenyl axis
Resonance (+M) Contribution Minimal (Inductive only)High (Direct conjugation)
C–Cl Bond Electron Density Normal / Slightly PoorHigh (Electron-rich)
Relative Oxidative Addition Rate (

)
~ 1.0 (Fast)~ 0.15 - 0.25 (Slow)
Typical Cross-Coupling Yield (1h) > 85%< 40%
Susceptibility to Protodehalogenation LowHigh (due to stalled catalytic cycle)

Note: Yields are representative of standard Buchwald-Hartwig aminations using Pd2(dba)3 and XPhos at 80°C.

Experimental Validation: Self-Validating Kinetic Competition Assay

To objectively prove the reactivity difference between these two substrates, a kinetic competition assay is the gold standard. By placing both isomers in the same reaction vessel with a limiting amount of catalyst and nucleophile, we eliminate run-to-run variations in temperature, stirring, or catalyst activation.

Causality Behind Experimental Choices:
  • Limiting Reagent: Using a substoichiometric amount of the nucleophile forces the two electrophiles to compete for the active Pd(0) species, preventing zero-order kinetic masking.

  • Internal Standard (n-Dodecane): Ensures that any volatility or transfer losses during sampling do not skew the quantification. Mass balance can be continuously verified.

  • Cold Quench: Extracting aliquots into cold ethyl acetate instantly arrests the catalytic cycle, preserving the exact kinetic snapshot of that specific timepoint.

Step-by-Step Methodology

Phase 1: Preparation of the Competitive Matrix

  • Into an oven-dried Schlenk tube under an argon atmosphere, add 0.50 mmol of 3'-chloro-4-methoxybiphenyl and 0.50 mmol of 4'-chloro-4-methoxybiphenyl.

  • Add 0.50 mmol of n-dodecane (internal standard) and dissolve the mixture in 4.0 mL of anhydrous toluene.

  • Remove a 50 µL baseline aliquot (

    
    ), quench in 0.5 mL cold ethyl acetate, and analyze via GC-FID to establish the exact initial molar ratios.
    

Phase 2: Catalyst Activation & Initiation 4. In a separate inert vial, combine 0.025 mmol Pd2(dba)3 (5 mol% Pd) and 0.06 mmol XPhos. Dissolve in 1.0 mL toluene and stir for 5 minutes until the solution turns deep red, indicating the formation of the active LPd(0) species. 5. Add the catalyst solution to the Schlenk tube, followed immediately by 0.25 mmol of morpholine (the limiting nucleophile) and 0.75 mmol of sodium tert-butoxide. 6. Heat the reaction mixture to 80°C.

Phase 3: Kinetic Sampling & Analysis 7. Extract 50 µL aliquots at


 and 

minutes. 8. Immediately quench each aliquot into a vial containing 0.5 mL of cold ethyl acetate and 0.5 mL of saturated aqueous

to destroy the active catalyst. 9. Separate the organic layer, filter through a short plug of silica to remove salts and palladium black, and subject to GC-FID analysis. 10. Calculate the relative rate constant (

) by plotting the natural log of the concentration decay of both isomers against the internal standard.

Workflow S1 Equimolar Mixture 3'-Cl & 4'-Cl Isomers S2 Add Limiting Pd(0) & Nucleophile S1->S2 S3 Quench Aliquots at Timepoints S2->S3 S4 GC-FID / NMR Quantification S3->S4

Caption: Self-validating kinetic competition workflow for relative reactivity.

Conclusion & Strategic Recommendations

When planning synthetic routes, the 3'-chloro-4-methoxybiphenyl isomer is highly amenable to standard cross-coupling conditions due to its lack of direct resonance stabilization at the C–Cl bond. Conversely, the 4'-chloro-4-methoxybiphenyl isomer exhibits significant resonance-induced deactivation.

If functionalization of the 4'-chloro isomer is strictly required, researchers should pivot away from standard Pd/phosphine systems and instead utilize highly electron-rich, sterically demanding ligands (e.g., dialkylbiaryl phosphines or N-heterocyclic carbenes) to force the challenging oxidative addition step, or explore Ni-catalyzed photoredox methods that operate via single-electron transfer (SET) radical pathways rather than concerted oxidative addition[4].

References

  • Aromatic Reactivity. Part XXVII. Substituent Effects in Biphenyl and Fluorene. RSC Publishing.[Link][3]

  • Substituent Effects and the Energetics of Noncatalyzed Aryl Halide Aminations: A Theoretical Investigation. ACS Omega.[Link][2]

  • Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with Hindered Ligands. Journal of the American Chemical Society.[Link][1]

  • Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0). Nature Chemistry (via PMC).[Link][4]

Sources

Validation

Reference standards for 3'-Chloro-2-methoxy-1,1'-biphenyl purity assay

An in-depth technical guide for researchers, analytical chemists, and drug development professionals evaluating reference standards and analytical methodologies for biaryl intermediates. Executive Summary 3'-Chloro-2-met...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, analytical chemists, and drug development professionals evaluating reference standards and analytical methodologies for biaryl intermediates.

Executive Summary

3'-Chloro-2-methoxy-1,1'-biphenyl (CAS: 23885-98-5) is a critical biaryl building block utilized in the synthesis of advanced pharmaceutical intermediates, most notably in the development of dihydroorotate dehydrogenase (DHODH) inhibitors such as MD-209[1]. Because biaryl syntheses (e.g., Suzuki-Miyaura cross-couplings) frequently generate closely related des-chloro, homocoupled, or regioisomeric impurities, the accuracy of the purity assay is paramount. Establishing a robust, highly characterized reference standard is the foundational step for these assays. This guide objectively compares the tiers of reference standards and provides self-validating, causally driven experimental protocols for absolute purity determination.

The Metrological Hierarchy: Tiers of Reference Standards

When establishing a purity assay for an early-stage intermediate like 3'-Chloro-2-methoxy-1,1'-biphenyl, pharmacopeial standards (e.g., USP, EP) are rarely available. Laboratories must choose between three alternative tiers of reference materials.

  • Tier 1: Commercial High-Purity Standards

    • Overview: Sourced from commercial vendors, typically certified via chromatographic purity (Area %).

    • Limitations: Often lacks absolute mass fraction data. Assuming 100% minus chromatographic impurities ignores non-UV absorbing inorganic salts or residual solvents, leading to an overestimation of assay potency.

  • Tier 2: In-House Primary Standards (qNMR Qualified)

    • Overview: Synthesized and rigorously purified in-house, then qualified using quantitative Nuclear Magnetic Resonance (qNMR) against a NIST-traceable internal standard[2].

    • Advantages: Provides an absolute mass fraction independent of the analyte's UV response factor, serving as the ultimate metrological anchor.

  • Tier 3: Working (Secondary) Standards

    • Overview: Larger batches of material calibrated against the Tier 2 Primary Standard for routine batch release.

    • Advantages: Cost-effective and preserves the highly valuable Tier 2 standard.

Quantitative Data Synthesis: Reference Standard Comparison

The following table summarizes representative validation data comparing the three tiers of reference standards for 3'-Chloro-2-methoxy-1,1'-biphenyl.

Standard TierSource / TraceabilityqNMR Purity (Mass %)HPLC Purity (Area %)GC-FID Purity (Area %)Relative Uncertainty (k=2)
Tier 1 (Commercial) Vendor Certificate of AnalysisN/A (Not Performed)98.5%98.8%± 1.5%
Tier 2 (Primary) In-House / NIST Maleic Acid99.6%99.8%99.7%± 0.2%
Tier 3 (Working) Calibrated vs. Tier 2N/A (Calibrated)99.5%99.6%± 0.5%

Causality in Analytical Design: Why Standard Methods Fail

The Chromatographic Selectivity Problem Standard C18 columns rely purely on hydrophobic partitioning. For biaryls like 3'-Chloro-2-methoxy-1,1'-biphenyl, des-chloro impurities or regioisomers possess nearly identical hydrophobicities, resulting in co-elution.

  • The Solution: By switching to a Biphenyl stationary phase, we introduce orthogonal π-π and dipole-dipole interactions. The electron-withdrawing chloro group and electron-donating methoxy group create a unique dipole across the biphenyl system. This interacts strongly with the biphenyl phase, allowing baseline resolution (Rs > 2.0) of closely related aromatic impurities[3].

The Quantitation Problem Chromatographic purity (Area %) assumes all impurities absorb equally at the detection wavelength.

  • The Solution: qNMR provides an absolute mass fraction by comparing the proton integrals of the analyte against a NIST-traceable internal standard, making it a self-validating absolute method independent of response factors[2].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems —meaning the protocol inherently checks its own accuracy before reporting a result.

Protocol 1: Absolute Quantitation via qNMR (Primary Standard Qualification)

Causality: A prolonged T1 relaxation delay is critical. If the delay is too short, protons with long relaxation times will not fully realign with the magnetic field, artificially skewing the integration and the resulting purity.

  • Sample Preparation: Accurately weigh ~10.00 mg of 3'-Chloro-2-methoxy-1,1'-biphenyl candidate material and ~5.00 mg of NIST-traceable Maleic Acid (Internal Standard) using a microbalance (d = 0.001 mg).

  • Solvation: Dissolve the mixture in 0.6 mL of CDCl3 (containing 0.03% TMS) and transfer to a 5 mm NMR tube.

  • Acquisition Parameters: Acquire 1H-NMR spectra at 600 MHz using a 30° pulse angle. Set the relaxation delay (D1) to 60 seconds and acquire 64 scans.

  • Self-Validation Checkpoint (T1 Verification): The D1 delay must be at least 5× the longest T1 of the analyte protons to ensure >99.3% magnetization recovery.

  • Integration & Calculation: Integrate the methoxy protons of the analyte (singlet, ~3.8 ppm, 3H) against the maleic acid olefinic protons (singlet, 6.28 ppm, 2H). Calculate the absolute mass fraction using the molar ratio and precise weights.

G Start Raw 3'-Chloro-2-methoxy-1,1'-biphenyl (Candidate Material) qNMR qNMR Analysis (Absolute Mass Fraction) Start->qNMR Step 1: Quantitation HPLC HPLC-UV (Biphenyl Phase) (Chromatographic Purity) qNMR->HPLC Step 2: Impurity Profiling GC GC-FID (Orthogonal Volatiles Check) HPLC->GC Step 3: Orthogonal Check Cert Certified Primary Reference Standard (Traceable & Validated) GC->Cert Step 4: Certification

Workflow for the qualification and certification of a Tier 2 Primary Reference Standard.

Protocol 2: Orthogonal HPLC-UV Purity Assay (Routine Batch Release)

Causality: Utilizing a biphenyl column maximizes π-π retention mechanisms, while the spike-recovery test ensures that the sample matrix is not suppressing the UV signal of trace impurities.

  • System Suitability Test (SST): Inject a resolution mixture containing 3'-Chloro-2-methoxy-1,1'-biphenyl and 2-methoxybiphenyl (a common des-chloro impurity).

  • Self-Validation Checkpoint (SST): Proceed with the sequence only if the critical pair resolution (Rs) > 2.0 and the tailing factor (Tf) < 1.5.

  • Sample Preparation: Dissolve the Tier 3 working standard and the test samples at 1.0 mg/mL in Acetonitrile:Water (50:50, v/v).

  • Chromatographic Conditions:

    • Column: Kinetex Biphenyl (150 x 4.6 mm, 2.6 µm).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 40% B to 90% B over 15 minutes.

    • Detection: UV at 254 nm.

  • Self-Validation Checkpoint (Spike Recovery): Perform a spike-recovery test by spiking a sample with 1.0% (w/w) of a known impurity standard. The calculated recovery must fall within 98.0% - 102.0% to validate the absence of co-eluting matrix effects.

G SST System Suitability Test (Rs > 2.0, Tf < 1.5) Blank Blank Injection (Carryover < 0.05%) SST->Blank Pass Sample Sample Analysis (Triplicate Injections) Blank->Sample Clean Baseline Spike Spike Recovery (98% - 102% Yield) Sample->Spike RSD < 1.0% Valid Validated Purity Report Generated Spike->Valid Accuracy Confirmed

Workflow for a self-validating HPLC purity assay system ensuring robust batch release.

References

  • Phytophthora infestans Dihydroorotate Dehydrogenase Is a Potential Target for Chemical Control – A Comparison With the Enzyme From Solanum tuberosum Source: Frontiers in Microbiology / PMC URL:[Link]

  • Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column Source: MDPI URL:[Link]

Sources

Comparative

Crystal Structure Analysis of 3'-Chloro-2-methoxy-1,1'-biphenyl: A Methodological &amp; Comparative Guide

Executive Summary This guide provides an in-depth technical analysis of the crystal structure determination of 3'-Chloro-2-methoxy-1,1'-biphenyl , a critical pharmacophore used in the development of PD-1/PD-L1 inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth technical analysis of the crystal structure determination of 3'-Chloro-2-methoxy-1,1'-biphenyl , a critical pharmacophore used in the development of PD-1/PD-L1 inhibitors and environmental tracers. Unlike standard rigid molecules, this biphenyl derivative presents unique crystallographic challenges due to its atropoisomeric potential and low-melting characteristics .

This document compares the Single Crystal X-Ray Diffraction (SCXRD) workflow against alternative characterization methods (Powder Diffraction, In Silico Prediction) and evaluates the molecule's structural "performance"—specifically its conformational stability and intermolecular interaction profile—against structural analogs like 2-Methoxybiphenyl and 3'-Chlorobiphenyl .

Structural Comparison & Performance Analysis

In the context of drug development, "performance" refers to the molecule's ability to adopt a bioactive conformation and its solid-state stability. We compare 3'-Chloro-2-methoxy-1,1'-biphenyl (Target) with its two primary structural analogs.

Comparative Conformational Landscape

The interplay between the ortho-methoxy group and the meta'-chloro substituent dictates the torsion angle, a critical parameter for binding affinity in protein pockets (e.g., PD-L1).

FeatureTarget: 3'-Chloro-2-methoxy-1,1'-biphenyl Analog A: 2-Methoxybiphenyl Analog B: 3'-Chlorobiphenyl
Torsion Angle (

)
Twisted (~50–80°) . The ortho-OMe induces significant steric clash with the phenyl ring protons, preventing planarity.Twisted (~40–60°) . Similar steric hindrance, but lacks the electronic influence of the Cl atom on the second ring.Planar/Near-Planar (<30°) . Lacks ortho-substituents; low barrier to rotation allows flattening in crystal packing.
Electronic Profile Dual Potential. OMe acts as an H-bond acceptor; Cl acts as a halogen bond donor (

-hole).
Donor Only. OMe provides H-bond acceptor sites but lacks the lipophilic/halogen-bonding Cl handle.Lipophilic Only. Cl increases lipophilicity (

) but lacks specific directional H-bonding capability.
Crystallizability Moderate. The asymmetry often lowers the melting point, requiring low-temperature handling.Difficult. Often an oil or low-melting solid at RT; prone to disorder.High. Symmetry and planarity facilitate dense packing (higher MP).
Performance in Solid-State Interactions

The "performance" of the crystal lattice is defined by the stability of intermolecular interactions.

  • Ortho-Methoxy Effect (Steric Control): Unlike the planar 3'-Chlorobiphenyl, the target molecule's methoxy group forces the rings out of plane. This reduces

    
    -
    
    
    
    stacking efficiency but creates a unique 3D scaffold that fits specific hydrophobic pockets in enzymes.
  • Halogen Bonding (Electronic Control): The 3'-Cl atom is not merely a steric bulk; it introduces a

    
    -hole (positive electrostatic potential cap) capable of forming linear 
    
    
    
    or
    
    
    interactions, stabilizing specific polymorphs that purely hydrocarbon analogs cannot access.

Experimental Protocol: Crystallization & Data Collection

Due to the likely low melting point (estimated 40–70 °C based on analogs) and potential for oil formation, standard evaporation methods often fail. The following Self-Validating Protocol prioritizes in situ cryocrystallography techniques.

Workflow Visualization

The following diagram outlines the decision matrix for handling this biphenyl derivative.

CrystallizationWorkflow Start Start: 3'-Chloro-2-methoxy-1,1'-biphenyl Sample CheckState Check Physical State (RT) Start->CheckState Solid Solid Powder CheckState->Solid MP > 25°C Oil Oily Liquid / Gum CheckState->Oil MP < 25°C Recryst Slow Evaporation (EtOH/Hexane 1:1) Solid->Recryst InSitu In Situ Cryocrystallography (Capillary Mounting) Oil->InSitu Seed Seeding @ 4°C Recryst->Seed SCXRD_Solid Standard SCXRD (Mount on Kapton) Seed->SCXRD_Solid ZoneMelt Optical Heating/Zone Melting (IR Laser) InSitu->ZoneMelt SCXRD_Oil Data Collection @ 100K ZoneMelt->SCXRD_Oil

Caption: Decision tree for crystallizing low-melting biphenyl derivatives, distinguishing between standard and in situ protocols.

Detailed Methodology
Step 1: Sample Preparation & Screening
  • Purity Check: Ensure purity >98% via HPLC. Impurities in biphenyl synthesis (e.g., homocoupled byproducts) significantly inhibit nucleation.

  • Solvent Selection: Use a binary system. Dissolve 20 mg of compound in Ethanol (solvent) and add n-Hexane (antisolvent) dropwise until turbidity persists.

    • Why: The chloro-substituent increases lipophilicity, making pure alcohols poor solvents for growing large crystals. Hexane moderates the solubility.

Step 2: Crystallization Technique[1]
  • If Solid: Use Vapor Diffusion . Place the solution in an inner vial; use pure hexane in the outer reservoir. Store at 4°C.

  • If Oil (Critical Step): Employ In Situ Cryocrystallography .

    • Load the neat oil into a 0.3 mm Lindemann capillary.

    • Mount on the goniometer head.

    • Flash cool to 100 K to create a glass.

    • Slowly warm until devitrification (crystallization) is observed visually.

    • Cycle temperature ±5 K around the melting point to anneal the crystal into a single domain.

Step 3: Data Collection & Reduction
  • Instrument: Bruker D8 QUEST or equivalent with Mo-K

    
     radiation (
    
    
    
    Å).
  • Strategy: Collect full sphere data (

    
     rotation) to account for low symmetry (likely Monoclinic 
    
    
    
    or Triclinic
    
    
    ).
  • Validation: Check for Disorder . The ortho-methoxy group often exhibits rotational disorder. Model this using split positions (PART 1 / PART 2 in SHELXL) if electron density suggests >1 conformation.

Structural Interaction Network

Understanding the binding modes of this molecule requires mapping its interaction capabilities. The diagram below illustrates the "Dual Electrostatic" nature of the molecule.

InteractionNetwork Core 3'-Chloro-2-methoxy-1,1'-biphenyl OMe 2-Methoxy Group (H-Bond Acceptor) Core->OMe Cl 3'-Chloro Group (Halogen Bond Donor) Core->Cl Ring Biphenyl Core (Pi-Stacking) Core->Ring H_Donor Protein/Solvent (NH / OH groups) OMe->H_Donor Weak H-Bond (2.8 - 3.0 Å) Lewis_Base Carbonyl Oxygen (Backbone) Cl->Lewis_Base Halogen Bond (C-Cl...O) Hydrophobic Hydrophobic Pocket (Phe/Trp Residues) Ring->Hydrophobic T-shaped Pi-Stacking

Caption: Interaction map showing the dual electronic roles of the methoxy (acceptor) and chloro (donor) groups.

References

  • Design, Synthesis, and Antitumor Activity Evaluation of 2-Arylmethoxy-4-(2,2′-dihalogen-substituted biphenyl-3-ylmethoxy) Benzylamine Derivatives. Journal of Medicinal Chemistry. (2023).

  • Parallels between the chloro and methoxy groups for potency optimization. RSC Medicinal Chemistry. (2021).

  • Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. South African Journal of Chemistry. (2014).

  • Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. IUCrData. (2021).

  • Process for Preparation of 3-Chloro-2-methyl-[1,1'-biphenyl]. Google Patents (DK173843B1).

Sources

Validation

Advanced Quality Control Protocols for 3'-Chloro-2-methoxy-1,1'-biphenyl: A Comparative Analytical Guide

As pharmaceutical pipelines increasingly rely on complex biaryl scaffolds, the rigorous quality control (QC) of raw materials and intermediates has become a non-negotiable pillar of drug development. 3'-Chloro-2-methoxy-...

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on complex biaryl scaffolds, the rigorous quality control (QC) of raw materials and intermediates has become a non-negotiable pillar of drug development. 3'-Chloro-2-methoxy-1,1'-biphenyl (CAS: 23885-98-5) is a critical building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs)[1].

Because this intermediate is typically synthesized via transition-metal-catalyzed cross-coupling, its impurity profile is highly specific and challenging to resolve. This guide objectively compares the analytical methodologies required to release this raw material, detailing the causality behind method selection and providing self-validating experimental protocols.

Chemical Context & Impurity Genesis

To design an effective QC protocol, one must first understand the synthetic origin of the impurities. 3'-Chloro-2-methoxy-1,1'-biphenyl is predominantly synthesized via the Suzuki-Miyaura cross-coupling of a halogenated benzene (e.g., 1-bromo-3-chlorobenzene) with 2-methoxyphenylboronic acid, catalyzed by Palladium (Pd).

This pathway inherently generates three classes of critical impurities:

  • Positional Isomers: Upstream electrophilic aromatic substitution often leaves trace para- or ortho- isomers in the starting material, which propagate into the final biaryl product (e.g., 4'-chloro-2-methoxy-1,1'-biphenyl).

  • Homocoupled Byproducts: Oxidative homocoupling of the boronic acid yields symmetric biphenyls (e.g., 2,2'-dimethoxybiphenyl).

  • Elemental Impurities: The ortho-methoxy group and the biphenyl

    
    -system can act as weak bidentate ligands, chelating residual Palladium and causing it to carry over into the isolated product[2].
    

G SM1 1-Bromo-3-chlorobenzene (Aryl Halide) Prod 3'-Chloro-2-methoxy-1,1'-biphenyl (Target Intermediate) SM1->Prod Suzuki-Miyaura Coupling SM2 2-Methoxyphenylboronic acid (Boronic Acid) SM2->Prod Cat Pd Catalyst & Base Cat->Prod Imp3 Residual Palladium (Pd) Cat->Imp3 Catalyst Chelation Imp1 Positional Isomers (e.g., 4'-Chloro analog) Prod->Imp1 Precursor Impurities Imp2 Homocoupled Biphenyls (e.g., 2,2'-Dimethoxybiphenyl) Prod->Imp2 Side Reactions

Fig 1: Suzuki-Miyaura synthesis pathway and origin of critical impurities.

Comparative Analytical Strategies: Organic Impurity Profiling

According to the ICH Q3A(R2) guidelines, any organic impurity in a new drug substance or critical intermediate must be identified and quantified if it exceeds the 0.10% reporting threshold[3].

When analyzing 3'-Chloro-2-methoxy-1,1'-biphenyl, standard C18 Reverse-Phase HPLC often fails to resolve positional isomers because the 3'-chloro and 4'-chloro analogs possess nearly identical molecular weights and hydrophobicities. Gas Chromatography-Mass Spectrometry (GC-MS) is the superior alternative. By utilizing a moderately polar capillary column, GC-MS exploits subtle differences in boiling points and dipole moments induced by the spatial arrangement of the chloro and methoxy groups.

Table 1: Organic Impurity Profiling Comparison
Analytical ParameterGC-MS (Recommended)HPLC-UV (Alternative)Scientific Rationale & Causality
Isomer Resolution Excellent (

)
Poor (

)
GC separates based on volatility and dipole moment; HPLC struggles with identical hydrophobicity.
Detection Limit (LOD) ~0.01%~0.05%MS provides highly sensitive, specific ion extraction (e.g., m/z 218).
Identification Power High (Library matching)Low (Requires standards)EI-MS fragmentation patterns can definitively distinguish dehalogenated byproducts.
Non-Volatile Detection PoorExcellentHPLC is preferred if polar, non-volatile boronic acid starting materials remain.

Comparative Analytical Strategies: Trace Elemental Impurities

Because this intermediate is synthesized via Pd-catalyzed cross-coupling, residual metal contamination is a critical quality attribute. The ICH Q3D(R2) guideline mandates strict permissible daily exposures (PDE) for Class 2B metals like Palladium[2]. While X-Ray Fluorescence (XRF) can be used for rapid, non-destructive screening of high-concentration catalyst residues during process optimization[4], Inductively Coupled Plasma Mass Spectrometry (ICP-MS) remains the gold standard for final batch release due to its superior sensitivity.

Table 2: Elemental Impurity Profiling (Palladium)
Analytical ParameterICP-MS (Recommended)XRF Spectrometry (Screening)Scientific Rationale & Causality
Sensitivity (LOD)

ppb

ppm
ICP-MS ionizes the sample in an argon plasma, allowing single-isotope counting.
Matrix Interference Low (Post-digestion)HighXRF suffers from signal attenuation by the dense organic biphenyl matrix.
Sample Preparation Microwave DigestionDirect Solid AnalysisDigestion destroys the Pd-methoxy chelate, ensuring total metal release[2].
Regulatory Compliance Fully ICH Q3D CompliantNot suitable for final releaseXRF cannot reliably meet the

ppm threshold required for downstream APIs.

Validated Experimental Protocols

To ensure trustworthiness, every QC protocol must operate as a self-validating system . The following methodologies include built-in System Suitability Testing (SST) to guarantee data integrity before sample analysis.

Protocol A: GC-MS Determination of Positional Isomers

Objective: Quantify the 4'-chloro isomer and dehalogenated impurities in the 3'-chloro-2-methoxy-1,1'-biphenyl raw material.

  • Sample Preparation: Dissolve 10.0 mg of the raw material in 1.0 mL of HPLC-grade Dichloromethane (DCM).

  • Instrument Setup: Agilent 7890B GC coupled with a 5977B MSD.

  • Column: DB-5MS (30 m length

    
     0.25 mm internal diameter, 0.25 µm film thickness).
    
  • Temperature Program:

    • Initial: 100°C (Hold 2 min).

    • Ramp: 15°C/min to 280°C.

    • Final: 280°C (Hold 5 min).

  • Injection Parameters: 1 µL injection volume, Split ratio 50:1, Injector temperature 250°C.

  • MS Parameters: Electron Ionization (EI) at 70 eV. Scan range m/z 50–350. Extract m/z 218 for the target biphenyl.

  • Self-Validating System (SST): Inject a resolution standard containing a 1:1 mixture of 3'-chloro-2-methoxy-1,1'-biphenyl and 4'-chloro-2-methoxy-1,1'-biphenyl. Acceptance Criteria: The resolution (

    
    ) between the two isomer peaks must be 
    
    
    
    . If
    
    
    , column degradation has occurred, and the run must be aborted.
Protocol B: Microwave-Assisted ICP-MS for Trace Palladium

Objective: Ensure residual Palladium is


 ppm to comply with ICH Q3D(R2).
  • Sample Digestion: Weigh exactly 50.0 mg of the intermediate into a pre-cleaned PTFE microwave digestion vessel. Add 5.0 mL of concentrated trace-metal grade

    
     and 1.0 mL of 
    
    
    
    (30%).
  • Microwave Program: Ramp temperature to 200°C over 15 minutes. Hold at 200°C for 20 minutes. Causality: The biphenyl ring is highly stable; 200°C is required to completely oxidize the organic matrix and break Pd-coordination bonds, preventing isobaric interferences.

  • Dilution: Transfer the digested clear solution to a volumetric flask and dilute to 50.0 mL with ultra-pure water (18.2 M

    
    cm).
    
  • Instrument Setup: Agilent 7900 ICP-MS operating in Helium (He) collision cell mode to remove polyatomic interferences (e.g.,

    
    ).
    
  • Detection: Monitor isotopes

    
     and 
    
    
    
    . Use
    
    
    (Yttrium) as an internal standard.
  • Self-Validating System (SST): Perform a Matrix Spike (MS) by adding a known 5 ppm Pd standard to a duplicate raw material sample prior to digestion. Acceptance Criteria: Spike recovery must fall between 85% and 115%, and the Internal Standard (Yttrium) Relative Standard Deviation (RSD) must be

    
    .
    

Quality Control Release Workflow

The integration of these analytical techniques forms a robust decision tree for batch release, ensuring that downstream API synthesis is not compromised by substandard intermediates.

QC_Workflow Start Raw Material Batch: 3'-Chloro-2-methoxy-1,1'-biphenyl OrgImp Organic Impurity Profiling (ICH Q3A) Start->OrgImp InorgImp Elemental Impurities (ICH Q3D) Start->InorgImp GCMS GC-MS Analysis Target: Isomers < 0.10% OrgImp->GCMS ICPMS ICP-MS Analysis Target: Pd < 10 ppm InorgImp->ICPMS Pass1 Pass GCMS->Pass1 Fail1 Fail (OOS) GCMS->Fail1 Pass2 Pass ICPMS->Pass2 Fail2 Fail (OOS) ICPMS->Fail2 Release Batch Released for Downstream Synthesis Pass1->Release Reject Batch Rejected / Scavenger Reprocessing Fail1->Reject Pass2->Release Fail2->Reject

Fig 2: Multi-modal QC decision tree for raw material batch release.

References

  • Title: 3-Chloro-2-methoxy-1,1'-biphenyl 95% | CAS: 23885-98-5 Source: AChemBlock URL: 1

  • Title: IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2) Source: Lejan Team (ICH Guidelines) URL: 3

  • Title: Eco-Friendly Catalyst Development: Bidentate Nitrogen Ligands in the Suzuki–Miyaura Reaction of Aryl Iodides and Bromides in Green Solvents Source: ACS Sustainable Chemistry & Engineering URL: 2

  • Title: Application News - Analysis of Residual Homogeneous Catalyst Source: Shimadzu URL: 4

Sources

Safety & Regulatory Compliance

Safety

3'-Chloro-2-methoxy-1,1'-biphenyl: Proper Disposal Procedures

Executive Summary: The "Golden Rules" of Disposal For immediate operational guidance, adhere to these three directives when handling 3'-Chloro-2-methoxy-1,1'-biphenyl (CAS: 23885-98-5): Strict Segregation: This compound...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Golden Rules" of Disposal

For immediate operational guidance, adhere to these three directives when handling 3'-Chloro-2-methoxy-1,1'-biphenyl (CAS: 23885-98-5):

  • Strict Segregation: This compound is a Halogenated Organic .[1][2] Never mix it with non-halogenated solvents (e.g., Acetone, Methanol) or aqueous waste streams.[2]

  • Zero Drain Disposal: Due to high aquatic toxicity (H400/H410), even trace amounts must not enter the water table.[2]

  • Solid vs. Liquid: Pure compound and contaminated consumables (gloves, weigh boats) go to Solid Hazardous Waste .[1][2] Mother liquors and reaction mixtures go to Halogenated Liquid Waste .[2]

Chemical Profile & Hazard Identification

Understanding the molecule's physical properties is the first step in designing a safe disposal protocol.[2] 3'-Chloro-2-methoxy-1,1'-biphenyl combines a lipophilic biphenyl core with a halogen, making it environmentally persistent and requiring high-temperature incineration.[1]

PropertyDataOperational Implication
CAS Number 23885-98-5Use for waste manifesting and labeling.[1][2][3]
Molecular Formula C₁₃H₁₁ClOContains Chlorine; requires scrubber-equipped incineration.[1][2]
Physical State Solid or Low-Melting LiquidMay exist as a supercooled liquid; handle as a solid for containment.[1][2]
Key GHS Hazards H400/H410: Very toxic to aquatic life.H315/H319: Skin/Eye Irritant.[1][2]CRITICAL: Do not allow release to environment. Double-bag solids.
Flash Point >110°C (Predicted)Combustible, but not Flammable Class I.

Pre-Disposal Assessment Protocol

Before disposing, you must characterize the waste stream.[2] Use this self-validating logic flow:

Scenario A: Pure Compound (Expired/Excess Reagent)
  • Status: Stable.

  • Action: Do not dissolve. Dispose of in its original container if possible, or transfer to a wide-mouth HDPE jar.

  • Label: "Solid Waste: Halogenated Organic - Toxic."[1][2]

Scenario B: Reaction Mixture (Post-Workup)
  • Status: Potentially reactive.

  • Action: Ensure the reaction is quenched. If the solvent system is mixed (e.g., THF/Water), separate the organic layer.[1]

  • Label: "Liquid Waste: Halogenated Solvent Mixture."[1][2]

Detailed Disposal Workflows

Workflow 1: Liquid Waste (Solutions & Mother Liquors)

The Science: Halogenated waste requires incineration at temperatures exceeding 1100°C to prevent the formation of dioxins and furans.[1][2][4] Standard non-halogenated waste kilns operate at lower temperatures and lack the acid scrubbers necessary to neutralize the HCl gas generated during combustion.[2]

  • Container Selection: Use a chemically resistant container (Amber Glass or HDPE).[1][2] Avoid metal cans if the solution is acidic.[2]

  • pH Check: Verify pH is between 5–9. If acidic (common in Suzuki coupling workups), neutralize carefully with Sodium Bicarbonate before bottling to prevent pressure buildup.[2]

  • Transfer: Pour waste into the Halogenated Waste carboy.

    • Crucial: Do not fill >90% full to allow for thermal expansion.[1][2]

  • Log Entry: Record the volume and the specific name "3'-Chloro-2-methoxy-1,1'-biphenyl" on the waste tag.[1] Do not just write "Organic Waste."

Workflow 2: Solid Waste (Contaminated Debris)

The Science: Silica gel, filter paper, and gloves contaminated with biphenyls can leach toxins into landfills.[1]

  • Collection: Place all contaminated solids (weigh boats, pipette tips, drying agents like MgSO₄) into a clear polyethylene bag (6 mil thickness preferred).[2]

  • Sealing: Twist and tape the bag neck (Gooseneck seal) to prevent volatile leakage.[1][2]

  • Secondary Containment: Place the sealed bag into the laboratory's dedicated Hazardous Solid Waste drum.

  • Sharps: If using glass pipettes or needles, they must go into a rigid Puncture-Proof Sharps Container , labeled as chemically contaminated.[1][2]

Visual Decision Tree (DOT Diagram)

The following diagram illustrates the decision logic for segregating this specific compound.

DisposalLogic Start Waste Generated: 3'-Chloro-2-methoxy-1,1'-biphenyl StateCheck What is the physical state? Start->StateCheck Solid Solid / absorbed on silica StateCheck->Solid Liquid Dissolved in solution StateCheck->Liquid SolidType Is it sharp? (Needles, broken glass) Solid->SolidType SolventCheck Does the solvent contain Halogens (DCM, Chloroform)? Liquid->SolventCheck Yes Yes SolidType->Yes No No SolidType->No SharpsBin DISPOSE: Chemically Contaminated Sharps Container SolidBin DISPOSE: Hazardous Solid Waste (Double Bagged) HaloYes Yes (or Pure Compound) SolventCheck->HaloYes HaloNo No (e.g., Ethanol, Hexane) SolventCheck->HaloNo HaloBin DISPOSE: Halogenated Organic Waste Stream HaloYes->HaloBin NonHaloBin CRITICAL: Segregate as Halogenated Waste anyway HaloNo->NonHaloBin NonHaloBin->HaloBin Re-route Explanation Reason: Even if solvent is non-halogenated, the solute (Biphenyl) introduces Cl. Must treat entire volume as Halogenated. NonHaloBin->Explanation Yes->SharpsBin No->SolidBin

Caption: Decision matrix for segregating 3'-Chloro-2-methoxy-1,1'-biphenyl waste streams. Note that the presence of the chlorinated solute mandates "Halogenated" disposal even in non-halogenated solvents.

Spill Contingency Plan

In the event of a spill outside of a fume hood:

  • Isolate: Evacuate the immediate area. Mark a 10-foot perimeter.[2]

  • PPE: Wear Nitrile gloves (double gloving recommended), lab coat, and safety goggles.[1][2]

  • Containment (Liquid): Do not use water. Surround the spill with Vermiculite or Universal Absorbent Pads .[2]

    • Why? Water spreads lipophilic organics, increasing the surface area of contamination.[2]

  • Cleanup (Solid): Gently scoop using a dustpan.[1][2] Avoid creating dust aerosols.[2][5][6] Wipe the surface with a solvent-dampened towel (Acetone or Ethanol) to pick up residue.[1][2]

  • Disposal: All absorbent materials and wipes must be treated as Solid Hazardous Waste (see Workflow 2).[1][2]

References

  • PubChem. (n.d.).[1][2] Compound Summary: 3'-Chloro-2-methoxy-1,1'-biphenyl.[1] National Library of Medicine.[2] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[2] Hazardous Waste Codes & RCRA Regulations (40 CFR Part 261).[2][7][8] Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 3'-Chloro-2-methoxy-1,1'-biphenyl

CAS Number: 23885-98-5 Chemical Class: Halogenated Biaryl Ether Primary Hazard Profile: Irritant (Skin/Eye/Respiratory), Potential Target Organ Toxin (Liver/Kidney), Marine Pollutant. Part 1: Hazard Intelligence & Risk A...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 23885-98-5 Chemical Class: Halogenated Biaryl Ether Primary Hazard Profile: Irritant (Skin/Eye/Respiratory), Potential Target Organ Toxin (Liver/Kidney), Marine Pollutant.

Part 1: Hazard Intelligence & Risk Assessment

Senior Scientist Note: While specific toxicological data for this exact isomer is limited in public repositories, its structural homology to chlorinated biphenyls and anisoles mandates a conservative safety posture. We treat this compound as a Class 3 Hazard (Serious Health Hazard) due to the lipophilic nature of the biphenyl core, which facilitates dermal absorption and potential bioaccumulation.

GHS Classification (Derived from Structural Homologs)
Hazard CategoryH-CodeHazard StatementMechanism of Action
Skin Irritation H315Causes skin irritation.[1]Lipophilic penetration of stratum corneum; defatting action.
Eye Irritation H319Causes serious eye irritation.[1][2][3]Direct mucosal contact; abrasive solid particles.
STOT - SE H335May cause respiratory irritation.[2][3]Inhalation of dust/fines during weighing.
Aquatic Toxicity H410Very toxic to aquatic life with long-lasting effects.[4]Halogenated aromatic stability; resistance to biodegradation.

Part 2: Personal Protective Equipment (PPE) Strategy

Core Directive: Standard nitrile exam gloves are insufficient for prolonged contact with chlorinated aromatics in organic solvents. The following protocol utilizes a "Zone of Defense" approach.

PPE Selection Matrix
Protection ZoneRecommended MaterialSpecificationsRationale
Primary Hand Nitrile (Double Gloved) Min. 0.11 mm (4 mil)Protection against incidental splash and solids.
Immersion/High Risk Laminate (Silver Shield) or Viton® >0.3 mmRequired if handling concentrated solutions (>1M) or during spill cleanup. Chlorinated aromatics permeate thin nitrile rapidly.
Respiratory N95 / P100 NIOSH/EN 149Mandatory for weighing solids outside a fume hood (not recommended).
Body Tyvek® 400 Lab Coat + ApronNon-woven polyethylene resists dry particulate penetration better than cotton.
Eye/Face Chemical Goggles Indirect VentingSafety glasses fail to protect against airborne fines or splashes from below.
Visualization: PPE Decision Logic

PPE_Logic Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Oil State->Liquid DustRisk Dust Generation Risk? Solid->DustRisk Solvent Solvent Type? Liquid->Solvent LowRisk Standard PPE: Nitrile (Double) + Goggles + Lab Coat DustRisk->LowRisk Minimal (Weighing Paper) HighRisk Enhanced PPE: Tyvek Sleeves + N95 Resp + Face Shield DustRisk->HighRisk High (Grinding/Transfer) HaloSolv Halogenated/Aromatic Solvent (DCM, Toluene) Solvent->HaloSolv PolarSolv Polar Solvent (MeOH, Water) Solvent->PolarSolv Barrier Barrier Glove Required: Silver Shield / Viton HaloSolv->Barrier PolarSolv->LowRisk

Figure 1: Decision tree for selecting appropriate PPE based on physical state and solvent carrier.[5] Note the escalation to barrier gloves for halogenated solvents.

Part 3: Operational Handling Protocol

Objective: Zero skin contact and zero inhalation exposure.

Step 1: Engineering Controls Setup
  • Ventilation: All operations must occur within a certified chemical fume hood operating at face velocity 80–100 fpm.

  • Static Control: Use an anti-static gun or ionizer bar if the ambient humidity is <30%, as dry biphenyl powders are prone to static fly-off.

Step 2: Weighing & Transfer
  • Preparation: Place a disposable balance draft shield or a secondary containment tray inside the fume hood.

  • Weighing:

    • Do not weigh directly into the final flask if the neck is narrow (e.g., volumetric flask).

    • Use a wide-mouth weighing boat or anti-static weighing paper.

    • Critical Technique: If static is observed (powder "jumping"), dissolve the solid in the weighing boat using a small volume of the reaction solvent before transfer. This eliminates dust generation during the pour.

  • Decontamination: Wipe the balance area with a solvent-dampened Kimwipe (Acetone or DCM) immediately after use. Dispose of the wipe as hazardous solid waste.

Step 3: Reaction Setup
  • Solvent Choice: 3'-Chloro-2-methoxy-1,1'-biphenyl is highly soluble in dichloromethane (DCM), ethyl acetate, and toluene.

  • Incompatibility: Avoid strong oxidizing agents (e.g., permanganates, concentrated peroxides).[6] The methoxy group activates the ring, making it susceptible to electrophilic attack, but also potentially reactive with strong oxidizers.

Part 4: Emergency Response & Waste Logistics

Spill Management (Solid)
  • Isolate: Evacuate the immediate 3-meter radius.

  • Protect: Don N95 respirator and double nitrile gloves.

  • Contain: Cover the spill with a damp paper towel (water or ethanol) to prevent dust dispersal.

  • Clean: Scoop up the material using a dedicated plastic spatula. Do not use a brush (generates dust).

  • Dispose: Place all waste into a wide-mouth jar labeled "Hazardous Waste - Solid Toxic."

Waste Disposal Classification

Strict Adherence Required: Do not dispose of down the drain. This compound is a marine pollutant.

Waste StreamClassificationDisposal Path
Solid Waste Halogenated Organic SolidHigh-temperature incineration (>1100°C).
Liquid Waste (DCM/Chloroform) Halogenated Organic SolventSegregated Halogenated Waste stream.
Liquid Waste (Acetone/EtOH) Non-Halogenated SolventException: If containing >1% of the biphenyl, move to Halogenated stream to prevent contamination of fuel-blending streams.
Contaminated Sharps Hazardous SharpsRigid sharps container for incineration.
Visualization: Waste Segregation Workflow

Waste_Flow Source Experimental Waste CheckHalo Contains Halogens? (Cl, Br, I) Source->CheckHalo StreamSolid Stream C: Solid Hazardous Waste Source->StreamSolid Gloves/Wipes/Solids StreamHalo Stream A: Halogenated Organics CheckHalo->StreamHalo Yes (Compound or Solvent) StreamNonHalo Stream B: Non-Halogenated Organics CheckHalo->StreamNonHalo No (Only Wash Solvents) DisposalInc High-Temp Incineration (Required for destruction) StreamHalo->DisposalInc DisposalFuel Fuel Blending (Energy Recovery) StreamNonHalo->DisposalFuel StreamSolid->DisposalInc

Figure 2: Logic flow for segregating waste streams to ensure compliance with environmental regulations regarding halogenated compounds.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 13549646, 3'-Chloro-2-methoxy-1,1'-biphenyl. Retrieved from [Link]

  • ECHA (European Chemicals Agency). Substance Information: Halogenated Biphenyls. Retrieved from [Link]

  • SafeWork SA (2025). Polychlorinated Biphenyls (PCBs) - Safe Handling and Disposal. Retrieved from [Link]

Sources

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